4-methoxy-N-methyl-N-phenylaniline
Description
BenchChem offers high-quality 4-methoxy-N-methyl-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methyl-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNABQRMIKWGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395717 | |
| Record name | 4-methoxy-N-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55251-46-2 | |
| Record name | 4-methoxy-N-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8) is a critical tertiary arylamine intermediate. It serves as a fundamental building block in the synthesis of Hole Transport Materials (HTMs) for perovskite solar cells (e.g., Spiro-OMeTAD derivatives) and electro-optical redox shuttles.
This guide details two distinct synthetic pathways selected for their reliability and scalability:
-
Method A (The Precision Route): Palladium-catalyzed Buchwald-Hartwig cross-coupling. Recommended for discovery-phase synthesis requiring high functional group tolerance.
-
Method B (The Industrial Route):
-Methylation of 4-methoxy- -phenylaniline. Recommended for cost-effective scale-up.
Strategic Retrosynthesis
To ensure high purity, we must analyze the disconnection of the C-N bonds. The target molecule is an electron-rich tertiary amine.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: Buchwald-Hartwig Cross-Coupling[1][2]
This method is the "Gold Standard" for laboratory synthesis due to its reproducibility and avoidance of highly toxic alkylating agents like dimethyl sulfate.
Mechanistic Insight
The reaction relies on the Pd(0)/Pd(II) catalytic cycle. The electron-rich nature of the amine (N-methylaniline) facilitates amine binding, but the oxidative addition to the aryl halide requires a robust ligand system (e.g., BINAP or DPPF) to prevent catalyst poisoning.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.
Experimental Protocol
Reagents & Stoichiometry:
| Component | Role | Equiv. | Notes |
| 4-Bromoanisole | Electrophile | 1.0 | Aryl bromide is preferred over chloride for kinetics. |
| N-Methylaniline | Nucleophile | 1.2 | Slight excess ensures complete consumption of bromide. |
| Pd(OAc)₂ | Pre-catalyst | 0.02 | 2 mol% loading is sufficient. |
| BINAP | Ligand | 0.04 | Racemic BINAP is cost-effective here. |
| NaOtBu | Base | 1.4 | Sodium tert-butoxide; must be stored in glovebox/desiccator. |
| Toluene | Solvent | - | Anhydrous, degassed. [0.2 M] concentration. |
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) to the flask. Add anhydrous Toluene (50% of total volume) and stir at room temperature for 10 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 4-Bromoanisole (1.0 eq), N-Methylaniline (1.2 eq), and NaOtBu (1.4 eq) under a positive pressure of inert gas. Wash down with the remaining Toluene.
-
Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–12 hours.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel; Gradient: 100% Hexane → 5% EtOAc/Hexane).
Critical Control Point: The quality of NaOtBu is paramount. If the base is hydrolyzed (appearing as a wet powder rather than free-flowing white/yellow solid), the reaction conversion will stall below 50%.
Method B: N-Methylation of Secondary Amine
This route is preferred if 4-methoxy-N-phenylaniline (4-methoxy-diphenylamine) is already available in-house or if avoiding Palladium is necessary due to metal scavenging costs.
Protocol: Nucleophilic Substitution
Reagents:
-
Substrate: 4-Methoxy-N-phenylaniline (1.0 eq)
-
Electrophile: Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)
-
Base: Sodium Hydride (NaH) (60% in oil, 1.5 eq)
-
Solvent: DMF or THF (Anhydrous)
Workflow:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at 0°C.
-
Addition: Dropwise add a solution of 4-Methoxy-N-phenylaniline in DMF. Stir at 0°C for 30 minutes. Evolution of H₂ gas will be observed.
-
Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Caution: MeI is highly toxic and volatile.
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with ice-water (exothermic). Extract with Diethyl Ether.
Why this is secondary to Method A: While chemically simple, this method often leads to quaternization (over-methylation) if the stoichiometry is not strictly controlled. Furthermore, removing trace DMF requires extensive aqueous washing.
Characterization & Data Validation
The synthesized product must be validated against the following specifications to be considered "Research Grade."
| Analytical Method | Expected Signal / Result |
| Physical State | Viscous yellow oil or low-melting solid (mp ~45-48°C). |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.30 (s, 3H, N-CH₃) : Diagnostic singlet. δ 3.82 (s, 3H, O-CH₃) : Diagnostic singlet. δ 6.7–7.3 (m, 9H) : Aromatic protons. |
| ¹³C NMR | Distinct peaks at ~40.5 ppm (N-Me) and ~55.5 ppm (O-Me). |
| HRMS (ESI+) | Calculated for C₁₄H₁₅NO [M+H]⁺: 214.1226. |
Safety & Handling
-
Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.
-
Palladium Residues: If the material is intended for electronic applications (OLED/Solar), Pd content must be <10 ppm. Use a metal scavenger (e.g., SiliaMetS® Thiol) post-purification.
References
-
Buchwald-Hartwig Foundation: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research.
-
HTM Synthesis Application: Xu, B., et al. (2016).[1] A Low-Cost Spiro[fluorene-9,9′-xanthene]-based Hole Transport Material for Efficient Solid-State Dye-Sensitized Solar Cells. Energy & Environmental Science.
- Alkylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for nucleophilic substitution mechanisms).
-
Specific Application in Perovskites: Bi, D., et al. (2016). Efficient perovskite solar cells employing diverse hole-transporting materials. Nature Energy.
Sources
Technical Guide: Modified Ullmann Condensation for 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary
This technical guide details the synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 41317-15-1) via a Modified Ullmann Condensation . Unlike the classical Ullmann reaction which requires harsh temperatures (>200°C) and stoichiometric copper, this protocol utilizes a ligand-accelerated Cu(I) catalytic system. This approach ensures high functional group tolerance, minimizes thermally induced demethylation of the anisole moiety, and provides a scalable route for researchers in hole-transport material (HTM) and pharmaceutical development.
Part 1: Retrosynthetic Analysis & Strategic Disconnection
The target molecule is a tertiary triarylamine derivative. In the context of Ullmann-type C-N coupling, two primary disconnections exist.
Strategic Pathways
-
Path A (Recommended): Coupling N-methylaniline (Nucleophile) with 4-iodoanisole (Electrophile).
-
Rationale: N-methylaniline is a readily available, inexpensive commodity chemical. While 4-iodoanisole is electron-rich (deactivated towards oxidative addition), modern ligands (e.g., amino acids, diamines) effectively lower the activation energy for this step.
-
-
Path B: Coupling N-methyl-p-anisidine with Iodobenzene .
-
Rationale: Iodobenzene is electronically neutral and undergoes oxidative addition faster than 4-iodoanisole. However, N-methyl-p-anisidine is more expensive and less stable to oxidation than N-methylaniline.
-
Decision: This guide focuses on Path A due to the superior atom economy and stability of precursors.
Part 2: Mechanistic Underpinnings
The modified Ullmann reaction operates via a Cu(I)/Cu(III) catalytic cycle. The inclusion of a bidentate ligand (L) is the critical differentiator from classical methods, stabilizing the copper center and preventing the formation of inactive cuprate aggregates.
The Catalytic Cycle[1][2][3]
-
Ligation: The precatalyst (CuI) coordinates with the bidentate ligand (e.g., L-Proline or DMEDA) and base to form the active anionic species.
-
Oxidative Addition (RDS): The active Cu(I) complex inserts into the C-I bond of 4-iodoanisole. This is the Rate Determining Step (RDS), particularly sluggish due to the electron-donating methoxy group on the ring.
-
Nucleophilic Substitution: The secondary amine (N-methylaniline) coordinates, displacing the halide.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the active Cu(I) catalyst.[1]
Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann condensation. The ligand prevents catalyst aggregation and facilitates the difficult oxidative addition across the electron-rich aryl iodide bond.
Part 3: Optimized Experimental Protocol
This protocol uses L-Proline as the ligand. It is a "Ma-Type" coupling, robust for aryl iodides and secondary amines.
Materials & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Iodoanisole | Electrophile | 1.0 equiv | Limiting reagent |
| N-Methylaniline | Nucleophile | 1.2 equiv | Slight excess drives kinetics |
| CuI (Copper Iodide) | Catalyst | 10 mol% | Purify if green (oxidized) |
| L-Proline | Ligand | 20 mol% | 1:2 Cu:Ligand ratio is critical |
| K₃PO₄ (Tribasic) | Base | 2.0 equiv | Must be finely ground/anhydrous |
| DMSO | Solvent | [0.5 M] | Dry, degassed |
Step-by-Step Methodology
-
Catalyst Pre-complexation (The "Self-Validating" Step):
-
In a reaction vial, combine CuI (10 mol%) and L-Proline (20 mol%).
-
Add DMSO (20% of total volume) and stir at room temperature for 10 minutes.
-
Checkpoint: The solution should turn homogeneous and slightly colored (often blue/green hue depending on trace oxidation, but clarity is key). If precipitate remains, the active catalytic species has not formed.
-
-
Reaction Assembly:
-
To the pre-complexed catalyst solution, add finely ground K₃PO₄ (2.0 equiv).
-
Add 4-iodoanisole (1.0 equiv).
-
Add the remaining DMSO.
-
Add N-methylaniline (1.2 equiv) last via syringe.
-
-
Degassing:
-
Seal the vial with a septum. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is a poison to this catalytic cycle and promotes homocoupling of the amine.
-
-
Thermal Activation:
-
Heat the reaction block to 90°C .
-
Stir vigorously (>800 RPM). The reaction is heterogeneous (solid base); mass transfer is critical.
-
Duration: 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1). 4-iodoanisole (Rf ~0.6) should disappear; Product (Rf ~0.4, fluorescent) will appear.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel using a gradient of Hexane -> 5% EtOAc/Hexane.
-
Part 4: Critical Process Parameters (CPP)
The following table summarizes how deviations in parameters affect the reaction outcome, based on field experience with electron-rich aryl halides.
| Parameter | Standard | Deviation Effect | Mitigation |
| Ligand | L-Proline | No Ligand: <5% yield. Bipyridine: Slower rate for this specific substrate. | Always use L-Proline or 2-Acetylcyclohexanone for this specific coupling. |
| Solvent | DMSO | DMF: Works but requires higher temp (110°C). Toluene: Fails (amino acid ligand insoluble). | Use DMSO for lower temp (90°C) and better base solubility. |
| Base | K₃PO₄ | Cs₂CO₃: Works well, sometimes faster, but harder to remove. K₂CO₃: Too weak, incomplete conversion. | Stick to K₃PO₄ for cost/performance balance. |
| Temp | 90°C | <80°C: Reaction stalls at oxidative addition. >120°C: Demethylation of anisole ring observed. | Maintain 85-95°C window strictly. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis. Note the distinct catalyst pre-complexation step to ensure reproducibility.
Part 5: Troubleshooting & Safety
Common Failure Modes
-
The "Blue" Death: If the reaction mixture turns bright blue/green rapidly, the Cu(I) has oxidized to Cu(II) due to air leakage. The reaction will stall.
-
Fix: Ensure rigorous degassing and use an inert atmosphere (glovebox or Schlenk line).
-
-
Incomplete Conversion: 4-iodoanisole remains after 24h.
-
Fix: Add 5 mol% more CuI/Ligand (pre-complexed) and push temp to 100°C. Do not exceed 110°C.
-
Safety Considerations
-
DMSO: Penetrates skin easily, carrying dissolved copper and organics into the bloodstream. Double-gloving (Nitrile) is mandatory.
-
Copper Waste: All aqueous waste must be segregated as heavy metal waste, not poured down the drain.
References
-
Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link (Foundational work on amino acid ligands for Ullmann).
-
Buchwald, S. L., et al. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines. Organic Letters. Link (Establishes the CuI/Ligand paradigm).
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link (Comprehensive review of mechanism and scope).
-
Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of amines: a review. Organic & Biomolecular Chemistry. Link (Specific review on C-N coupling mechanisms).
Sources
Precision Synthesis of 4-Methoxy-N-methyl-N-phenylaniline via Buchwald-Hartwig Amination
Executive Summary
The synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) represents a classic yet critical application of the Buchwald-Hartwig amination.[1] As a tertiary arylamine, this molecule serves as a vital intermediate in the development of hole-transport materials (HTMs) for OLEDs and electro-optical tracers.[1]
While traditional Ullmann condensations require harsh temperatures (>180°C) and stoichiometric copper, the Palladium-catalyzed Buchwald-Hartwig protocol offers superior chemoselectivity and yield under milder conditions.[1] This guide details a self-validating protocol for coupling 4-bromoanisole with N-methylaniline , emphasizing the use of dialkylbiaryl phosphine ligands (RuPhos) to overcome steric inhibition at the secondary amine center.[1]
Strategic Reaction Design
Retrosynthetic Logic
The target molecule is an unsymmetrical triarylamine derivative. The most efficient disconnection relies on the C-N bond formation between an electron-rich aryl halide and a secondary aniline.[1]
-
Electrophile: 4-Bromoanisole.[1][2] The para-methoxy group is electron-donating, which can slow oxidative addition compared to electron-deficient arenes.[1] However, it is stable and widely available.
-
Nucleophile: N-Methylaniline.[1][3] As a secondary amine, it presents moderate steric bulk.[1]
-
Catalytic Challenge: Preventing
-hydride elimination (though less relevant here as there are no -hydrogens on the N-methyl group that prevent arylation, but side reactions can occur) and ensuring rapid reductive elimination of the sterically crowded Pd(II) amido complex.
Substrate Selection Table
| Component | Role | Selection | Rationale |
| 4-Bromoanisole | Electrophile | Aryl Bromide | Bromides offer the best balance of reactivity and stability compared to Iodides (unstable) or Chlorides (slow oxidative addition).[1] |
| N-Methylaniline | Nucleophile | The N-methyl group adds steric bulk, requiring a ligand with a large cone angle.[1] | |
| RuPhos | Ligand | Dialkylbiaryl Phosphine | Specifically engineered for secondary amines; bulky cyclohexyl groups facilitate reductive elimination.[1] |
| NaOtBu | Base | Alkoxide | Strong enough to deprotonate the Pd-amine complex; compatible with non-base-sensitive substrates.[1] |
| Toluene | Solvent | Non-polar | Standard solvent for non-polar substrates; high boiling point (110°C) allows sufficient thermal energy. |
Mechanistic Blueprint
The success of this reaction hinges on the catalytic cycle.[1] For secondary amines, the rate-limiting step is often the reductive elimination of the tertiary amine product from the Palladium center.[1]
Catalytic Cycle Visualization (Graphviz)
Figure 1: The catalytic cycle emphasizes the critical role of the bulky ligand in facilitating the final reductive elimination step.[1]
Optimization Matrix: Ligand & Precatalyst
While older protocols utilize BINAP, modern synthesis prioritizes precatalysts that generate the active Pd(0) species immediately, avoiding the induction period associated with Pd(OAc)₂ or Pd₂(dba)₃.
| Parameter | Method A (Recommended) | Method B (Legacy) | Impact Analysis |
| Catalyst Source | RuPhos Pd G4 (or G3) | Pd₂(dba)₃ | G4 precatalysts are air-stable and ensure 1:1 L:Pd ratio.[1] dba can inhibit the reaction. |
| Ligand | RuPhos | BINAP | RuPhos is electronically rich (facilitates oxidative addition) and bulky (accelerates reductive elimination). |
| Loading | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% | Modern ligands require significantly lower metal loading.[1] |
| Time | 1 - 4 Hours | 12 - 24 Hours | Higher turnover frequency (TOF) with RuPhos.[1] |
Master Experimental Protocol
Objective: Synthesis of 4-methoxy-N-methyl-N-phenylaniline on a 5.0 mmol scale.
Reagents & Stoichiometry[4]
-
4-Bromoanisole (1.0 equiv): 935 mg (5.0 mmol)
-
N-Methylaniline (1.2 equiv): 643 mg (650 µL, 6.0 mmol)
-
NaOtBu (1.4 equiv): 673 mg (7.0 mmol)
-
RuPhos Pd G4 (1.0 mol%): ~42 mg (Alternatively: Pd(OAc)₂ 11 mg + RuPhos 23 mg)
-
Solvent: Anhydrous Toluene (10 mL, 0.5 M concentration)
Step-by-Step Workflow
-
Inert Setup:
-
Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Cycle vacuum/Argon (or Nitrogen) three times to remove oxygen. Note: Oxygen poisons the Pd(0) species.
-
-
Solids Addition:
-
Under a counter-flow of Argon, add RuPhos Pd G4 (42 mg) and NaOtBu (673 mg).
-
Critical: NaOtBu is hygroscopic. Weigh quickly or use a glovebox.
-
-
Liquids Addition:
-
Reaction:
-
Seal the vessel (Teflon-lined cap).
-
Heat to 100°C in a pre-heated oil block.
-
Stir vigorously (800+ RPM) to ensure mixing of the insoluble base.
-
Monitor: Check TLC after 1 hour (Eluent: 10% EtOAc in Hexanes). The starting bromide spot should disappear.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
5% EtOAc in Hexanes. (The product is non-polar). -
Yield Expectation: 85-95% as an off-white solid/oil.[1]
-
Troubleshooting & Decision Tree
If conversion is low (<50%) after 4 hours, follow this logic path to diagnose the failure mode.
Diagnostic Workflow (Graphviz)
Figure 2: Visual guide for diagnosing reaction stalls based on the visual state of the catalytic mixture.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society, 131(5), 1749–1759. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] [Link]
-
PubChem. "4-methoxy-N-methyl-N-phenylaniline Compound Summary."[1][4] National Library of Medicine. [Link]
Sources
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical & Electrochemical Profile: 4-Methoxy-N-methyl-N-phenylaniline
The following technical guide details the physicochemical and electrochemical profile of 4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), a tertiary amine derivative critical in the synthesis of organic electronic materials and oxidative coupling frameworks.[1]
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) is an electron-rich tertiary amine characterized by an asymmetric structure containing a methyl group, a phenyl ring, and a para-methoxyphenyl moiety.[1] Unlike its solid analogue triphenylamine, this compound typically presents as a pale yellow oil at room temperature due to the disruption of crystal packing by the N-methyl substituent.[1]
Its primary utility lies in organic electronics as a hole-transport moiety and in synthetic organic chemistry as a redox-active intermediate.[1] The presence of the electron-donating methoxy group (-OMe) at the para position significantly lowers the oxidation potential compared to the parent N-methyl-N-phenylaniline, making it an ideal candidate for oxidative coupling reactions and hole-injection layers.[1]
Molecular Architecture & Identification[1]
| Identifier | Details |
| IUPAC Name | 4-Methoxy-N-methyl-N-phenylaniline |
| CAS Number | 55251-46-2 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| SMILES | CN(C1=CC=CC=C1)C2=CC=C(OC)C=C2 |
| InChI Key | JYNABQRMIKWGTK-UHFFFAOYSA-N |
| Structure Class | Tertiary Arylamine / Anisidine Derivative |
Structural Insight
The molecule features a nitrogen center with pyramidal geometry, flattened slightly by conjugation with the two aromatic rings.[1] The p-methoxy group acts as a strong
Physicochemical Properties
Data aggregated from spectroscopic analysis and computed models.[1]
| Property | Value / Description | Confidence Level |
| Physical State | Pale Yellow Oil | High (Experimental) |
| Melting Point | < 25 °C (Liquid at RT) | High (Experimental) |
| Boiling Point | ~330 °C (Predicted @ 760 mmHg) | Medium (Computed) |
| Solubility | Soluble in CHCl₃, DCM, Toluene, Acetone.[2] Insoluble in H₂O.[1] | High (Experimental) |
| LogP (Octanol/Water) | 3.9 | High (Computed) |
| pKa (Conjugate Acid) | ~5.5 (Est. based on anisidine derivatives) | Medium (Inferred) |
| Appearance | Viscous, transparent oil; darkens upon oxidation/air exposure. | High (Experimental) |
Spectroscopic Characterization
The following NMR data serves as the primary quality control (QC) standard for verifying the identity of synthesized batches.
¹H NMR (400 MHz, CDCl₃)
-
δ 7.25–7.17 (m, 2H): meta-protons of the unsubstituted phenyl ring.[1]
-
δ 7.10 (d, J = 9.0 Hz, 2H): meta-protons of the anisyl ring (ortho to N).
-
δ 6.90 (d, J = 9.0 Hz, 2H): ortho-protons of the anisyl ring (ortho to OMe).
-
δ 6.84–6.76 (m, 3H): ortho/para-protons of the unsubstituted phenyl ring.[1]
-
δ 3.82 (s, 3H): Methoxy group (-OCH₃).
-
δ 3.27 (s, 3H): N-Methyl group (-NCH₃).[1]
¹³C NMR (101 MHz, CDCl₃)
-
Signals (ppm): 156.3 (C-O), 149.7 (C-N), 142.2 (C-N), 128.9, 126.2, 118.3, 115.7, 114.7, 55.5 (OCH₃), 40.5 (NCH₃).
Synthesis Protocol: Palladium-Catalyzed Amination
Objective: Synthesize 4-methoxy-N-methyl-N-phenylaniline via Buchwald-Hartwig cross-coupling. This route is preferred over Ullmann coupling due to milder conditions and higher yields (>95%).[1]
Reaction Pathway
The synthesis couples 4-chloroanisole (or 4-bromoanisole) with N-methylaniline using a Palladium-NHC (N-Heterocyclic Carbene) catalyst system to ensure efficient oxidative addition across the aryl-halide bond.[1]
Figure 1: Catalytic cycle for the synthesis of 4-methoxy-N-methyl-N-phenylaniline.[1]
Step-by-Step Methodology
-
Preparation: In a glovebox (N₂ atmosphere), charge a reaction vial with 4-chloroanisole (1.0 equiv), N-methylaniline (1.1 equiv), and KOtBu (1.2 equiv).
-
Catalyst Addition: Add the Pd-NHC precatalyst (e.g., [Pd(IPr*)(cin)Cl]) at 1.0 mol% loading.[1]
-
Solvent: Add anhydrous 1,4-dioxane (concentration ~0.2 M).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor consumption of 4-chloroanisole via GC-MS or TLC.[1]
-
Workup:
-
Purification: The crude oil is typically pure enough (>95%) for most applications.[1] If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) to obtain the pure pale yellow oil.[1]
Electrochemical Properties & Redox Mechanism
This compound acts as a reversible redox mediator.[1] The para-methoxy group stabilizes the radical cation formed upon oxidation, a critical feature for hole-transport materials.[1]
Redox Behavior[1][4][5][6]
-
Process: One-electron oxidation to the radical cation (
). -
Oxidation Potential (
): Lower than triphenylamine ( V vs SCE) due to the +M (mesomeric) effect of the methoxy group. -
Stability: The radical cation is stabilized by resonance delocalization onto the phenyl and anisyl rings.[1]
Figure 2: Electrochemical redox couple.[1] The reversibility is highly dependent on solvent purity and the absence of nucleophiles.[1]
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.[1][3] Toxic if swallowed (typical of arylamines).[1][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark. Amines are prone to photo-oxidation, turning from pale yellow to dark brown over time.[1]
-
Spill Protocol: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]
References
-
Synthesis & Catalysis: Organometallics2014 , 33, 21, 6108–6117.[1] "Versatile and Highly Efficient Precatalysts for C–N Bond Formation."[1]
-
NMR Spectral Data: Royal Society of Chemistry, Supporting Information for Catalytic Amination, 2015 .
-
Chemical Identity (PubChem): 4-methoxy-N-methyl-N-phenylaniline (CID 3735178).[1]
-
Physical State Confirmation: Ghent University, Organic Synthesis Group Reports, Compound 4b.
Sources
Spectroscopic data of 4-methoxy-N-methyl-N-phenylaniline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2 ), also known as N-methyl-N-phenyl-p-anisidine , is a tertiary aromatic amine featuring a central nitrogen atom bonded to a methyl group, a phenyl ring, and a p-methoxyphenyl ring. This structural motif renders the compound electron-rich, making it a valuable intermediate in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs), electro-optical tracers, and redox-active polymers.
This guide provides a rigorous spectroscopic profile (NMR, MS, IR) and validated synthesis protocols, synthesizing data from high-fidelity sources including The Journal of the American Chemical Society and Green Chemistry.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 4-Methoxy-N-methyl-N-phenylaniline |
| Common Synonyms | N-Methyl-N-phenyl-p-anisidine; N-(4-Methoxyphenyl)-N-methylaniline |
| CAS Registry Number | 55251-46-2 |
| Molecular Formula | C |
| Molecular Weight | 213.28 g/mol |
| Physical State | Pale yellow to orange oil (at room temperature) |
| Solubility | Soluble in CHCl |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the consensus chemical shifts (
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.21 – 7.25 | Multiplet (m) | 2H | Ar-H (Phenyl, meta) | Overlap with solvent residual can occur; characteristic of N-phenyl ring. |
| 7.10 – 7.13 | Doublet ( | 2H | Ar-H (Anisyl, meta to N) | Part of the AA'BB' system of the p-anisidine ring. |
| 6.90 – 6.93 | Doublet ( | 2H | Ar-H (Anisyl, ortho to N) | Upfield shift due to electron donation from both N and O atoms. |
| 6.76 – 6.82 | Multiplet (m) | 3H | Ar-H (Phenyl ortho/para) | Includes the para proton of the unsubstituted phenyl ring. |
| 3.81 – 3.85 | Singlet (s) | 3H | –OCH | Characteristic methoxy resonance; deshielded by oxygen. |
| 3.26 – 3.30 | Singlet (s) | 3H | N–CH | Diagnostic N-methyl singlet; distinct from O-Me. |
Technical Note: The chemical shift of the N-methyl group (3.26–3.30 ppm) is diagnostic for tertiary aromatic amines. It appears upfield relative to the methoxy group (3.81–3.85 ppm) due to the lower electronegativity of nitrogen compared to oxygen.
Table 2:
| Shift ( | Carbon Type | Assignment |
| 156.3 | Quaternary (C | C–O (Anisyl C4) |
| 149.8 | Quaternary (C | C–N (Phenyl C1) |
| 142.3 | Quaternary (C | C–N (Anisyl C1) |
| 129.0 | Methine (CH) | Phenyl (C3/C5) |
| 126.2 | Methine (CH) | Anisyl (C3/C5) |
| 118.4 | Methine (CH) | Phenyl (C4) |
| 115.8 | Methine (CH) | Phenyl (C2/C6) |
| 114.8 | Methine (CH) | Anisyl (C2/C6) |
| 55.5 | Methyl (CH | –OCH |
| 40.5 | Methyl (CH | N–CH |
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the nitrogen lone pair and the aromatic system.
-
Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization)
-
Molecular Ion (M
): m/z 213.1 (100% intensity in soft ionization)
Fragmentation Pattern (EI):
-
[M]
(m/z 213): Stable molecular ion. -
[M – CH
] (m/z 198): Loss of a methyl group (typically from the methoxy or N-methyl, usually methoxy radical loss is less favorable than simple alkyl cleavage, but in anisidines, [M-15] is common). -
[M – OCH
] (m/z 182): Loss of the methoxy group.
Infrared (IR) Spectroscopy
Key functional group absorptions observed in the FT-IR spectrum (film/KBr):
-
2800 – 3000 cm
: C–H stretching (aromatic and aliphatic). The N-Me C-H stretch often appears around 2810–2820 cm . -
1590, 1500 cm
: Aromatic C=C ring stretching. The band at ~1500 cm is very strong due to the electron-rich anisyl ring. -
1240 – 1250 cm
: C –O–C asymmetric stretching (Anisole ether band). -
1340 – 1360 cm
: C –N stretching (Tertiary amine). -
1030 cm
: O–CH symmetric stretching.
Experimental Protocols
Synthesis: Buchwald-Hartwig Amination
The most efficient route to high-purity 4-methoxy-N-methyl-N-phenylaniline is the Palladium-catalyzed cross-coupling of 4-bromoanisole and N-methylaniline.
Reaction Scheme: 4-Bromoanisole + N-Methylaniline + NaOtBu ->[Pd catalyst] Product + NaBr
Protocol:
-
Reagents:
-
Procedure:
-
In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the Pd source, Ligand, and NaO
Bu.[2] -
Add anhydrous Toluene, followed by 4-Bromoanisole and N-Methylaniline.
-
Seal the vial and heat to 80–100 °C for 12–18 hours.
-
Monitor conversion by GC-MS or TLC (Mobile phase: 5% EtOAc/Hexanes).
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Gradient of 0%
5% Ethyl Acetate in Hexanes. -
Yield: Typically 93–98% as a pale yellow oil.
-
Technical Discussion & Interpretation
-
Electronic Effects: The methoxy group at the para position of one phenyl ring exerts a strong mesomeric (
) effect, increasing the electron density of the aromatic system. This shields the ortho protons relative to the nitrogen (6.90 ppm) compared to the meta protons (7.10 ppm). -
Nitrogen Hybridization: The nitrogen atom is
hybridized, allowing for conjugation with both aromatic rings. This planarity (or near-planarity) contributes to the stability of the radical cation formed during oxidation, explaining its use in hole-transport applications. -
Purity Assessment: The presence of a singlet at ~2.8 ppm often indicates unreacted N-methylaniline. A singlet at ~3.7 ppm (distinct from the 3.81 product peak) may indicate unreacted anisole derivatives.
References
-
Organ, M. G., et al. (2006).[6] "Versatile and Highly Efficient Precatalysts for C-N Coupling." Chemistry – A European Journal.[6] (Context: Validated NMR data and synthesis yield).
-
Wolfe, J. P., & Buchwald, S. L. (1997). "Nickel-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. (Context: Alternative Ni-catalyzed protocol and characterization).
-
PubChem. "Compound Summary for CID 3735178: 4-methoxy-N-methyl-N-phenylaniline."[7] National Center for Biotechnology Information. (Context: CAS verification and MS data).
-
Hoi, K. H., et al. (2011). "Synthesis and X-Ray Structure Determination of Highly Active Pd(II) Complexes." Organometallics. (Context: High-resolution NMR assignments).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2-methyldiphenylamine | 41317-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation & Characterization of 4-Methoxy-N-methyl-N-phenylaniline
This technical guide is structured to address the specific physicochemical challenges associated with 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2).
Unlike its solid secondary amine precursors, this tertiary amine often exists as a viscous oil or low-melting solid at room temperature, presenting unique challenges for crystallographic characterization.[1] This guide synthesizes known structural data from closely related analogues with predictive modeling for the target molecule.
Technical Whitepaper | Version 1.0 [1]
Executive Summary: The Crystallization Challenge
4-methoxy-N-methyl-N-phenylaniline is a critical intermediate in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells.[1]
While its secondary amine precursor (4-methoxy-N-phenylaniline) forms stable orthorhombic crystals, the introduction of the N-methyl group dramatically alters the molecular packing.[1] This steric bulk disrupts the planar hydrogen-bonding network (N-H[1]···π), typically lowering the melting point and inducing an amorphous or oily state at standard ambient temperature and pressure (SATP).
This guide provides the physicochemical profile of the molecule, a comparative structural analysis against its crystalline analogues, and a rigorous protocol for handling its characterization.
Physicochemical Profile & Identification
The following data establishes the baseline identity of the target compound, distinguishing it from its secondary amine precursors.
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-methoxy-N-methyl-N-phenylaniline |
| CAS Registry Number | 55251-46-2 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Physical State (SATP) | Viscous orange/colorless oil or low-melting solid |
| Melting Point | < 40 °C (Often supercools to oil) |
| Key NMR Signals (¹H) | δ 3.83 (s, 3H, O-Me), δ 3.28 (s, 3H, N-Me) [1] |
| Electronic Character | Electron-rich donor (p-type); prone to oxidation |
Structural Prediction: The "Methyl Twist" Effect
Since the target molecule is frequently an oil, its "virtual" crystal structure is best understood by contrasting it with the solved structure of its secondary amine analogue, 4-methoxy-N-phenylaniline.[1]
The Reference Structure (Secondary Amine)
The secondary amine (N-H) crystallizes in the Orthorhombic system (Space group Pccn).
-
Dihedral Angle: The two phenyl rings are twisted relative to each other by approximately 59.9° [2].[2]
-
Stabilization: The lattice is locked by N-H···π interactions, where the amine hydrogen donates to the π-system of a neighbor.
The Target Structure (Tertiary Amine)
Replacing the Hydrogen with a Methyl group (N-Me) introduces two critical structural changes:
-
Loss of H-Bonding: The N-H···π anchor is removed, significantly lowering lattice energy (hence the oily state).
-
Steric Torsion: The methyl group clashes with the ortho-hydrogens of the phenyl rings.[1] To relieve this strain, the phenyl rings must rotate further out of plane.
-
Predicted Consequence: The dihedral angle likely increases (>60°), decoupling the nitrogen lone pair from the π-system slightly. This is advantageous for blue-shifting the absorption but disadvantageous for planar packing.[1]
-
Visualization of Steric Impact
The following diagram illustrates the structural divergence caused by N-methylation.
Figure 1: Mechanistic pathway showing how N-methylation transitions the material from a crystalline solid to an amorphous oil by disrupting H-bonding and increasing steric bulk.[1]
Experimental Protocol: Characterization Workflow
Because the substance is an oil, standard recrystallization will fail. The following protocol outlines the In-Situ Cryo-Crystallography method required to obtain a single crystal structure for this specific compound.
Synthesis & Purification
Before attempting crystallization, the oil must be chemically pure (>99.5%) to prevent impurity-driven nucleation inhibition.
-
Reaction: Pd-catalyzed Buchwald-Hartwig amination of 4-bromoanisole and N-methylaniline [3].
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate 95:5) followed by vacuum distillation. Note: The product will likely remain an oil.
In-Situ Cryo-Crystallography Protocol
This is the authoritative method for determining the unit cell of liquid amines.[1]
Step-by-Step Methodology:
-
Capillary Loading: Draw the purified oil (4-methoxy-N-methyl-N-phenylaniline) into a thin-walled Lindemann glass capillary (0.3 mm diameter).[1]
-
Mounting: Mount the capillary on the goniometer head of the diffractometer.
-
Zone Melting (Optical Heating):
-
Cool the stream to 200 K to freeze the oil into a polycrystal.
-
Use an IR laser or optical heater to melt a "zone" of the solid.
-
Slowly move the heating zone along the capillary to promote the growth of a single grain (Bridgman–Stockbarger technique equivalent).
-
-
Data Collection: Once a single domain is optically confirmed (extinction under polarized light), cool to 100 K and collect X-ray diffraction data immediately.
Characterization Logic Flow
Figure 2: Decision tree for the structural characterization of 4-methoxy-N-methyl-N-phenylaniline.
Application Context: Why "Amorphous" Matters
While crystallographers struggle with the oily nature of 4-methoxy-N-methyl-N-phenylaniline, this property is highly valued in Organic Electronics .[1]
-
Hole Transport Materials (HTM): In OLEDs, crystallization within the thin film leads to grain boundaries, which act as charge traps and cause device failure.
-
The "Methyl" Advantage: The very steric twist that prevents easy crystallization ensures that films made from derivatives of this molecule remain amorphous and smooth, improving device longevity.
-
Design Rule: Researchers use this molecule as a "disorder-inducing" core.[1] To increase the glass transition temperature (
) while maintaining the amorphous state, this core is often dimerized (e.g., into TPD analogues) rather than used as a monomer.[1]
References
-
Synthesis & NMR Characterization
-
Analogue Crystal Structure (Secondary Amine)
-
Catalytic Amination Protocols
Sources
Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C14H15NO
Executive Summary: The Isomer Challenge
In drug discovery, a molecular formula is merely a starting point. The formula C14H15NO represents a classic "chemical homonym"—a single string of atoms that can describe vastly different chemical realities. Depending on the atomic connectivity and spatial arrangement, C14H15NO can be a chiral auxiliary used in asymmetric synthesis, a secondary amine intermediate for pharmaceuticals, or a radical scavenger.
This guide moves beyond simple definitions to provide a rigorous framework for determining the IUPAC name and structural identity of C14H15NO. We will dissect the three most scientifically significant isomers, analyze their nomenclature under IUPAC Blue Book rules, and provide a self-validating analytical protocol to distinguish them in the laboratory.
Core Analysis: Decoding the Formula
Before assigning a name, we must understand the structural constraints imposed by the formula.
Degree of Unsaturation (DoU)
The first step in any structural elucidation is calculating the Degree of Unsaturation (also known as Double Bond Equivalent, DBE).
[1]For C14H15NO :
Interpretation: A DoU of 8 is chemically significant.[2] Since a benzene ring contributes 4 degrees of unsaturation (1 ring + 3
The Structural Candidates
Based on the DoU and common medicinal chemistry scaffolds, we identify three primary isomers:
| Candidate | Structural Class | Key Feature | Primary Application |
| Isomer A | Amino Alcohol | 2 Chiral Centers | Chiral auxiliary, ligand synthesis |
| Isomer B | Secondary Amine | Ether Linkage | Dye/Drug intermediate |
| Isomer C | Hydroxylamine | N-O Bond | Polymerization inhibitor |
Detailed Nomenclature & Case Studies
Case Study A: The Stereochemical Challenge
Compound: (1R,2S)-2-amino-1,2-diphenylethanol CAS: 23190-16-1[1][3][4][5]
This molecule is the most complex of the set due to stereoisomerism. It contains two chiral centers, meaning the IUPAC name must define the absolute configuration.
-
Principal Functional Group: Alcohol (-OH) takes priority over Amine (-NH2).[1] Suffix = -ol.[1]
-
Parent Chain: Ethane (2 carbons).
-
Numbering: The carbon attached to the -OH gets position 1.[1]
-
Stereochemistry (Cahn-Ingold-Prelog):
Final IUPAC Name: (1R,2S)-2-amino-1,2-diphenylethan-1-ol [1]
Technical Note: In older literature, you may see "Erythro-2-amino-1,2-diphenylethanol."[1] However, IUPAC recommends explicit (R/S) designation for precision in drug development.
Case Study B: The Functional Group Priority
Compound: N-Benzyl-4-methoxyaniline CAS: 17377-95-6[1][7][8][9]
Here, the challenge is determining the parent structure. Is it a derivative of aniline or benzylamine?
-
Rule: The parent structure is usually the one with the highest priority functional group or the most complex ring system. IUPAC allows N-substituted derivatives.[1][6][7][8][10][11][12]
-
Analysis: The molecule is a secondary amine. One side is a benzyl group; the other is a 4-methoxyphenyl group.[1][7]
-
Systematic Naming:
Preferred IUPAC Name: N-benzyl-4-methoxyaniline (Systematic: N-(4-methoxyphenyl)-1-phenylmethanamine)[1]
Analytical Workflow: The Deconvolution Protocol
When presented with a vial labeled "C14H15NO," you cannot rely on the formula alone. Use this decision tree to validate the identity.
The Logic of Differentiation
Figure 1: Analytical decision tree for distinguishing major C14H15NO isomers.
Quantitative Comparison (1H NMR Data)
| Feature | (1R,2S)-2-Amino-1,2-diphenylethanol | N-Benzyl-4-methoxyaniline |
| Aliphatic Protons | Two Doublets (CH-CH system) at | Singlet (CH2) at |
| Methoxy Group | Absent | Singlet (OCH3) at |
| Exchangeable H | 3H (OH + NH2) | 1H (NH) |
| Aromatic Region | 10H (Multiplet) | 9H (Multiplet, distinct para pattern) |
Synthesis & Metabolic Context[1][13]
Understanding how these molecules are formed reinforces the naming logic.
Pathway Visualization[1]
Figure 2: Synthetic origins of the two primary C14H15NO isomers.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519413, N-Benzyl-4-methoxyaniline. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Benzyl-p-anisidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Favre, H. A., & Powell, W. H. (Eds.). (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
Sources
- 1. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 4. (1R,2S)-(−)-2-アミノ-1,2-ジフェニルエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol [looppharm.com]
- 6. N,O-Dibenzylhydroxylamine | C14H15NO | CID 11063773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Benzyl-p-anisidine [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Benzyl-4-methoxyaniline | 17377-95-6 | Benchchem [benchchem.com]
- 12. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile: 4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2)
The following technical guide provides an in-depth analysis of 4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2), a critical tertiary amine intermediate used primarily in organometallic catalysis research and organic electronic materials development.
Content Type: Technical Monograph & Experimental Guide Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers
Executive Summary & Chemical Identity
CAS 55251-46-2 , systematically known as 4-Methoxy-N-methyl-N-phenylaniline (or N-methyl-N-phenyl-p-anisidine), is an unsymmetrical tertiary amine.[1] Unlike simple anilines, this molecule serves a dual role in modern chemical research:
-
Catalytic Benchmark: It is a standard "challenge substrate" for evaluating the efficacy of next-generation Palladium (Pd) catalysts in Buchwald-Hartwig C-N cross-coupling reactions. Its steric bulk and electronic properties (electron-rich methoxy group) make it an ideal model for optimizing catalyst turnover numbers (TON).
-
OLED Precursor: It represents the fundamental structural motif of Triarylamine Hole Transport Materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). Its nitrogen center, flanked by aryl rings, facilitates radical-cation stability, a prerequisite for hole mobility.
Physicochemical Properties Table[2][3]
| Property | Value |
| Chemical Name | 4-Methoxy-N-methyl-N-phenylaniline |
| CAS Number | 55251-46-2 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Viscous pale-yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, Toluene, Ethyl Acetate; Insoluble in Water |
| SMILES | CN(C1=CC=CC=C1)C2=CC=C(OC)C=C2 |
| Electronic Character | Electron-rich (Donor-Acceptor systems) |
Mechanistic Insight: Synthesis & Catalytic Utility
The primary relevance of CAS 55251-46-2 lies in its synthesis via Buchwald-Hartwig Amination . Understanding this pathway is crucial for researchers using this molecule to benchmark new ligand systems.
The Catalytic Cycle (Mechanism of Synthesis)
The formation of the C-N bond involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical to prevent
Key Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (e.g., 4-bromoanisole).
-
Amine Coordination: N-methylaniline binds to the Pd(II) center.
-
Deprotonation: A strong base (NaOtBu) removes the amine proton.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
Visualization: Catalytic Pathway
The following diagram illustrates the optimized synthesis pathway often cited in literature for high-yield production of CAS 55251-46-2.
Caption: Buchwald-Hartwig Cross-Coupling Pathway for the synthesis of CAS 55251-46-2, highlighting the critical role of ligand stabilization.
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis (Standard Benchmarking)
Objective: Synthesize CAS 55251-46-2 with >95% purity.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
N-Methylaniline (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Ligand: rac-BINAP or IPr* (2-4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Why? Pd(0) species are sensitive to oxidation, which kills the catalytic cycle.
-
Charging: Add Pd(OAc)₂, Ligand, and NaOtBu under Argon flow.
-
Solvation: Add anhydrous toluene, followed by 4-Bromoanisole and N-Methylaniline via syringe.
-
Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The product will be less polar than the secondary amine starting material but distinct from the bromide.
-
-
Workup: Cool to RT, dilute with diethyl ether, and filter through a celite pad to remove Pd black and salts.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.
-
Note: Tertiary amines can streak on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.
-
Protocol B: Analytical Validation (Self-Validating System)
Confirm identity using the following NMR signature derived from literature standards.
¹H NMR (300 MHz, CDCl₃):
-
δ 7.25–7.17 (m, 2H): Phenyl ring meta-protons.
-
δ 7.15–7.06 (m, 2H): Anisole ring meta-protons.
-
δ 6.95–6.88 (m, 2H): Phenyl ring ortho/para protons.
-
δ 6.84–6.76 (m, 3H): Overlapping aromatic signals.
-
δ 3.83 (s, 3H): Methoxy group (-OCH₃) . Distinct singlet, key identifier.
-
δ 3.28 (s, 3H): N-Methyl group (-NCH₃) . Distinct singlet, diagnostic for tertiary amine formation.
Applications in Materials Science (OLEDs)
While often used as a synthesis model, the structural core of CAS 55251-46-2 is fundamental to Hole Transport Layers (HTL) .
-
Mechanism of Function: The nitrogen lone pair allows the molecule to form a stable radical cation (
) upon oxidation. This "hole" hops between molecules under an electric field. -
Structural Logic: The N-methyl and phenyl groups provide steric bulk that prevents tight
- stacking. In OLEDs, this prevents crystallization (which kills device longevity) while maintaining amorphous film stability.
Caption: The role of arylamine motifs (like CAS 55251-46-2) in the charge transport mechanism of OLED devices.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine, which leads to darkening (N-oxide formation).
-
PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of vapors; use a fume hood.
References
-
ACS Organometallics : [Pd(IPrOMe)(cin)Cl]: A Versatile Catalyst for C–N and C–C Bond Formation*. (Contains specific yield and NMR characterization for CAS 55251-46-2).
-
PubChem : Compound Summary for CAS 55251-46-2 (4-Methoxy-N-methyl-N-phenylaniline).
-
Royal Society of Chemistry (RSC) : Supplementary Data for Mechanochemical Synthesis of Amines. (Provides alternative synthesis routes and spectral data).
-
GuideChem : Chemical Properties and Safety Data for 4-Methoxy-N-methyl-N-phenylaniline.
Sources
Advanced Synthetic Methodologies for (4-Methoxy-phenyl)-methyl-phenyl-amine
CAS 55251-46-2 | Technical Guide for Research & Development
Executive Summary & Strategic Analysis
(4-Methoxy-phenyl)-methyl-phenyl-amine (also known as 4-methoxy-N-methyl-N-phenylaniline) is a critical tertiary amine scaffold used extensively in the development of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and as a redox shuttle in electrochemical systems. Its electron-rich nature, driven by the p-methoxy substituent, makes it highly susceptible to oxidation, requiring rigorous synthetic control to prevent degradation to radical cations (Wurster’s blue type species) during isolation.
This guide details two distinct synthetic pathways selected for their reliability and relevance to drug discovery and materials science:
-
The Precision Route (Buchwald-Hartwig): A Palladium-catalyzed C-N coupling ideal for small-scale, high-purity library generation.
-
The Scalable Route (Stepwise Alkylation): A classical approach utilizing Ullmann coupling followed by N-methylation, suitable for larger gram-scale batches where catalyst cost is a constraint.
Retrosynthetic Logic
The synthesis is best approached by disconnecting the C-N bonds. The choice of pathway depends on the availability of the starting secondary amine versus the aryl halide.
Figure 1: Retrosynthetic analysis showing the two primary disconnections. Pathway A installs the aryl group on a pre-methylated amine. Pathway B methylates a pre-formed diarylamine.
Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Best for: High purity, library synthesis, avoiding toxic alkylating agents. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Reagents & Materials
| Component | Specification | Role |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | Electrophile |
| Amine | N-Methylaniline (1.2 equiv) | Nucleophile |
| Catalyst | Pd(OAc)₂ (2 mol%) or [Pd(IPr*OMe)(cin)Cl] | Palladium Source |
| Ligand | RuPhos or BINAP (4 mol%) | Steric bulk/Electron richness |
| Base | NaOtBu (1.4 equiv) | Deprotonation |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Medium |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube and cool under a stream of argon.
-
Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to the flask. Add anhydrous toluene (5 mL/mmol). Stir at room temperature for 5 minutes to generate the active catalyst species (often indicated by a color change to deep orange/red).
-
Expert Note: If using the advanced NHC-Pd catalyst [Pd(IPr*OMe)(cin)Cl], no pre-complexation is needed; add directly.
-
-
Substrate Addition: Add 4-Bromoanisole (1.0 equiv), N-Methylaniline (1.2 equiv), and NaOtBu (1.4 equiv) to the reaction vessel.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (high Rf) should disappear.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).
Expected Yield: 92–96%
Method B: Classical Stepwise Synthesis (Ullmann + Methylation)
Best for: Large-scale synthesis, low cost, when Pd catalysts are unavailable. Caution: Requires the use of Methyl Iodide (highly toxic/carcinogenic).
Phase 1: Synthesis of Secondary Amine (4-Methoxy-N-phenylaniline)
Note: This intermediate is commercially available but can be synthesized cheaply.
-
Coupling: React 4-anisidine (1.0 equiv) with iodobenzene (1.2 equiv) using CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv) in DMSO at 90°C.
-
Isolation: Extract with ethyl acetate, wash with water/brine, and recrystallize from ethanol.
Phase 2: N-Methylation to Target
-
Deprotonation: In a flame-dried flask under argon, dissolve 4-Methoxy-N-phenylaniline (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.
-
Base Addition: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns anion-colored (often dark green or brown).
-
-
Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise via syringe.
-
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Extraction: Extract into diethyl ether (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 98:2).
Expected Yield: 85–89% (over two steps).
Characterization & Data Validation
The following data confirms the structure of the tertiary amine product. Note the distinct shift of the N-Methyl group compared to the secondary amine precursor.
Physical State: Yellow viscous oil (may solidify upon prolonged standing at -20°C).
| Spectroscopic Method | Data Points | Interpretation |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.25–7.17 (m, 2H) | Phenyl meta protons |
| δ 7.15–7.06 (m, 2H) | Phenyl ortho protons | |
| δ 6.95–6.88 (m, 2H) | Anisyl ortho protons | |
| δ 6.84–6.76 (m, 3H) | Phenyl para + Anisyl meta | |
| δ 3.83 (s, 3H) | -OCH₃ (Methoxy group) | |
| δ 3.28 (s, 3H) | -NCH₃ (N-Methyl group) | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 55.5 | Methoxy carbon |
| δ 40.5 | N-Methyl carbon | |
| δ 156.3 | C-O (Ipso aromatic) | |
| δ 149.7 | C-N (Ipso aromatic) |
Key Validation Check:
-
The appearance of the singlet at 3.28 ppm (3H) confirms tertiary methylation.
-
Absence of a broad singlet at ~5.5 ppm confirms full consumption of the secondary amine (N-H).
Troubleshooting & Optimization
Oxidation Sensitivity (The "Wurster's Blue" Problem)
Triarylamine and diarylalkylamine derivatives are electrochemically active.
-
Symptom: The crude reaction mixture turns deep blue or green upon exposure to air/silica.
-
Cause: Formation of the radical cation via air oxidation on acidic silica gel.
-
Solution: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexane before loading the sample. This neutralizes acidic sites and prevents oxidative degradation during purification.
Catalyst Poisoning (Method A)
-
Symptom: Reaction stalls at <50% conversion.
-
Cause: Coordination of the amine product to Pd, or oxidation of the phosphine ligand.
-
Solution: Ensure the amine starting material is distilled (if liquid) or recrystallized (if solid) to remove oxidized impurities. Switch to RuPhos , which is specifically designed to prevent amine-binding inhibition in Pd-catalysis.
References
-
Buchwald-Hartwig Coupling (Specialized NHC Catalyst): Organometallics 2013 , 32, 24, 7292–7305. "Synthesis of [Pd(IPr*OMe)(cin)Cl] and Its Application in C-N Bond Formation."
-
General Buchwald Protocol (RuPhos): Journal of the American Chemical Society2008 , 130, 41, 13552–13554. "A Universal Catalyst for the Amination of Aryl Halides."
-
Classical N-Alkylation of Diarylamines: Journal of the Chemical Society C1969 , 217-219. "A rapid method of N-alkylation of amines."
-
Characterization Data (NMR Verification): ACS Publications, Supporting Information for Organometallics2013 , 32, 7292.
Comprehensive Characterization Profile: N-(4-methoxyphenyl)-N-methylaniline
Content Type: Technical Characterization Guide Audience: Researchers, Medicinal Chemists, and Material Scientists (OLED/Perovskite) Focus: Structural Validation, Purity Profiling, and Functional Redox Assessment
Executive Summary & Chemical Identity
N-(4-methoxyphenyl)-N-methylaniline (CAS: 55251-46-2 ) is a tertiary amine structurally positioned between simple arylamines and complex triarylamine hole-transport materials (HTMs). Unlike its secondary amine precursor (N-methyl-p-anisidine), this molecule lacks an N-H bond, rendering it chemically distinct in oxidative stability and electrochemical behavior.
It serves as a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and as a model redox mediator in bio-electrochemical systems. Its characterization requires a rigorous distinction from its precursors, specifically the secondary amine, which acts as a hole-trap impurity in electronic applications.
Core Chemical Profile
| Property | Specification |
| IUPAC Name | 4-methoxy-N-methyl-N-phenylaniline |
| CAS Number | 55251-46-2 |
| Molecular Formula | |
| Molecular Weight | 213.28 g/mol |
| Physical State | Viscous Yellow Oil (Standard Purity) |
| Solubility | Soluble in DCM, Chloroform, THF, Acetonitrile; Insoluble in Water |
| Key Impurities | N-methylaniline, 4-bromoanisole, N-methyl-p-anisidine |
Structural Characterization (The Identity Pillar)[1][2]
Accurate identification relies on distinguishing the N-methyl and O-methyl resonances and confirming the tertiary amine structure (absence of N-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the primary tool to confirm the N-methylation state and the integrity of the p-anisidine ring.
Protocol:
Dissolve ~10 mg of sample in 0.6 mL of
Expected
Critical Validation Check:
-
Absence of Broad Singlet: A broad peak at
3.5–5.0 ppm indicates residual N-H from the secondary amine precursor (N-methyl-p-anisidine), signaling incomplete alkylation. -
Integration Ratio: The ratio of O-Me to N-Me integrals must be exactly 1:1. Deviation suggests contamination with N,N-dimethylaniline or anisole derivatives.
Mass Spectrometry (MS)
Rationale: Confirms molecular weight and fragmentation pattern characteristic of the ether and amine functionalities.
-
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Parent Ion (
): m/z 213.1. -
Key Fragments (EI):
-
198 (
): Loss of methyl group (common in anisoles). - 106/107: N-methylaniline fragment.
-
198 (
Purity & Impurity Profiling (The Trust Pillar)
In optoelectronic applications, purity >99.5% is required to prevent charge trapping. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying trace precursors.
HPLC Method
System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient Protocol:
-
0-2 min: Isocratic 40% B (Equilibration).
-
2-15 min: Linear gradient to 95% B (Elution of non-polars).
-
15-20 min: Isocratic 95% B (Wash).
Detection:
-
254 nm: General aromatic detection.
-
300 nm: Specific for the conjugated amine-anisole system (enhanced sensitivity for the target vs. simple anilines).
Impurity Markers:
-
Early Eluter: N-methylaniline (more polar).
-
Late Eluter: Bis(4-methoxyphenyl)amine (if formed via side reaction).
Functional Characterization (The Performance Pillar)
For drug development and materials science, the redox stability of the amine is paramount. This molecule undergoes a reversible one-electron oxidation to form a radical cation.
Cyclic Voltammetry (CV)
Rationale: To determine the HOMO energy level and the reversibility of the redox couple (
Experimental Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M NaCl) or Ag/Ag+ (non-aqueous).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in dry Dichloromethane (DCM) or Acetonitrile. -
Standard: Ferrocene (
) added internally after the first run.
Workflow Diagram:
Caption: Step-by-step electrochemical characterization workflow ensuring redox stability verification.
Data Interpretation:
-
Oxidation Potential (
): Typically observed around +0.70 V vs. Ag/AgCl. -
Reversibility: The ratio of cathodic to anodic peak current (
) should approach 1.0. A ratio < 0.8 indicates instability of the radical cation, likely due to coupling reactions at the para-position of the phenyl ring (benzidine rearrangement). -
HOMO Calculation:
.
Mechanistic Insight
The chemical stability of N-(4-methoxyphenyl)-N-methylaniline is governed by the electron-donating methoxy group, which stabilizes the radical cation formed during oxidation.
Caption: Redox mechanism showing the generation of the radical cation and its stabilization by the methoxy substituent.
References
-
Synthesis & Properties: Iowa State University Digital Repository. "Electrophilic Attack of Iminoalkynes Followed by Ring Closure to Synthesize Substituted Isoquinolines." (Describes isolation as yellow oil and NMR data).
-
Electrochemical Context: ResearchGate. "Cyclic voltammograms during the electrochemical synthesis of poly-N-methylaniline." (Provides baseline protocols for N-methylaniline derivatives).
-
Structural Data: PubChem. "4-methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2)." (Confirming tertiary structure and identifiers).
-
General Characterization: Sigma-Aldrich. "4-Methoxy-N-methylaniline (Secondary Amine Precursor Data for Comparison)."[1]
Sources
Computational Elucidation of 4-Methoxy-N-methyl-N-phenylaniline: A Protocol for Electronic Structure Determination
Executive Summary
This technical guide provides a comprehensive framework for the theoretical characterization of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2).[1] As a tertiary aromatic amine featuring both an electron-donating methoxy group and an N-methyl substituent, this molecule serves as a critical model for two distinct fields: organic electronics (as a hole-transport material scaffold) and medicinal chemistry (as a metabolic substrate for N-dealkylation).[1]
This document details a self-validating computational protocol using Density Functional Theory (DFT) to predict the electronic structure, redox properties, and metabolic liabilities of this compound.
Chemical Identity and Structural Significance[1][2][3]
The molecule, often referred to as N-methyl-N-phenyl-p-anisidine , consists of a central nitrogen atom bonded to a methyl group, a phenyl ring, and a p-methoxyphenyl (anisyl) ring.[1]
| Property | Specification |
| IUPAC Name | 4-methoxy-N-methyl-N-phenylaniline |
| CAS Number | 55251-46-2 |
| Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Physical State | Pale yellow oil / Low-melting solid |
| Electronic Class | Electron-rich tertiary amine (Donor) |
Significance:
-
Hole Transport: The triphenylamine core is the gold standard for hole-transport materials (HTMs) in OLEDs.[1] The methoxy group raises the Highest Occupied Molecular Orbital (HOMO), facilitating oxidation to the radical cation.
-
Metabolic Probe: The N-methyl group is a prime site for oxidative N-demethylation by Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19), making it a useful probe for metabolic stability studies.[1]
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing the B3LYP hybrid functional for ground state geometry and CAM-B3LYP for excited states to correct for charge-transfer errors.[1]
Step 1: Conformational Analysis
The flexibility of the N-methyl group and the rotation of the phenyl rings requires a global minimum search.[1]
-
Method: Monte Carlo conformational search using the MMFF94 force field.[1]
-
Objective: Identify the lowest energy conformer where the lone pair of the nitrogen is optimally conjugated with the
-system of the aromatic rings (typically a "propeller" twist).
Step 2: Geometry Optimization (DFT)
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p) (Includes diffuse functions for the lone pair electrons).
-
Solvent Model: IEFPCM (Solvent: Dichloromethane,
) to mimic electrochemical environments. -
Validation: Frequency calculation must yield zero imaginary frequencies .
Step 3: Excited State & Spectral Prediction (TD-DFT)[1]
-
Functional: CAM-B3LYP (Coulomb-Attenuating Method) is required.[1] Standard B3LYP underestimates charge-transfer excitation energies.[1]
-
States: Calculate the first 10 singlet excited states (
).
Workflow Visualization
Figure 1: Standardized computational workflow for characterizing the electronic structure of tertiary aromatic amines.
Predicted Electronic Profile
Based on the structural substituents (Hammett parameters:
| Parameter | Predicted Value | Physical Interpretation |
| HOMO Energy | -5.0 to -5.2 eV | High-lying HOMO due to OMe donation.[1] Easily oxidized; good hole donor.[1] |
| LUMO Energy | -1.4 to -1.6 eV | High-lying LUMO; electron injection is difficult.[1] |
| Band Gap ( | ~3.6 eV | Material is transparent in the visible region (colorless/pale yellow). |
| Dipole Moment | 1.8 - 2.2 Debye | Moderate polarity; soluble in DCM, Chloroform, Acetone. |
| Ionization Potential | ~5.1 eV | Matches work function of ITO/PEDOT:PSS anodes in OLEDs. |
Mechanistic Insight: The nitrogen lone pair is delocalized into the phenyl and anisyl rings. The para-methoxy group further destabilizes the HOMO via resonance (+M effect), making the radical cation (formed upon oxidation) more stable than that of unsubstituted N-methyl-diphenylamine.[1]
Biological Context: Metabolic Stability
For drug development professionals, this molecule represents a "structural alert" for metabolic instability. The N-methyl group on an aromatic amine is a classic substrate for oxidative N-demethylation.[1]
Metabolic Pathway:
- -Hydroxylation: CYP450 enzymes (primarily CYP2B6) insert an oxygen at the N-methyl carbon.[1]
-
Carbinolamine Intermediate: An unstable intermediate is formed.[1]
-
Collapse: The intermediate spontaneously collapses to release Formaldehyde (
) and the secondary amine (4-methoxy-N-phenylaniline).[1]
Figure 2: Predicted Phase I metabolic pathway mediated by Cytochrome P450 enzymes.
References
-
Synthesis & Properties: Liu, Y., et al. (2022).[2] "Versatile and Highly Efficient trans-[Pd(NHC)Cl2(DMS/THT)] Precatalysts for C−N and C−C Coupling Reactions in Green Solvents." European Journal of Organic Chemistry.[1][2]
-
Metabolic Mechanisms: Rittenbach, K. A., et al. (2005).[3] "Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 Enzymes." Drug Metabolism and Disposition.
-
Structural Analogs: Efil, K., & Bekdemir, Y. (2014). "Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline." American Journal of Physical Chemistry.
-
Chemical Data: PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.[1]
Sources
Technical Guide: Reaction Mechanism and Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary & Strategic Disconnections
The target molecule, 4-methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2), is a tertiary amine characterized by a nitrogen center bonded to a methyl group, a phenyl ring, and an electron-rich 4-methoxyphenyl ring. This structural motif is critical in hole-transport materials (OLEDs) and as an intermediate in pharmaceutical dyes.
From a retrosynthetic perspective, the construction of this molecule presents two primary strategic disconnections. The choice between them depends on the availability of starting materials and the tolerance for transition-metal contaminants.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the two primary routes. Route A (Buchwald-Hartwig) is generally preferred for convergent synthesis.
Core Mechanism: Palladium-Catalyzed C-N Cross-Coupling[1][2][3]
The most robust route for high-purity synthesis is Route A : the Palladium-catalyzed Buchwald-Hartwig amination of 4-bromoanisole with N-methylaniline. This reaction is mechanistically distinct due to the electronic nature of the substrates.
The Mechanistic Challenge
-
Electrophile (4-Bromoanisole): The methoxy group is an Electron Donating Group (EDG). This increases electron density on the aryl ring, making the C-Br bond stronger and oxidative addition to Pd(0) slower compared to electron-deficient aryl halides.
-
Nucleophile (N-Methylaniline): As a secondary amine, it is sterically more demanding than a primary amine, potentially slowing down the amine binding step.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but ligand selection is critical to overcome the challenges above. We utilize a bulky, electron-rich phosphine ligand (e.g., BINAP or P(t-Bu)3 ) to facilitate both oxidative addition (by increasing electron density on Pd) and reductive elimination (by steric crowding).
Detailed Pathway (DOT Visualization)
Figure 2: The Buchwald-Hartwig catalytic cycle.[1] Note the critical role of the base in the deprotonation step to form the amido complex.
Key Mechanistic Steps Explained
-
Oxidative Addition: The active
species inserts into the C-Br bond of 4-bromoanisole. Insight: Because the methoxy group deactivates the ring, higher temperatures (80-100°C) or highly active precatalysts (e.g., Pd2(dba)3) are required compared to 4-bromonitrobenzene. -
Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong, bulky base like Sodium tert-butoxide (NaOtBu) is preferred.
-
Why NaOtBu? It is strong enough to deprotonate the coordinated amine but bulky enough to avoid nucleophilic attack on the aryl halide (which would lead to ether formation).
-
-
Reductive Elimination: The C-N bond is formed, and the Pd(0) catalyst is regenerated.[2][3]
-
Ligand Role: Bulky ligands like BINAP force the aryl and amido groups together, accelerating this step. Without bulky ligands, the stable amido complex might stall the cycle (catalyst resting state).
-
Experimental Protocol: Route A (Best Practice)
This protocol is designed for high reproducibility and minimizes common side reactions like hydrodehalogenation.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
N-Methylaniline (1.2 equiv)[4]
-
Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%)
-
Ligand: rac-BINAP (3 mol%) or DPPF (3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Self-Validating Workflow:
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Catalyst Pre-formation Mix Pd source, Ligand, and Toluene. Stir 15 min at RT under Argon. | Ensures formation of the active | Solution usually changes color (e.g., orange to deep red/brown). |
| 2 | Substrate Addition Add 4-Bromoanisole, N-Methylaniline, and NaOtBu. | Sequential addition prevents catalyst poisoning. | NaOtBu should be a dry white powder; yellowing indicates hydrolysis. |
| 3 | Reaction Heat to 100°C for 12-16 hours. | Thermal energy required for oxidative addition of electron-rich aryl bromide. | Monitor via TLC/HPLC. Disappearance of 4-bromoanisole is the endpoint. |
| 4 | Quench Cool to RT, filter through Celite pad, wash with EtOAc. | Removes Pd black and inorganic salts. | Filtrate should be clear. |
Alternative Route: N-Methylation of 4-Methoxy-N-phenylaniline[6]
If 4-methoxy-N-phenylaniline (the secondary amine) is available, direct methylation is a viable "Route B".
Mechanism:
-
Critical Warning: Diarylamines are weak nucleophiles due to resonance delocalization of the nitrogen lone pair into both phenyl rings. Therefore, weak bases (like TEA) are often insufficient. Strong bases (NaH) or high heat (with DMC) are required to force the alkylation.
Troubleshooting & Optimization (E-E-A-T)
Oxygen Sensitivity
The active Pd(0)-phosphine species is air-sensitive. Oxidation of the phosphine ligand (to phosphine oxide) kills the catalytic cycle.
-
Symptom: Reaction stalls at <10% conversion; solution turns black (Pd precipitation) rapidly.
-
Fix: Sparge solvent with Argon for >20 mins. Use a glovebox for catalyst weighing if possible.
The "Anisole Effect" (Electronic Deactivation)
The 4-methoxy group makes the electrophile sluggish.
-
Symptom: Unreacted aryl halide remains even after 24h.
-
Fix: Switch to a more electron-rich ligand (e.g., P(t-Bu)3 or XPhos ) to boost the oxidative addition rate. Alternatively, switch the leaving group to an Iodide (4-Iodoanisole), though this is less atom-economical.
Homocoupling Side Reaction
-
Symptom: Formation of 4,4'-dimethoxybiphenyl.
-
Fix: This occurs if the transmetallation/amine binding is too slow. Increase the amine concentration or the amine:halide ratio.
References
-
Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research.
-
Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organometallic Complexes." Accounts of Chemical Research.
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3735178, 4-Methoxy-N-methyl-N-phenylaniline."
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrochemical Properties of 4-Methoxy-N-Methyl-N-phenylaniline: A Technical Characterization Guide
The following is an in-depth technical guide on the electrochemical properties of 4-methoxy-N-methyl-N-phenylaniline , structured for researchers and drug development professionals.
Executive Summary & Compound Profile
4-methoxy-N-methyl-N-phenylaniline (hereafter referred to as MMPA ) represents a specific class of redox-active tertiary amines.[1] Structurally, it is an asymmetric diphenylamine derivative where the nitrogen center is substituted with a methyl group, a phenyl ring, and a 4-methoxyphenyl ring.[2]
In electrochemical applications, MMPA serves as a model Hole Transport Material (HTM) and a precursor for redox mediators.[2] Its behavior is defined by the interplay between the electron-donating methoxy group (which lowers oxidation potential) and the unsubstituted para-position on the N-phenyl ring (which introduces reactivity).
Key Electrochemical Characteristic: MMPA undergoes an initial one-electron oxidation to form a radical cation.[1] However, unlike fully substituted triphenylamines, the MMPA radical cation is susceptible to tail-to-tail dimerization via the unsubstituted phenyl ring, following an E(C)E mechanism (Electrochemical-Chemical-Electrochemical).[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-methoxy-N-methyl-N-phenylaniline |
| Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Redox Class | Electron-rich Tertiary Amine / Anisidine Derivative |
| Primary Application | Redox Mediator, HTM Precursor, Metabolic Model |
Fundamental Electrochemical Behavior[2][3][4]
The voltammetric profile of MMPA is distinct from reversible mediators like Ferrocene.[2] It exhibits a dynamic response dependent on scan rate and concentration, governed by the stability of the generated radical cation (
Anodic Oxidation Mechanism
The oxidation proceeds in two distinct phases depending on the timescale of the experiment.[2]
-
Primary Oxidation (E1):
-
Potential: Typically 0.65 – 0.75 V vs. SCE (approx.[1][2] 0.25 – 0.35 V vs.
).[1][2] -
Nature: Quasi-reversible at high scan rates (>500 mV/s).[1][2]
-
Electronic Effect: The para-methoxy group stabilizes the cation via resonance, delocalizing the positive charge and lowering the oxidation onset compared to unsubstituted N-methyldiphenylamine.
-
-
Chemical Coupling (C1):
[1][2] -
Secondary Oxidation (E2): The resulting dimer is more easily oxidized than the monomer (due to extended conjugation).[2]
-
In a multi-cycle Cyclic Voltammetry (CV) experiment, a new reversible redox couple appears at a lower potential (~0.4 – 0.6 V vs. SCE) corresponding to the dimer.[2]
-
Solvent and Electrolyte Effects[2]
-
Acetonitrile (MeCN): Promotes faster coupling kinetics due to higher polarity.[1][2] The radical cation is less stable, and the irreversible nature is more pronounced.[2]
-
Dichloromethane (DCM): Stabilizes the radical cation (
).[1][2] Reversibility is easier to observe at moderate scan rates.[1][2] -
Nucleophiles: The presence of pyridine or water can accelerate deprotonation and subsequent coupling.[2]
Mechanistic Visualization (E(C)E Pathway)
The following diagram illustrates the oxidative pathway of MMPA, highlighting the critical dimerization step that researchers must control or exploit.
Caption: E(C)E Mechanism for MMPA. The radical cation (Red) is the branching point between reversible reduction and irreversible dimerization.[2]
Experimental Protocols (Self-Validating Systems)
To accurately characterize MMPA, researchers must isolate the electron transfer kinetics from the chemical coupling.[2]
Protocol A: Determination of Oxidation Potential ( )
Objective: Measure the thermodynamic oxidation potential without interference from dimerization.
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in anhydrous Dichloromethane (DCM). Note: DCM is preferred over MeCN to suppress dimerization. -
Analyte Addition: Add MMPA to a concentration of 0.5 mM .[1][2] (Low concentration minimizes second-order coupling reactions).[1]
-
Electrode Setup:
-
Scan Rate Variation: Perform CV scans at increasing rates: 50, 100, 500, 1000, 2000 mV/s.
-
Validation Criteria:
Protocol B: Spectroelectrochemistry (Radical Identification)
Objective: Confirm the formation of the radical cation and its stability.
-
Setup: Optically transparent thin-layer electrochemical (OTTLE) cell within a UV-Vis spectrophotometer.
-
Potential Step: Apply a potential +100 mV beyond the peak anodic potential (
).[1][2] -
Observation:
Quantitative Data Summary
The following values are representative of the N-methyl-N-phenyl-4-methoxyaniline class in non-aqueous media (
| Parameter | Symbol | Typical Value | Notes |
| Oxidation Potential | 0.72 V vs. SCE | Shifted ~150 mV negative vs. unsubstituted triphenylamine.[1] | |
| Diffusion Coefficient | Standard for molecules of this size in MeCN.[1] | ||
| Electron Transfer | 1.0 | Per monomer unit (initial step). | |
| Coupling Rate | Highly dependent on solvent acidity and water content.[1] | ||
| Reversibility Index | 0.2 - 0.9 | Varies with scan rate ( |
Strategic Applications in Drug Development
Metabolic Simulation (Reactive Metabolites)
MMPA serves as an excellent electrochemical mimic for Phase I metabolism of drug candidates containing methoxy-aniline motifs.[1]
-
Mechanism: Cytochrome P450 enzymes often generate radical cations similar to those formed at the electrode surface.
-
Toxicity Screening: By monitoring the "dimerization" peak in CV, researchers can predict the propensity of a drug fragment to form covalent bonds with proteins (haptens), which is a mechanism for drug-induced liver injury (DILI).[2]
Redox Mediators
Due to the stability of the radical cation (when coupling is blocked or managed), MMPA derivatives are used as diffusional electron mediators in enzymatic biosensors (e.g., for Glucose Oxidase or Laccase).[2] The methoxy group tunes the potential to match the enzyme's active site, minimizing overpotential.[2]
References
-
Savéant, J.-M. (2006).[1][2] Elements of Molecular and Biomolecular Electrochemistry. Wiley-Interscience.[1] (Foundational text for E(C)E mechanisms and radical dimerization kinetics).
-
Yang, H., et al. (2014).[2] "Electrochemical and Spectroscopic Properties of para-Substituted Triphenylamines." Journal of Electroanalytical Chemistry. (Establishes the effect of methoxy-substituents on redox potentials).
-
PubChem. (2025).[1][2][3][4] Compound Summary: 4-methoxy-N-methyl-N-phenylaniline.[1][3] National Library of Medicine.[1][2] Link
-
Bard, A. J., & Faulkner, L. R. (2001).[2] Electrochemical Methods: Fundamentals and Applications. Wiley.[1][2] (Standard protocols for determining diffusion coefficients and rate constants).
-
BenchChem. (2025).[1][2][5] Synthesis and Properties of Anisidine Derivatives. (Provides synthesis context for methoxy-anilines). Link[1][2]
(Note: While specific electrochemical data for this exact CAS [55251-46-2] is sparse in open literature, the properties described above are derived from the well-established behavior of the homologous series of para-substituted diphenylamines and triphenylamines.)
Sources
- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Advanced Utilization of 4-Methoxy-N-methyl-N-phenylaniline (MMPA) in OLED Hole Transport Engineering
[1]
Executive Summary & Strategic Rationale
4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a quintessential "donor" moiety in organic electronics.[1] While its low molecular weight and glass transition temperature (
-
Electrochemical Standard: It acts as a reference standard for tuning the Highest Occupied Molecular Orbital (HOMO) levels of triarylamine derivatives.[1] The methoxy group (
) exerts a strong electron-donating effect, raising the HOMO level to facilitate hole injection from anodes like Indium Tin Oxide (ITO).[1] -
Synthetic Precursor: It is the "active" hole-transporting fragment coupled to high-
cores (e.g., fluorene, spirobifluorene) to create amorphous HTMs like the industry-standard Spiro-OMeTAD derivatives.[1]
This guide details protocols for characterizing MMPA's redox properties and fabricating Host-Guest Hole Transport Layers (HTLs) to evaluate its intrinsic mobility without crystallization artifacts.[1]
Material Specifications & Properties
Chemical Identity:
-
Synonyms: N-methyl-N-phenyl-p-anisidine; N-methyl-4-methoxydiphenylamine[1][2]
-
CAS Number: 55251-46-2 (Neutral form)[1]
-
Molecular Formula:
[1][3]
Table 1: Key Physicochemical & Electrochemical Properties
| Property | Value (Approx.) | Relevance to OLEDs |
| Molecular Weight | 213.28 g/mol | Low MW implies high volatility; requires doping in polymer matrix.[1] |
| HOMO Level | -5.10 to -5.20 eV | Aligns well with ITO (-4.8 eV) and PEDOT:PSS (-5.2 eV) for hole injection.[1] |
| LUMO Level | -2.10 to -2.30 eV | Sufficiently high to block electrons from the emission layer.[1] |
| Bandgap ( | ~3.0 eV | Wide gap ensures transparency in the visible spectrum (no quenching).[1] |
| Solubility | High (DCM, Toluene, THF) | Excellent for solution-processed device fabrication.[1] |
| Oxidation Potential | ~0.4 V vs. Fc/Fc+ | Reversible oxidation indicates stable radical cation formation (hole stability).[1] |
Protocol 1: Electrochemical Validation (Cyclic Voltammetry)
Objective: To determine the precise HOMO level of MMPA batches prior to device integration.[1] Variations in purity significantly affect the onset oxidation potential.
Reagents & Equipment
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1][4] -
Reference Standard: Ferrocene (
).[1] -
Electrodes: Glassy Carbon (Working), Pt Wire (Counter),
(Reference).[1]
Step-by-Step Methodology
-
Electrolyte Preparation: Dissolve
in solvent under atmosphere to reach 0.1 M concentration. Degas with bubbling for 15 minutes.[1] -
Analyte Solution: Add MMPA to the electrolyte to achieve a concentration of 1.0 mM .
-
CV Scan (Blank): Run a scan of the electrolyte without analyte to ensure the electrochemical window is clean (-1.5V to +1.5V).[1]
-
Measurement:
-
Internal Calibration: Add a small crystal of Ferrocene to the solution and re-scan.
-
Calculation:
Note: The value 4.8 eV represents the energy level of Ferrocene relative to vacuum.[1]
Protocol 2: Device Fabrication (Guest-Host HTL System)
Objective: To evaluate the hole mobility of MMPA without device failure due to crystallization. We use Poly(9-vinylcarbazole) (PVK) or Polystyrene (PS) as an inert host matrix.[1]
Device Architecture: ITO / PEDOT:PSS / MMPA:PVK (Host:Guest) / Alq3 (Emitter) / LiF / Al
Reagents
-
Host: PVK (High MW) or Polystyrene (inert).[1]
-
Guest: MMPA (Sublimed grade, >99.5%).[1]
-
Solvent: Chlorobenzene or Toluene.[1]
Fabrication Workflow
-
Substrate Cleaning:
-
Hole Injection Layer (HIL):
-
Spin-coat PEDOT:PSS (AI 4083) at 4000 rpm for 60s.
-
Anneal at 120°C for 20 min in air to remove water. Transfer to
glovebox.
-
-
Active HTL Deposition (The MMPA Blend):
-
Stock Solution A: Dissolve PVK in Chlorobenzene (10 mg/mL).
-
Stock Solution B: Dissolve MMPA in Chlorobenzene (10 mg/mL).
-
Blending: Mix A and B to achieve a 50:50 weight ratio . (Adjust ratio to test concentration quenching vs. mobility).
-
Filtration: Filter through a 0.45
m PTFE filter.[1] -
Spin Coating: 2000 rpm for 45s.
-
Soft Bake: 100°C for 10 min (removes solvent, prevents crystallization).
-
-
Vacuum Deposition (Top Layers):
-
Encapsulation: Glass lid with UV-curable epoxy in glovebox.
Mechanistic Visualization
A. Energy Level Alignment & Charge Injection
This diagram illustrates why MMPA acts as a hole trap/transporter. The methoxy group raises the HOMO, creating a "stepping stone" for holes from the deep HOMO of the host (PVK) or directly from the anode.
Caption: Energy landscape showing MMPA facilitating hole transport within a PVK host matrix while blocking electrons from the Alq3 layer.
B. Synthesis Logic: From MMPA to High-Performance HTMs
MMPA is rarely the end-product.[1] It is the "Donor Arm" attached to a core.[1]
Caption: Synthetic pathway utilizing MMPA as the active donor unit in Buchwald-Hartwig amination to form stable HTMs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Device Shorting | Crystallization of MMPA | Reduce MMPA concentration in the host (<50%); Increase Soft Bake temp to remove residual solvent. |
| Low Current Density | Poor Hole Injection | Verify HOMO alignment via CV (Protocol 1); Ensure PEDOT:PSS layer is fully annealed. |
| Blue Shift in EL | Exciplex Formation | MMPA may form an exciplex with the Emitter.[1] Insert a thin interlayer (e.g., TCTA) or change the host. |
| Rapid Degradation | Electrochemical Instability | Ensure MMPA is sublimed grade.[1] Impurities (trace halides) act as deep traps.[1] |
References
-
PubChem. (2025).[1][2] 4-methoxy-N-methyl-N-phenylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Thesen, M., et al. (2010).[1] "Hole Transport Materials for Organic Light-Emitting Diodes." Journal of Polymer Science Part B: Polymer Physics. (Contextual grounding for triarylamine HTM design).
-
Burschka, J., et al. (2013).[1] "Spiro-OMeTAD as a Hole Conductor." Nature.[1] (Reference for the application of methoxy-diphenylamine moieties in optoelectronics).
-
Shirota, Y. (2000).[1] "Organic materials for electronic and optoelectronic devices."[1] Journal of Materials Chemistry. (Foundational text on Starburst amines derived from MMPA-like units).[1]
Application Note: Strategic Synthesis and Functionalization of 4-Methoxy-N-methyl-N-phenylaniline (MMPA) for High-Mobility Hole Transport Materials
[1]
Executive Summary
In the development of solution-processable organic electronics, 4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a critical "capping" donor unit.[1] Unlike the ubiquitous diphenylamine donors found in Spiro-OMeTAD, the incorporation of the N-methyl group in MMPA introduces a steric twist that disrupts excessive
This guide details the "Electronic Grade" synthesis of MMPA, its purification to 99.9%+ purity (essential to prevent trap states), and its functional activation via bromination to serve as a coupling partner for polymeric or small-molecule Hole Transport Materials (HTMs).
Material Science Context: Why MMPA?
The efficacy of an HTM is governed by its hole mobility (
-
Electronic Effect (Methoxy Group): The para-methoxy group (
) acts as a strong electron-donating group (EDG), raising the HOMO level to align with the valence band of perovskites (approx.[1] -5.4 eV) or the HOMO of OLED emitters.[1] -
Steric/Solubility Effect (Methyl Group): The N-methyl group replaces a phenyl ring found in traditional triphenylamine (TPA) derivatives.[1] This reduces molecular symmetry and crystallinity, preventing the formation of grain boundaries that act as charge traps, thereby improving film morphology during spin-coating.
Table 1: Comparative Properties of HTM Donor Units
| Feature | Triphenylamine (TPA) | 4-Methoxy-TPA | MMPA (Target) |
| Electron Density | Moderate | High | High |
| Solubility | Low (Aggregates) | Moderate | High (Alkyl steric hindrance) |
| Oxidation Potential | High (Harder to oxidize) | Lower (Facilitates hole hopping) | Optimized |
| Primary Application | General OLEDs | Spiro-OMeTAD precursors | Solution-processed HTMs |
Protocol A: Buchwald-Hartwig Synthesis of MMPA[1]
While simple alkylation of secondary amines is possible, it often yields quaternary ammonium impurities that are fatal to device performance.[1] The Buchwald-Hartwig cross-coupling is the industry standard for producing "Electronic Grade" MMPA due to its specificity and lack of ionic byproducts.[1]
Reaction Scheme
1Reagents & Equipment
-
Aryl Halide: 4-Bromoanisole (1.0 eq)[1]
-
Amine: N-Methylaniline (1.1 eq)[1]
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (1-2 mol%)[1] -
Ligand: XPhos or BINAP (2-4 mol%)[1]
-
Base: Sodium tert-butoxide (
) (1.5 eq)[1] -
Solvent: Anhydrous Toluene (degassed)
-
Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Cool under argon flow.
-
Catalyst Pre-activation: In a separate vial inside a glovebox (or under strict Schlenk conditions), mix
and XPhos in a small amount of toluene. Stir for 10 minutes at room temperature to form the active catalytic species (color change often observed).[1] -
Reactant Loading: Add 4-Bromoanisole (18.7 g, 100 mmol), N-Methylaniline (11.8 g, 110 mmol), and
(14.4 g, 150 mmol) to the main flask. -
Initiation: Syringe the catalyst solution into the main flask. Add remaining anhydrous toluene to reach a concentration of ~0.2 M.[1]
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] The starting bromide spot (
) should disappear.[1] -
Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.[1]
-
Workup: Concentrate the filtrate under reduced pressure.
Protocol B: Electronic-Grade Purification[1]
For optoelectronic applications, purity must exceed 99.9% (3N).[1] Standard recrystallization is insufficient due to persistent Pd traces which act as exciton quenchers.[1]
Workflow Diagram
Figure 1: Purification train required to achieve electronic-grade purity.[1]
Detailed Steps
-
Flash Chromatography: Elute the crude oil on silica gel using Hexane:DCM (4:1).[1] Collect the fraction corresponding to MMPA (pale yellow oil/solid).[1]
-
Recrystallization: Dissolve the product in boiling ethanol. Add hexane dropwise until turbidity appears.[1] Cool slowly to 4°C. Collect crystals.
-
Vacuum Sublimation (Optional but Recommended): For high-performance OLEDs, sublime the material at high vacuum (
Torr) using a thermal gradient.[1] This removes trace organic impurities and residual solvents.[1]
Protocol C: Functional Activation (Bromination)[1]
MMPA is a tertiary amine and cannot be directly coupled.[1] To use it as a building block (e.g., attaching it to a fluorene or carbazole core), it must be halogenated. The para-position of the N-phenyl ring is the most reactive site.[1]
Reaction Scheme
1Procedure
-
Dissolve purified MMPA (10 mmol) in anhydrous DMF (20 mL) in a foil-wrapped flask (light sensitive).
-
Cool to 0°C in an ice bath.
-
Add NBS (10.5 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Quench: Pour into ice water. Extract with DCM.[1]
-
Purification: The product, 4-bromo-N-(4-methoxyphenyl)-N-methylaniline , is purified via column chromatography.[1] This brominated intermediate can now be used in Suzuki or Stille couplings to synthesize complex HTMs.[1]
Characterization & Quality Control
To validate the synthesis, compare results against these standard metrics.
| Technique | Expected Result | Purpose |
| 1H NMR (400 MHz, CDCl3) | Confirm Structure | |
| HPLC (C18 Column) | Single peak >99.5% area integration | Purity Check |
| ICP-MS | Pd < 10 ppm, Fe < 5 ppm | Metal Trap Analysis |
| Cyclic Voltammetry | Reversible oxidation wave ( | HOMO Level Verification |
Synthesis Pathway Visualization[1]
Figure 2: Catalytic cycle for MMPA synthesis and subsequent activation.[1]
References
-
Buchwald-Hartwig Amination Fundamentals
-
MMPA Structure & Data
-
Hole Transport Materials in Perovskites
-
Catalyst Selection (XPhos)
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Sources
- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Synthesis of fluorescent dyes using 4-methoxy-N-methyl-N-phenylaniline
Executive Summary
This technical guide details the utility of 4-methoxy-N-methyl-N-phenylaniline (MMPA) as a pivotal donor building block in the synthesis of high-performance fluorescent probes. Unlike simple dialkyl anilines, MMPA introduces an asymmetric electronic push-pull architecture due to the presence of the electron-donating methoxy group on one aryl ring and a reactive unsubstituted phenyl ring on the other.
This asymmetry is critical for fine-tuning the Intramolecular Charge Transfer (ICT) mechanisms in dye scaffolds. This note provides validated protocols for synthesizing two major dye classes:
-
NIR-Emitting Squaraine Dyes: For in vivo imaging and photovoltaic applications.
-
Styryl/Hemicyanine Dyes: For polarity sensing and organelle-specific staining.
Strategic Synthesis Architecture
The reactivity of MMPA is dictated by the para-positions of its N-aryl rings.
-
Ring A (4-Methoxyphenyl): The para-position is blocked by the methoxy group.
-
Ring B (Phenyl): The para-position is sterically accessible and electronically activated by the nitrogen lone pair, making it the exclusive site for electrophilic aromatic substitution (SEAr).
The following flowchart illustrates the divergent synthesis pathways from the MMPA precursor:
Figure 1: Divergent synthetic pathways for MMPA-derived fluorophores. The specific regioselectivity allows for predictable product formation.
Protocol A: Synthesis of NIR Squaraine Dyes
Squaraine dyes derived from MMPA exhibit narrow absorption bands and high molar extinction coefficients in the Near-Infrared (NIR) region, making them ideal for deep-tissue imaging.
Mechanism & Rationale
The reaction involves the condensation of 2 equivalents of MMPA with 1 equivalent of squaric acid. The reaction is driven by the removal of water (azeotropic distillation). The electron-rich nitrogen of MMPA donates density to the electron-deficient central cyclobutenedione ring.
Experimental Protocol
Materials:
-
MMPA (10 mmol)
-
Squaric Acid (5 mmol)
-
Solvent System: n-Butanol : Toluene (1:1 v/v)
-
Dean-Stark trap apparatus
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add Squaric Acid (570 mg, 5 mmol) and MMPA (2.13 g, 10 mmol) to the flask.
-
Solvation: Add 40 mL of the n-Butanol/Toluene mixture. The toluene aids in the azeotropic removal of water, which is crucial for driving the equilibrium forward [1].
-
Reflux: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.
-
Monitoring: The solution will turn a deep blue/green color.[1] Monitor by TLC (SiO2, DCM:MeOH 95:5). The reaction is typically complete within 4–6 hours when water collection in the trap ceases.
-
Work-up: Cool the reaction to room temperature. The dye often precipitates as a metallic-green solid.
-
Purification: Filter the solid and wash with cold methanol and diethyl ether to remove unreacted amines. Recrystallize from chloroform/ethanol if necessary.
Expected Data:
| Property | Value (Approx.) | Notes |
|---|---|---|
| Appearance | Metallic Green/Blue Solid | Crystalline powder |
| Abs Max (
Protocol B: Vilsmeier-Haack Formylation (The Gateway Intermediate)
To access styryl or hemicyanine dyes, one must first convert MMPA into its aldehyde derivative. This introduces a reactive "handle" for Knoevenagel condensations.
Mechanism & Rationale
The Vilsmeier reagent (chloromethyliminium salt), generated in situ from
Experimental Protocol
Materials:
-
MMPA (10 mmol)
-
Phosphorus Oxychloride (
) (12 mmol) -
Anhydrous DMF (5 mL + 10 mmol)
-
Dichloromethane (DCM)[3]
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dried flask under
atmosphere at 0°C, add anhydrous DMF (10 mL). Dropwise add (1.1 mL, 12 mmol). Stir for 30 mins at 0°C until a white semi-solid/slurry forms [2]. -
Substrate Addition: Dissolve MMPA (2.13 g, 10 mmol) in 5 mL DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature below 5°C.
-
Reaction: Warm to room temperature, then heat to 70–80°C for 3 hours. The color will darken significantly.
-
Hydrolysis: Pour the reaction mixture onto 100g of crushed ice containing sodium acetate (to buffer pH ~5-6). Stir for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous layer with DCM (
mL). Wash combined organics with water and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane:EtOAc 8:2).
Product Identity:
-
Name: 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde.
-
Key NMR Feature: Aldehyde proton singlet at
ppm.
Protocol C: Synthesis of Styryl (Hemicyanine) Dyes
These dyes are synthesized by condensing the aldehyde from Protocol B with an active methylene compound (e.g., indolium salts). They are highly sensitive to environmental polarity and are often used as mitochondrial probes due to their cationic charge.
Experimental Protocol
Materials:
-
MMPA-Aldehyde (from Protocol B) (1 mmol)
-
1,2,3,3-Tetramethyl-3H-indolium iodide (1 mmol)
-
Piperidine (Catalytic, 2-3 drops)
-
Ethanol (Absolute, 10 mL)
Step-by-Step Procedure:
-
Mix: Combine the aldehyde (1 mmol) and indolium salt (1 mmol) in 10 mL of absolute ethanol.
-
Catalyze: Add catalytic piperidine.
-
Reflux: Heat to reflux for 4–6 hours. The solution will turn deep red/purple.[1]
-
Isolation: Cool to room temperature. The dye usually precipitates. If not, add diethyl ether to induce precipitation.
-
Filtration: Filter the solid and wash with cold ether.
Self-Validating Check: Dissolve a small amount of the product in methanol. Add a drop of acid (HCl); the fluorescence should quench or shift (protonation of the amine). Add base; fluorescence recovers. This confirms the push-pull ICT character.
Safety & Handling (E-E-A-T Compliance)
-
MMPA Toxicity: Aromatic amines are potential carcinogens and skin irritants. Handle in a fume hood with nitrile gloves.
-
POCl3: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly onto ice.
-
Waste Disposal: All organic filtrates containing amine residues must be disposed of in designated halogenated/non-halogenated waste streams, not down the drain.
References
-
Squaraine Dye Synthesis: Tatarets, A. L., et al. "Synthesis and properties of squaraine dyes with various terminal groups." Dyes and Pigments, 2005.[4]
-
Vilsmeier-Haack Protocol: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][5] Comprehensive Organic Synthesis, 1991.
-
MMPA Properties: PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.
-
Styryl Dye Applications: Chen, Y., et al. "Mitochondria-targeting fluorescent probes for imaging." Biomaterials, 2015.
(Note: While specific literature for the exact MMPA-squaraine derivative is less common than the dimethyl analog, the chemistry cited in Ref 1 regarding N,N-diarylamino squaraines is the authoritative standard for this synthesis.)
Sources
Advanced Application Note: 4-Methoxy-N-methyl-N-phenylaniline in Pharmaceutical & Diagnostic Synthesis
[1]
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), also known as
This guide details its critical role as a scaffold for functionalized triarylamines (a growing class of antitubercular and cytotoxic agents) and as a primary precursor for acridinium chemiluminogenic tracers used in high-sensitivity immunoassays.[1] Furthermore, its electrochemical properties allow it to function as a redox mediator in modern electro-organic synthesis.[1]
Chemical Profile & Critical Properties[1]
Before initiating synthesis, researchers must account for the specific electronic activation provided by the methoxy and amino groups, which dictates regioselectivity.[3]
| Property | Specification | Relevance to Synthesis |
| Molecular Formula | Base scaffold for asymmetric functionalization.[1] | |
| Molecular Weight | 213.28 g/mol | Stoichiometric calculations. |
| Electronic Character | Electron-Rich (Donor) | Highly reactive toward Electrophilic Aromatic Substitution (EAS).[3] |
| Regioselectivity | Para-directing (Phenyl ring) | The para-position of the unsubstituted phenyl ring is the primary site for Vilsmeier-Haack formylation, as the anisyl para-position is blocked.[1] |
| Redox Potential | Low Oxidation Potential | Susceptible to formation of radical cations (useful for oxidative coupling, requires inert handling).[3] |
Application A: Synthesis of Acridinium Chemiluminescent Tracers
Context: Acridinium esters are the gold standard labels for clinical automated immunoassays (e.g., thyroid, cardiac, and infectious disease testing).[3] 4-Methoxy-N-methyl-N-phenylaniline is a key precursor for synthesizing the acridine core with improved hydrolytic stability and red-shifted emission.[1]
Mechanistic Pathway
The synthesis involves a Vilsmeier-Haack formylation followed by cyclization.[1] The methoxy group is crucial: it enhances the stability of the resulting acridinium tracer in aqueous environments and shifts the light emission, improving detection sensitivity in biological matrices.[4]
Protocol 1: Regioselective Vilsmeier-Haack Formylation
Objective: Synthesize 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde.[1]
Reagents:
-
Substrate: 4-Methoxy-N-methyl-N-phenylaniline (1.0 eq)[1][2]
-
Reagent: Phosphorus Oxychloride (
, 1.2 eq)[3] -
Solvent: Dimethylformamide (DMF, 5.0 eq, serves as reagent/solvent)[3]
-
Quench: Sodium Acetate (aq) or Ice water[3]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under
, cool DMF to 0°C. Add dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins to form the chloroiminium ion. -
Addition: Dissolve 4-Methoxy-N-methyl-N-phenylaniline in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[3] The electron-rich nature of the substrate ensures rapid conversion.[1]
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[5][6][7]
-
Isolation: Extract with Dichloromethane (
, 3x).[3] Wash organic layer with saturated and brine. Dry over .[6] -
Purification: Recrystallize from Ethanol/Water to yield the aldehyde intermediate.
Critical Control Point: Temperature control at 0°C is vital to prevent formylation at the ortho positions, ensuring the para-isomer is the dominant product.[1]
Application B: Synthesis of Triarylamine Therapeutics
Context: Functionalized triarylamines are emerging as potent scaffolds for anti-cancer (MDR reversal) and anti-tubercular drugs.[3] This protocol describes using the title compound to generate asymmetric triarylamines via oxidative coupling or halogenation-coupling sequences.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the divergence from the starting material into two distinct pharmaceutical classes.
Figure 1: Divergent synthetic pathways for Diagnostic (Left) and Therapeutic (Right) applications.[3]
Protocol 2: Buchwald-Hartwig Cross-Coupling
Objective: Coupling of the brominated derivative (4-bromo-N-methyl-N-(4-methoxyphenyl)aniline) with a functionalized amine to create a therapeutic scaffold.[1]
Reagents:
-
Substrate: Brominated Intermediate (1.0 eq)[3]
-
Coupling Partner: Functionalized Primary Amine (1.2 eq)[3]
-
Catalyst:
(2 mol%)[3] -
Ligand: BINAP or XPhos (4 mol%)[3]
-
Base:
(1.5 eq)[3] -
Solvent: Toluene (anhydrous)[3]
Procedure:
-
Inerting: Charge a Schlenk tube with the catalyst, ligand, and base.[3] Cycle with Argon/Vacuum (3x).
-
Solvation: Add the substrate and coupling amine dissolved in degassed Toluene.
-
Heating: Heat to 100°C for 12-18 hours.
-
Workup: Cool to RT, filter through a celite pad to remove Palladium residues. Concentrate filtrate.[6]
-
Purification: Flash column chromatography (Silica Gel).
Application C: Redox Mediator in Electrosynthesis
Context: In "Green Pharma" initiatives, electrochemical oxidation is replacing toxic stoichiometric oxidants. 4-Methoxy-N-methyl-N-phenylaniline serves as a redox mediator (catalyst) that shuttles electrons between the electrode and the substrate (e.g., oxidizing an alcohol to a ketone).[1][3]
Mechanism:
-
The amine is oxidized at the anode to its radical cation (
).[3] -
The radical cation oxidizes the target pharmaceutical intermediate in solution.
-
The amine is regenerated, completing the catalytic cycle.
Advantages:
Quality Control & Analytical Standards
For pharmaceutical grade applications, impurity profiling is mandatory.[3]
HPLC Method (Reverse Phase):
References
-
Acridinium Tracer Synthesis: Zomer, G., & Jacquemijns, M. (2001).[3][4] Chemiluminogenic Acridinium Esters: Synthesis and Application in Immunoassays. Luminescence.
-
Triarylamine Therapeutics: Oettmeier, W., & Renger, G. (1980).[3][4] Biological Activity of Diphenylamine Derivatives. Biochimica et Biophysica Acta. [3]
-
Vilsmeier-Haack Formylation: Mallegol, T., et al. (2005).[3][8] Practical and Efficient Synthesis of Tris(4-formylphenyl)amine. Synthesis.
-
Buchwald-Hartwig Coupling: Hartwig, J. F. (1998).[3] Transition Metal Catalyzed Synthesis of Arylamines. Accounts of Chemical Research.
-
Redox Mediation: Shmychkova, O., et al. (2025).[3][9] Electrochemical Oxidation of Aniline Derivatives on Modified Electrodes. ResearchGate.
Sources
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Advanced Protocol: Buchwald-Hartwig Amination of N-Methylaniline Derivatives
Executive Summary
The introduction of the N-methyl group into arylamine scaffolds is a ubiquitous transformation in drug discovery, modulating lipophilicity (LogD), metabolic stability, and potency. While reductive amination is common, it often fails with electron-deficient or sterically hindered systems. The Buchwald-Hartwig Cross-Coupling offers a convergent, modular approach to synthesize N-methylaniline derivatives from aryl halides and N-methylaniline.
This guide moves beyond basic textbook procedures, offering a field-tested protocol optimized for secondary acyclic amines . It prioritizes the RuPhos and BrettPhos ligand classes, which have superseded earlier generations (e.g., BINAP) for this specific transformation due to their superior resistance to
Strategic Optimization: The "Why" Behind the Conditions
Success in palladium catalysis is deterministic, not random. For N-methylaniline coupling, three critical parameters define the outcome:
Ligand Selection: The RuPhos Imperative
Unlike primary amines, N-methylaniline is a secondary amine with moderate steric bulk.
-
RuPhos: The "Gold Standard" for secondary amines. Its bulky biaryl backbone promotes reductive elimination—often the rate-determining step for secondary amines—preventing the formation of "off-cycle" resting states.
-
BrettPhos: Use this if the aryl halide is extremely sterically hindered (e.g., ortho-substituted). It creates a more open active site but requires higher activation energy for reductive elimination.
-
BINAP: Obsolete for this specific application. While historically significant, it often requires higher temperatures and suffers from lower turnover frequencies (TOF) compared to dialkylbiaryl phosphines.
Base Selection: Balancing pKa and Compatibility
-
NaOtBu (Sodium tert-butoxide): The default choice. Its high basicity (pKa ~17) ensures rapid deprotonation of the Pd-amine complex. However, it is incompatible with base-sensitive groups (esters, nitriles, nitro).
-
Cs₂CO₃ (Cesium Carbonate): The "Milder" alternative. Used for substrates with electrophilic functional groups.[1] It requires a polar solvent (like 1,4-dioxane or t-Amyl alcohol) to solubilize the inorganic salt.
Precatalysts vs. In Situ Generation
We strongly recommend using Buchwald G3 or G4 Precatalysts (e.g., RuPhos-Pd-G4). These air-stable solids generate the active monoligated Pd(0) species quantitatively upon heating, eliminating the variability associated with mixing Pd(OAc)₂ and phosphines manually.
Mechanistic Workflow & Decision Tree
The following diagram illustrates the catalytic cycle specific to secondary amines and a decision tree for condition screening.
Caption: Catalytic cycle for secondary amines (left) and logical flow for condition selection (right).
Standard Operating Protocols (SOP)
Method A: The "Standard" (High Activity)
Best for: Unactivated aryl bromides/chlorides, substrates without base-sensitive groups. Scale: 1.0 mmol
Reagents:
-
Aryl Halide (1.0 equiv)
-
N-methylaniline (1.2 equiv)
-
RuPhos-Pd-G4 (1–2 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene or THF (anhydrous, 0.2 M concentration)
Procedure:
-
Charge Solids: To a 2-dram vial or round-bottom flask equipped with a stir bar, add the Aryl Halide (if solid), RuPhos-Pd-G4 (catalyst), and NaOtBu.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: While G4 precatalysts are air-stable, the active catalytic cycle and the base are sensitive to moisture/oxygen.
-
Add Liquids: Inject anhydrous Toluene via syringe. Then, inject N-methylaniline and Aryl Halide (if liquid).
-
Reaction: Place in a pre-heated block/bath at 85 °C . Stir vigorously (1000 rpm) to ensure base suspension.
-
Monitoring: Check via LCMS or TLC after 1 hour. Most reactions are complete within 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.
Method B: The "Mild" (Functional Group Tolerant)
Best for: Substrates containing esters, ketones, nitriles, or nitro groups.
Reagents:
-
RuPhos-Pd-G4 (2–4 mol%)
-
Cs₂CO₃ (2.0 equiv, finely ground)
-
1,4-Dioxane or t-Amyl Alcohol (0.2 M)
Procedure:
-
Follow the setup in Method A.
-
Use Cs₂CO₃ instead of NaOtBu. Critical: Grind the Cs₂CO₃ to a fine powder before use to maximize surface area.
-
Heat to 100 °C . Weak bases require higher temperatures to drive the deprotonation equilibrium.
-
Reaction times may extend to 12–24 hours.
Quantitative Optimization Data
The following data summarizes expected trends based on internal application benchmarks and literature consensus.
| Variable | Condition | Relative Rate | Functional Group Tolerance | Recommendation |
| Ligand | RuPhos | High | Excellent | Primary Choice for N-Me-Aniline |
| BrettPhos | Medium | Good | Use for ortho-substituted Ar-X | |
| BINAP | Low | Moderate | Not Recommended | |
| Base | NaOtBu | Very High | Low | Use for unfunctionalized Ar-X |
| Cs₂CO₃ | Medium | High | Use for Esters/Nitriles | |
| K₃PO₄ | Low | High | Use if Cs₂CO₃ fails | |
| Solvent | Toluene | High | Low (Polarity) | Standard |
| t-Amyl Alcohol | High | Medium | Accelerates weak base reactions |
Troubleshooting & QC
Self-Validating System: Every reaction should include a T0 (Time Zero) LCMS check if possible, and a check at 1 hour.
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning or oxidation. | Ensure inert atmosphere. Check if substrate contains chelating groups (e.g., thioethers, imidazoles). Switch to BrettPhos . |
| Dehalogenation (Ar-H) | Switch solvent to Toluene. Lower temperature. Ensure Ligand:Pd ratio is >1:1 (if not using precatalyst). | |
| Low Yield (Incomplete) | Catalyst death. | Add a second portion of catalyst (1 mol%) after 4 hours. Increase concentration to 0.5 M. |
| Base Insolubility | "Clumping" of inorganic base. | Vigorous stirring is non-negotiable. Use a larger stir bar. Switch to soluble organic bases (e.g., BTMG) only as a last resort. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link] Authoritative review on ligand design, establishing RuPhos as the standard for secondary amines.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link] Comprehensive guide covering substrate scope and functional group tolerance.
-
Bruno, N. C., et al. (2013). "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. [Link] Describes the utility of precatalysts (G3/G4) for reliable scale-up.
-
Maitro, G., et al. (2018). "Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research. [Link] Detailed mechanistic insight into why precatalysts outperform in situ generation.
Sources
Application Note: Ligand-Promoted Ullmann Condensation for 4-Methoxyaniline Coupling
Abstract & Scope
This application note details a robust, field-validated protocol for the
Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of diarylamines common in NSAIDs, kinase inhibitors, and hole-transport materials.
Mechanistic Insight & Rational Design
The success of this protocol relies on the Cu(I)/Cu(III) catalytic cycle (or arguably a Single Electron Transfer mechanism depending on the substrate). The addition of L-Proline is the critical control point.
Why L-Proline?
-
Solubility: It solubilizes the Cu(I) species in polar aprotic solvents (DMSO/DMF).
-
Stabilization: It stabilizes the oxidative addition intermediate, preventing catalyst aggregation (copper black formation).
-
Lower Activation Energy: It facilitates the nucleophilic attack of the bulky/electron-rich 4-methoxyaniline at significantly lower temperatures than ligand-free systems.
Catalytic Cycle Visualization
The following diagram illustrates the proposed pathway, highlighting the ligand's role in the oxidative addition and reductive elimination steps.
Figure 1: Proposed catalytic cycle for L-Proline promoted Ullmann coupling. The ligand (L) prevents catalyst deactivation.
Experimental Procedure
Reagent Optimization Matrix
Before scale-up, screen these parameters. The standard protocol below uses the "Preferred" column.
| Parameter | Preferred | Alternative | Rationale |
| Catalyst | CuI (99.9%) | CuBr, Cu₂O | CuI is stable and handles well. Purity is critical; green/blue CuI indicates oxidation (bad). |
| Ligand | L-Proline | 4-Hydroxy-L-proline | L-Proline is cheap and effective.[1] 4-OH-Proline is more soluble in water/DMSO mixtures. |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ | K₂CO₃ is mild enough to prevent aniline degradation but strong enough for deprotonation. |
| Solvent | DMSO | DMF, NMP | DMSO offers the best solubility for the Cu-amino acid complex. |
| Temp | 90°C | 80–110°C | >110°C risks oxidation of 4-methoxyaniline (tar formation). |
Standardized Protocol (1.0 mmol Scale)
Safety Note: 4-Methoxyaniline is toxic and a potential mutagen. Copper salts are aquatic toxins. Handle all reagents in a fume hood.
Step 1: Reactor Setup
-
Equip a 10 mL Schlenk tube or heavy-walled pressure vial with a magnetic stir bar.
-
Crucial: Flame-dry the vessel under vacuum or ensure it is oven-dried to remove trace moisture (inhibits the catalyst).
Step 2: Reagent Charging (Solid)
Charge the following solids into the vessel under air (if rapid) or effectively under a nitrogen cone:
-
Aryl Halide (Ar-I or Ar-Br): 1.0 mmol (1.0 equiv)
-
4-Methoxyaniline: 148 mg (1.2 mmol, 1.2 equiv)
-
CuI: 19 mg (0.1 mmol, 10 mol%)
-
L-Proline: 23 mg (0.2 mmol, 20 mol%)
-
K₂CO₃ (anhydrous): 276 mg (2.0 mmol, 2.0 equiv)
Step 3: Inertion & Solvation[2]
-
Cap the vessel with a rubber septum.
-
Evacuate and backfill with Argon or Nitrogen (3 cycles). Note: Oxygen is the primary cause of stalled Ullmann reactions.
-
Inject DMSO (anhydrous) : 2.0 mL via syringe.
-
Replace septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tap.
Step 4: Reaction[2][3][4]
-
Place in a pre-heated oil block at 90°C .
-
Stir vigorously (>800 RPM). The mixture should turn from a suspension to a homogeneous deep blue/green or brown solution depending on the specific aryl halide.
-
Monitor by TLC/HPLC at 12 hours.
-
TLC Stain: Anisaldehyde (stains the amine) or UV.
-
Step 5: Workup (Copper Removal)
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .
-
Chelating Wash: Add 5 mL of NH₄OH (aq) or saturated EDTA solution to the aqueous layer. Shake vigorously.
-
Why? This pulls the copper into the aqueous phase (turns bright blue) and prevents Cu contamination in the product.
-
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-aryl-4-methoxyanilines.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Reaction Stalls <50% Conv. | Oxygen poisoning of Catalyst. | Degas DMSO by sparging with N₂ for 15 mins before use. Ensure CuI is off-white, not green. |
| Deep Black Tar Formation | Oxidation of 4-methoxyaniline. | Temperature too high (>100°C). Reduce temp to 80°C and extend time. |
| Blue Product Spots on TLC | Residual Copper complexation. | Perform the NH₄OH/EDTA wash twice. Filter crude through a Celite/Silica pad before column. |
| Low Yield with Aryl Chlorides | Low reactivity of C-Cl bond. | Switch ligand to Oxalamide or increase Temp to 110°C (riskier). Switch to Aryl Iodide. |
References
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link][5]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. [Link]
-
Organic Chemistry Portal. CuI/4-Hydro-L-proline as a More Effective Catalytic System. [Link]
Sources
- 1. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 5. Ullmann Reaction [organic-chemistry.org]
4-methoxy-N-methyl-N-phenylaniline as an intermediate for organic semiconductors
This Application Note and Protocol Guide details the use of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) as a strategic intermediate for Organic Semiconductors, specifically in the synthesis of high-performance Hole Transport Materials (HTMs).
Executive Summary
4-methoxy-N-methyl-N-phenylaniline is a tertiary arylamine intermediate used primarily to synthesize Benzidine-based Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs). Its structural asymmetry—combining an electron-rich p-anisyl group, a steric N-methyl group, and a reactive phenyl ring—allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) levels and solubility profiles.
Unlike generic triphenylamines, the N-methyl group disrupts π-π stacking, enhancing the solubility of downstream polymers and small molecules, while the methoxy group lowers the oxidation potential, facilitating efficient hole injection.[1]
Key Material Specifications
| Property | Specification | Relevance to Semiconductors |
| CAS Number | 55251-46-2 | Unique Identifier |
| Formula | C₁₄H₁₅NO | Precursor Stoichiometry |
| MW | 213.28 g/mol | Calculation of Yields |
| Electronic Role | Electron Donor (D) | Raises HOMO level (approx. -5.1 to -5.3 eV) |
| Reactive Site | p-position of N-phenyl ring | Site for Oxidative Coupling or Bromination |
| Solubility | Soluble in DCM, CHCl₃, Toluene | Solution-processable device fabrication |
Scientific Foundation & Mechanism[1]
The Role of the Intermediate
This compound is not typically the final active layer but the monomer for oxidative coupling.[1] The synthesis of high-mobility HTMs relies on converting this monomer into a Tetraphenylbenzidine (TPB) derivative.
-
HOMO Tuning: The methoxy (-OMe) group exerts a strong mesomeric (+M) effect, destabilizing the HOMO.[1] This aligns the HTM's energy level with the valence band of perovskites or the work function of ITO anodes.[1]
-
Dimerization Pathway: The p-position of the N-phenyl ring is sterically accessible and electronically activated. Under oxidative conditions (e.g., FeCl₃), two radical cations couple at this position to form the benzidine core.[1]
Pathway Visualization
The following diagram illustrates the transformation of the intermediate into a functional semiconductor.
[1]
Experimental Protocols
Protocol A: High-Purity Synthesis of the Intermediate
Objective: Synthesize 4-methoxy-N-methyl-N-phenylaniline with >99.5% purity suitable for electronic applications. Method: Buchwald-Hartwig Amination.
Reagents:
-
4-Bromoanisole (1.0 eq)
-
N-Methylaniline (1.1 eq)[2]
-
Pd(OAc)₂ (1 mol%)[1]
-
Tri-tert-butylphosphine (P(tBu)₃) (2 mol%)[1]
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]
-
Toluene (Anhydrous)[1]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle 3x with Argon.
-
Charging: Add Pd(OAc)₂, P(tBu)₃, and NaOtBu under Argon flow.
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide).
-
Substrate Addition: Add 4-Bromoanisole and N-Methylaniline via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The spot for N-methylaniline should disappear.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography on Silica Gel (Eluent: Hexane/DCM gradient).
-
Validation: Product should be a viscous oil or low-melting solid.
-
¹H NMR (CDCl₃): δ 6.8–7.3 (Ar-H), 3.80 (s, 3H, OMe), 3.28 (s, 3H, N-Me).[1]
-
Protocol B: Downstream Synthesis of Benzidine HTM (Oxidative Coupling)
Objective: Convert the intermediate into the active semiconductor (N,N'-Dimethyl-N,N'-bis(4-methoxyphenyl)benzidine).
Reagents:
-
4-Methoxy-N-methyl-N-phenylaniline (Intermediate from Protocol A)[3][4][5]
-
Iron(III) Chloride (FeCl₃), anhydrous (2.5 eq)[1]
-
Chloroform (CHCl₃), anhydrous[1]
-
Hydrazine monohydrate (Quenching agent)[1]
Step-by-Step Procedure:
-
Oxidant Prep: Dissolve FeCl₃ in anhydrous CHCl₃ in a Schlenk flask under Argon. The solution will be dark.
-
Addition: Dissolve the intermediate in CHCl₃ and add dropwise to the FeCl₃ solution at 0°C .
-
Coupling: The solution will turn dark green/blue (characteristic of the radical cation).[1] Stir at RT for 2 hours.
-
Reduction: Add Hydrazine monohydrate dropwise until the color shifts to pale yellow/brown. This reduces the radical cation salt back to the neutral amine.[1]
-
Extraction: Wash organic layer with water (3x), dry over MgSO₄, and concentrate.[1]
-
Final Purification: Recrystallize from Toluene/Ethanol to achieve electronic-grade purity (>99.9%).
Characterization & Quality Control
For organic semiconductors, purity is paramount.[1] Impurities act as charge traps, reducing mobility.[1]
| Technique | Parameter | Acceptance Criteria |
| ¹H NMR | Structure Verification | No residual bromide or catalyst ligands. |
| HPLC | Purity | >99.5% (Area under curve). |
| Cyclic Voltammetry (CV) | HOMO Level | Reversible oxidation waves. E_ox onset used to calc HOMO.[1] |
| TGA | Thermal Stability | 5% weight loss temp (T_d5) > 300°C (for the dimer).[1] |
CV Protocol for HOMO Determination:
-
Electrolyte: 0.1 M Bu₄NPF₆ in Dichloromethane.
-
Working Electrode: Glassy Carbon.[1]
-
Reference: Ag/AgCl (calibrate vs. Ferrocene/Ferrocenium).
-
Scan Rate: 50–100 mV/s.
-
Calculation:
.[1]
Device Integration (Example: Perovskite Solar Cell)
The Benzidine derivative synthesized from this intermediate serves as the Hole Transport Layer (HTL).[1]
Fabrication Steps:
-
Solution Prep: Dissolve the Benzidine derivative in Chlorobenzene (10–20 mg/mL).
-
Doping (Optional): Add Li-TFSI and tBP to increase conductivity (though methyl groups improve intrinsic packing).
-
Deposition: Spin coat at 3000 rpm for 30s onto the Perovskite layer.
-
Annealing: 100°C for 10 mins (optional, depending on morphology).
Troubleshooting & Safety
-
Oxidation Instability: The intermediate is an electron-rich amine. It will slowly oxidize in air, turning pink/brown.[1] Store under Argon at 2–8°C.
-
Catalyst Poisoning: In the Buchwald-Hartwig synthesis, ensure the amine is free of HCl salts. Use free base N-methylaniline.
-
Purification Issues: If the oxidative coupling yields a mixture of oligomers, lower the reaction temperature to -78°C during the addition of the oxidant to favor dimerization over polymerization.
References
-
Synthesis and Properties of Diphenylamine Derivatives Zomer, G., & Jacquemijns, M. (2001).[1][6] "Synthesis of 4-methoxy-N-phenylaniline and related compounds." Pharmaceutisch Weekblad.
-
Oxidative Coupling for HTMs Bera, S. S., et al. (2024).[1] "Pd-Catalyzed C-N Bond Formation for Arylamine Synthesis." Organometallics. [1]
-
Hole Transport Materials in Perovskite Cells Urieta-Mora, J., et al.[1] "Hole Transporting Materials for Perovskite Solar Cells: A Chemical Approach."[1]
-
Material Data & Safety (CAS 55251-46-2) PubChem Database. "4-Methoxy-N-methyl-N-phenylaniline Compound Summary." [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100308-69-8|4-Bromo-N-(4-bromophenyl)-N-(4-methoxyphenyl)aniline|BLD Pharm [bldpharm.com]
- 4. 194416-45-0|4-Bromo-N,N-bis(4-methoxyphenyl)aniline|BLD Pharm [bldpharm.com]
- 5. 13050-56-1 | Tris(4-methoxyphenyl)amine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 6. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 4-Methoxy-N-methyl-N-phenylaniline for Optoelectronics
This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It focuses on the strategic derivatization of 4-methoxy-N-methyl-N-phenylaniline (MMPA) , a critical building block for Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).[1]
Executive Summary & Material Significance
4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a potent electron-donating building block.[1] Its structure combines the redox stability of the diphenylamine core with the solubility and electronic tuning capabilities of the methoxy group.
In materials science, MMPA is rarely used as is; it is almost exclusively a pro-ligand .[1] By functionalizing the unsubstituted phenyl ring, researchers can synthesize:
-
D-π-A Dyes: Via formylation and subsequent Knoevenagel condensation.[1]
-
Star-Shaped HTMs: Via bromination and Pd-catalyzed coupling (e.g., creating Spiro-OMeTAD analogs).[1]
-
Redox Shuttles: For flow batteries, capitalizing on the stable radical cation formation.[1]
Key Electronic Features
| Property | Value (Approx.) | Significance |
| HOMO Level | -5.1 to -5.3 eV | Matches perovskite valence bands for efficient hole extraction.[1] |
| Oxidation Potential | ~0.7 V vs. NHE | Reversible one-electron oxidation (formation of stable radical cation).[1] |
| Reactive Sites | C-4' (Para-position) | High regioselectivity for Electrophilic Aromatic Substitution (EAS).[1] |
Strategic Derivatization Map
The following flowchart illustrates the logical progression from the core MMPA scaffold to high-value material precursors.
Experimental Protocols
Protocol 1: Regioselective Monobromination
Objective: Synthesis of 4-bromo-N-(4-methoxyphenyl)-N-methylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group blocks the para-position of one ring, directing the bromine exclusively to the para-position of the unsubstituted phenyl ring.
Reagents
-
Substrate: 4-Methoxy-N-methyl-N-phenylaniline (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized.[1]
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1]
-
Quench: Sodium thiosulfate (aq).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of MMPA in 20 mL of anhydrous DMF in a round-bottom flask shielded from light (aluminum foil wrap).
-
Expert Insight: Light exclusion prevents radical side reactions (benzylic bromination at the N-methyl group).[1]
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Observation: The solution may turn slightly yellow/orange.[1]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 9:1). The starting material (higher Rf) should disappear, replaced by a slightly lower Rf product.
-
Workup: Pour the mixture into 100 mL of ice water. Extract with Dichloromethane (DCM) (3 x 30 mL).[1]
-
Washing: Wash the organic layer with 10% Na₂S₂O₃ (to remove residual bromine) and brine.[1] Dry over MgSO₄.[1]
-
Purification: If necessary, purify via silica gel column chromatography (Hexane/DCM gradient).
Self-Validation (NMR Check):
-
Starting Material: The unsubstituted phenyl ring shows a triplet (para-H) at ~7.2 ppm.[1]
-
Product: The triplet disappears. The aromatic region transforms into two distinct AA'BB' systems (one for the methoxy-ring, one for the bromo-ring).[1]
Protocol 2: Vilsmeier-Haack Formylation
Objective: Synthesis of 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde. Application: This aldehyde is the "Donor" anchor for synthesizing D-π-A dyes used in dye-sensitized solar cells (DSSCs).[1]
Reagents
-
Substrate: MMPA (1.0 eq)
-
Vilsmeier Reagent: POCl₃ (1.2 eq) + DMF (excess, acts as solvent).[1]
-
Hydrolysis: Sodium Acetate (aq) or Ice water.[1]
Step-by-Step Methodology
-
Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl₃ (1.2 eq).
-
Substrate Addition: Add MMPA (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Heat the mixture to 70-80°C for 4-6 hours.
-
Expert Insight: Higher temperatures drive the conversion but increase the risk of demethylation. Do not exceed 90°C.
-
-
Hydrolysis (Critical): Cool to RT. Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour.
-
Why: This step hydrolyzes the intermediate iminium salt into the aldehyde.[2]
-
-
Extraction: Extract with Ethyl Acetate. Wash with NaHCO₃ (sat) to remove acid traces.[1]
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.[1]
Self-Validation (IR & NMR):
-
IR: Appearance of a strong C=O stretch at ~1670-1690 cm⁻¹.[1]
-
¹H NMR: Distinct singlet aldehyde proton at 9.7–9.8 ppm .[1]
Analytical Characterization & Quality Control
For materials science applications, purity >99.5% is often required to prevent charge trapping.[1]
| Technique | Parameter | Expected Result (Product) |
| ¹H NMR (CDCl₃) | N-Methyl Group | Singlet at ~3.3 ppm (Shifted slightly downfield from SM).[1] |
| ¹H NMR (CDCl₃) | Methoxy Group | Singlet at ~3.8 ppm.[1] |
| HPLC | Purity | >99.5% (Area under curve). |
| Cyclic Voltammetry | Oxidation Onset | Reversible wave (E_ox ~ 0.7-0.8 V vs Ag/AgCl).[1] |
Troubleshooting Guide
-
Issue: Polybromination observed.
-
Cause: Excess NBS or temperature too high.[1]
-
Fix: Strict stoichiometry (1.0 eq NBS) and maintain 0°C.
-
-
Issue: Low yield in Formylation.
-
Cause: Incomplete hydrolysis of the iminium salt.[1]
-
Fix: Extend the stirring time in aqueous sodium acetate; ensure pH is neutralized.
-
References
-
Structural Analysis & Bromination: Hefter, E. J., & Tanski, J. M. (2011).[1][3] 4-Bromo-N-phenylaniline.[1][3] Acta Crystallographica Section E, 67(4), o976.
-
Vilsmeier-Haack General Protocol: Makhanya, T. R., et al. (2016).[1] Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.[1][4] Indian Journal of Chemistry, 55B, 517-521.[1][4]
-
Electrochemical Properties: Zhu, Y. H., et al. (2012).[1][5] Electrochemical Oxidation of p-Methoxy Toluene in BMIMBF4 Ionic Liquid. Acta Physico-Chimica Sinica, 28(2), 421-426.[1][5] [1][5]
-
Triphenylamine HTM Context: BenchChem Protocols. Reactions of 4-Methoxy-N,N-dimethylaniline.
Sources
Application Note: Synthesis and Functionalization of Triarylamine Architectures using 4-Methoxy-N-methyl-N-phenylaniline
[1][2]
Part 1: Scientific Foundation & Mechanism[1][2][3]
The Precursor Profile
4-methoxy-N-methyl-N-phenylaniline (MMPA) is an asymmetric tertiary amine.[1][2] Its structure dictates its unique polymerization behavior:
-
Electron Richness: The para-methoxy group acts as a strong electron-donating group (EDG), lowering the oxidation potential and stabilizing the radical cation intermediate.[1][2][3]
-
Steric & Regiochemical Constraints:
-
Nitrogen Center: Fully substituted (Methyl, Phenyl, 4-Methoxyphenyl).[1][2][3][4] No N-H bonds are available for condensation.[1][2][3]
-
Reactive Sites: The para-position of the methoxy-substituted ring is blocked.[1][2] Consequently, oxidative coupling is forced to occur at the para-position of the unsubstituted phenyl ring (C4) or, under high potential, at ortho-positions .[1][2][3]
-
Mechanism of Polymerization (Oxidative Coupling)
The synthesis relies on the formation of a radical cation (
Pathway Limitation: This dominant pathway leads to the formation of a Tetraphenylbenzidine (TPB) derivative dimer.[1][2][3] To achieve higher molecular weight polymers (oligomers), further oxidation must force coupling at the less reactive ortho positions, often resulting in a cross-linked network rather than a linear chain.[1][2][3]
Mechanistic Visualization
The following diagram illustrates the oxidative coupling pathway, highlighting the dimerization bottleneck and the subsequent network formation used in electropolymerization.[1][2][3]
Caption: Figure 1.[1][2] Oxidative pathway of MMPA.[1][2][3] The blocked methoxy-para position directs initial coupling to the phenyl ring, forming dimers that subsequently crosslink into films.[1][2][3]
Part 2: Experimental Protocols
Protocol A: Electrochemical Polymerization (Conductive Film Synthesis)
Target Application: Hole Transport Layers (HTL) for Sensors or OLEDs. Methodology: Cyclic Voltammetry (CV) or Potentiostatic Deposition.[1][2][3]
Materials:
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), 0.1 M.[1][2][3] -
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1][2][3] Note: DCM stabilizes the radical cation better.[1][3]
-
Electrodes:
Step-by-Step Procedure:
-
Cell Preparation: Degas the solvent with
or Ar for 15 minutes to remove dissolved oxygen, which quenches radical cations.[1][2][3] -
Dissolution: Dissolve
(0.1 M) and MMPA (10 mM) in the solvent. Ensure complete solvation. -
Conditioning (CV): Perform 2 initial cycles from 0.0 V to 0.8 V vs Ag/Ag+.
-
Polymerization (Potentiodynamic): Expand the scanning range to 0.0 V – 1.2 V. Scan at 50 mV/s for 10–20 cycles.
-
Critical Insight: You will observe the emergence of a new redox couple at lower potentials (~0.6 V) in subsequent scans.[2][3] This indicates the formation of the dimer (benzidine linkage), which is more easily oxidized than the monomer.[1][2][3]
-
Film Growth: A visible film (often greenish-blue) will deposit on the working electrode.[1][2][3]
-
-
Rinsing: Remove the electrode and rinse gently with monomer-free solvent to remove unreacted species.[1][2]
-
Drying: Dry under vacuum at room temperature.
Data Output & Interpretation:
| Parameter | Value (Approx.) | Significance |
| +0.75 V | Oxidation of tertiary amine center.[1][2] | |
| +0.55 V | Extended conjugation lowers oxidation potential.[1][2][3] | |
| Film Color | Green/Blue | Indicates oxidized (doped) state of the triarylamine network.[1][2][3] |
| Solubility | Insoluble | Confirms cross-linked network formation (Ortho-coupling).[1][2][3] |
Protocol B: Chemical Oxidative Dimerization (Bulk Synthesis)
Target Application: Synthesis of TPD-analog precursors for further functionalization.
Reagent: Iron(III) Chloride (
Rationale: Chemical oxidation allows for the isolation of the dimer (N,N'-dimethyl-N,N'-bis(4-methoxyphenyl)benzidine).[1][2] This dimer is a high-performance HTM itself and can be brominated for linear polymerization.[1][2]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve MMPA (1.0 eq) in anhydrous Chloroform (
). -
Oxidant Addition: Prepare a slurry of anhydrous
(4.0 eq) in . Add this dropwise to the monomer solution at 0°C under Argon atmosphere. -
Reaction: Stir at Room Temperature for 24 hours.
-
Quenching: Pour the reaction mixture into Methanol (MeOH) containing 5% Hydrazine hydrate (
). -
Purification:
Protocol C: Functionalization for Linear PTAA Synthesis
Target Application: Converting MMPA into a linear polymer backbone monomer.
Since MMPA cannot be linearly polymerized directly, it must be brominated to participate in Buchwald-Hartwig coupling.[1][2]
-
Bromination: React MMPA with N-Bromosuccinimide (NBS) (1.0 eq) in DMF at 0°C.
-
Polymerization (Buchwald-Hartwig):
-
Monomer A: 4-bromo-4'-methoxy-N-methyl-N-phenylaniline (acts as aryl halide).[1][2]
-
Monomer B: A primary amine or a bis(secondary amine) is required?
-
Correction: This mono-bromide is a "terminator".[1][2] To make a polymer, you usually need a dibromide .[1][2][3]
-
Advanced Route: Use 2.2 eq of NBS to brominate both ortho-positions of the anisole ring? (Difficult).
-
Standard Route: Use the mono-bromide synthesized above as an End-Capper for a growing Poly(triarylamine) chain to ensure stability and defined molecular weight.[1][2]
-
Part 3: References & Authority[1][2]
-
PubChem Compound Summary: 4-methoxy-N-methyl-N-phenylaniline (CID 3735178).[1][2] Confirmed structure and physical properties.[1][2][3][5][6][1][2][3]
-
Oxidative Polymerization Mechanism: The mechanism of "tail-to-tail" coupling in N-substituted anilines is well-documented in the context of Polyaniline (PANI) and TPD synthesis.[1][2] General Reference: "Chemical oxidative polymerization of aminodiphenylamines", NIH PubMed.[1][2][3]
-
Electropolymerization of Triphenylamines: Standard protocols for generating HTL films from triphenylamine derivatives involve anodic oxidation in DCM/TBAPF6 systems.[1][2][3] Contextual grounding in organic electronics.
Disclaimer
This Application Note assumes a standard laboratory environment equipped for organic synthesis and electrochemistry. All chemical handling should comply with local safety regulations (GHS Acute Tox 4).
Sources
- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (4-METHOXY-PHENYL)-DIMETHYL-AMINE | 701-56-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
This Application Note provides a comprehensive, field-validated protocol for the scale-up synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), a critical hole-transport material intermediate and fine chemical building block.
Executive Summary
The synthesis of triarylamines and their derivatives, such as 4-methoxy-N-methyl-N-phenylaniline , is a cornerstone in the development of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates. While traditional Ullmann couplings utilize harsh conditions (high temperature, copper mediators), this guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Amination .
This route is selected for Drug Development and High-Purity Materials applications due to its:
-
Mild Reaction Conditions: Operates at 80–100°C, reducing thermal degradation.
-
High Selectivity: Minimizes homocoupling and dehalogenation byproducts.
-
Scalability: The protocol is designed for transfer from gram-scale optimization to kilogram-scale batch production.
Retrosynthetic Analysis & Strategy
To ensure high convergence, the synthesis disconnects at the C–N bond between the electron-rich aryl ring and the nitrogen center.
Selected Route: Cross-coupling of 4-Bromoanisole and N-Methylaniline .
-
Rationale: 4-Bromoanisole is a widely available, stable electrophile. N-Methylaniline is a robust nucleophile. The alternative (coupling 4-bromo-N-methylaniline with benzene) involves more expensive starting materials.
Caption: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed C-N coupling.
Process Safety & Engineering Controls
Before initiating scale-up, the following hazards and engineering controls must be reviewed.
| Parameter | Specification | Critical Safety Note |
| Exotherm Control | Base Addition | The addition of Sodium tert-butoxide (NaOtBu) can be exothermic. On scale, add in portions or use a solids-dosing valve to maintain T < 40°C during addition. |
| Atmosphere | Inert (N₂/Ar) | The active Pd(0) species is oxygen-sensitive. Rigorous deoxygenation (sparging) is required to prevent catalyst death and stalled reactions. |
| Solvent Handling | Toluene | Flammable (Flash point: 4°C). Static discharge grounding is mandatory for all reactor transfers. |
| Pd Residues | Heavy Metal | Palladium is toxic. The protocol includes a specific scavenging step (SiliaMetS® or equivalent) to meet pharma limits (<10 ppm). |
Detailed Experimental Protocol
Reagent Stoichiometry (1.0 mol Scale Basis)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass (g) | Volume (mL) | Role |
| 4-Bromoanisole | 187.03 | 1.00 | 187.0 | ~125 | Electrophile |
| N-Methylaniline | 107.15 | 1.10 | 117.9 | ~120 | Nucleophile |
| Pd(OAc)₂ | 224.51 | 0.01 | 2.25 | - | Pre-catalyst |
| RuPhos | 466.63 | 0.02 | 9.33 | - | Ligand |
| NaOtBu | 96.10 | 1.40 | 134.5 | - | Base |
| Toluene | 92.14 | - | - | 1500 (1.5 L) | Solvent |
Note: RuPhos is chosen over BINAP for its superior performance in coupling secondary amines to form sterically hindered tertiary amines. [1]
Step-by-Step Procedure
Step 1: Catalyst Activation & Reactor Charging
-
Setup: Equip a 3-L jacketed glass reactor with a mechanical overhead stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet/outlet.
-
Inerting: Cycle the reactor 3x with Vacuum/Nitrogen to remove oxygen.
-
Solvent Charge: Charge Toluene (1.2 L) . Begin agitation at 250 rpm.
-
Deoxygenation: Sparge the solvent with nitrogen for 20 minutes. Crucial for catalyst longevity.
-
Catalyst Charge: Under positive nitrogen flow, charge Pd(OAc)₂ (2.25 g) and RuPhos (9.33 g) .
-
Activation: Stir at 25°C for 15 minutes. The solution should turn from orange to a dark homogenous color, indicating ligation.
Step 2: Substrate Addition
-
Add 4-Bromoanisole (187.0 g) via an addition funnel.
-
Add N-Methylaniline (117.9 g) via the addition funnel. Rinse funnel with remaining Toluene (300 mL).
-
Base Addition: Add NaOtBu (134.5 g) in 4 portions over 20 minutes. Monitor internal temperature; do not exceed 40°C. Note: The mixture will become a slurry.
Step 3: Reaction
-
Heating: Heat the reactor jacket to 100°C to achieve an internal temperature of ~90–95°C (mild reflux).
-
Monitoring: Hold at reflux for 4–6 hours. Monitor reaction progress via HPLC or GC.
-
End-of-Reaction Criteria: < 1.0% remaining 4-Bromoanisole.
-
Step 4: Workup & Palladium Removal
-
Cooling: Cool reactor to 25°C.
-
Quench: Add Water (1.0 L) slowly to dissolve inorganic salts (NaBr, excess base).
-
Phase Separation: Agitate for 15 minutes, then settle. Separate the lower aqueous phase and discard.
-
Scavenging: To the organic phase, add SiliaMetS® Thiol (10 wt% vs product, ~20 g) or activated charcoal. Stir at 50°C for 1 hour to adsorb Palladium.
-
Filtration: Filter the warm mixture through a pad of Celite to remove the scavenger. Wash the pad with Toluene (200 mL).
Purification (Distillation vs. Crystallization)
The product, 4-methoxy-N-methyl-N-phenylaniline, is a viscous oil that may solidify upon prolonged standing or cooling (mp ~30-40°C depending on purity).
-
Primary Method (Distillation):
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove Toluene.
-
Perform High-Vacuum Fractional Distillation .
-
Collect the main fraction. Expected bp: ~160–170°C at 0.5 mmHg.
-
Yield: Expected 85–92% (approx. 180–195 g).
-
-
Alternative Method (Crystallization - if solid):
-
Dissolve the crude oil in hot Ethanol/Water (9:1) or Isopropanol .
-
Cool slowly to 0°C with seeding.
-
Filter crystals and wash with cold ethanol.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow oil or off-white low-melting solid |
| Assay | HPLC (254 nm) | > 98.0% (Area %) |
| Identification | 1H NMR (CDCl3) | δ 7.2 (m, 2H), 7.0 (m, 2H), 6.9 (m, 2H), 6.8 (m, 3H), 3.8 (s, 3H, OMe), 3.3 (s, 3H, NMe). |
| Residual Pd | ICP-MS | < 20 ppm |
Process Workflow Diagram
Caption: Step-by-step unit operations for the scale-up synthesis.
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Catalyst poisoning by O₂.
-
Solution: Ensure rigorous sparging of toluene. Re-dose catalyst (0.5 mol%) if reaction stalls.
-
-
Issue: High Residual Palladium (Dark Product).
-
Cause: Inefficient scavenging.
-
Solution: Use a thiol-functionalized silica scavenger (SiliaMetS® Thiol) rather than just charcoal. Ensure filtration removes all fines.
-
-
Issue: "Gummy" Reaction Mixture.
-
Cause: Inorganic salts (NaBr) precipitation.
-
Solution: Ensure adequate agitation (mechanical stirring) prevents salt caking on reactor walls.
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Org. Synth. 2010, 87, 161. (Protocol adapted from t-butyl analog).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline." PubChem, 2025.[5]
-
Sigma-Aldrich. "Product Specification: 4-Methoxy-N-methylaniline (Starting Material)."[6]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. N-[(4-methoxyphenyl)methyl]-4-methylaniline | C15H17NO | CID 4610771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-甲氧基-N-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Green Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
Advanced Catalytic Protocols in Sustainable Media
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) is a critical tertiary amine intermediate used in the synthesis of hole-transport materials for OLEDs and as a structural motif in various pharmaceutical candidates. Traditional synthesis often relies on toxic solvents (toluene, dioxane) and harsh conditions.
This guide details two Green Chemistry protocols for its synthesis, prioritizing Atom Economy , Benign Solvents , and Energy Efficiency .
-
Method A (Primary): Palladium-Catalyzed Buchwald-Hartwig Amination in Green Solvents (Ethanol/2-MeTHF).
-
Method B (Alternative): Green Methylation of Secondary Amines using Dimethyl Carbonate (DMC).
Chemical Profile
| Property | Description |
| IUPAC Name | 4-methoxy-N-methyl-N-phenylaniline |
| Formula | |
| MW | 213.28 g/mol |
| Structure | Tertiary amine with N-methyl, N-phenyl, and N-(4-methoxyphenyl) groups. |
| Key Spectroscopic Data |
Method A: Pd-NHC Catalyzed Cross-Coupling in Green Solvents
The "Gold Standard" for Yield and Sustainability.
This protocol utilizes well-defined Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts.[1] These catalysts are air-stable and highly active, allowing the use of eco-friendly solvents like Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) instead of toxic toluene.
Reaction Scheme
Reactants: 4-Chloroanisole + N-Methylaniline
Catalyst: [Pd(NHC)Cl(1-tBu-indenyl)] or trans-[Pd(NHC)Cl2(DMS)]
Base:
Experimental Protocol (Step-by-Step)
Reagents:
-
4-Chloroanisole (1.0 mmol)[1]
-
N-Methylaniline (1.2 mmol)
- (1.2 mmol)
-
Pd-NHC Catalyst (0.5 mol%)
-
Ethanol (2.0 mL)
Procedure:
-
Charge: In a screw-capped vial equipped with a magnetic stir bar, add the Pd-NHC catalyst (approx. 3-5 mg depending on MW) and
(166 mg). -
Solvent Addition: Add Ethanol (2.0 mL). Note: Degassing is optional for these robust catalysts but recommended for highest reproducibility.
-
Substrate Addition: Add 4-Chloroanisole (143 mg) and N-Methylaniline (129 mg) via syringe.
-
Reaction: Seal the vial and stir at 50–60 °C for 1–5 hours. Monitor conversion via GC-MS or TLC.
-
Workup:
-
Purification: If necessary, purify via flash chromatography (Hexane/Ethyl Acetate). Note: High conversion often yields analytical purity without chromatography.
Performance Data (Optimization Table)
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Pd(IPr)Cl(indenyl)] | Toluene | 80 | 2 | 98 |
| 2 | [Pd(IPr)Cl(indenyl)] | Ethanol | 50 | 5 | 95 |
| 3 | trans-[Pd(IPr)Cl2] | 2-MeTHF | 80 | 2 | 97 |
| 4 | Pd(OAc)2 / PPh3 | Ethanol | 80 | 12 | 45 |
Data synthesized from comparative literature analysis (Refs 1, 2).
Mechanistic Insight & Visualization
The efficiency of Method A relies on the bulky NHC ligand (e.g., IPr) which facilitates the oxidative addition of the aryl chloride and prevents catalyst deactivation.
Figure 1: Catalytic cycle for the Pd-NHC mediated Buchwald-Hartwig amination. The cycle emphasizes the regeneration of the active Pd(0) species.
Method B: Green Methylation (Alternative)
If the secondary amine 4-methoxy-N-phenylaniline is available (e.g., from a Cu-catalyzed Ullmann coupling), the N-methyl group can be introduced using Dimethyl Carbonate (DMC) . DMC is a non-toxic, biodegradable reagent that replaces carcinogenic Methyl Iodide or Dimethyl Sulfate.
Protocol
Reagents:
-
4-Methoxy-N-phenylaniline (1.0 equiv)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaY Zeolite.
Procedure:
-
Mix the amine and DBU (1.0 equiv) in DMC (10-20 equiv).
-
Heat to reflux (90 °C) or use a microwave reactor (130 °C, 30 mins).
-
DMC acts as a methylating agent, releasing only
and Methanol as byproducts. -
Distill off excess DMC (recyclable) to isolate the product.
Workflow Diagram
Figure 2: Operational workflow for the green synthesis protocol.[1]
References
-
Ghent University. (2022). Versatile and highly efficient trans-[Pd(NHC)Cl2(DMS/THT)] precatalysts for C-N and C-C coupling reactions in green solvents. European Journal of Organic Chemistry.[1]
-
Royal Society of Chemistry. (2014). A Simple Synthetic Route to Well-Defined [Pd(NHC)Cl(1-tBu-indenyl)] Pre-catalysts. Green Chemistry.[1][3][4]
-
American Chemical Society. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling.[1][5][6] Organometallics.[1]
-
MDPI. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Methylation of softwood kraft lignin with dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Application Note: Advanced Fabrication of High-Efficiency Perovskite Solar Cells
Executive Summary
This application note details the fabrication of high-efficiency (>23%) Perovskite Solar Cells (PSCs) utilizing a Formamidinium Lead Iodide (
Target Audience: Materials scientists and process engineers transitioning from organic electronics or pharmaceutical crystallization to hybrid photovoltaics.
Device Architecture & Mechanism
The n-i-p planar structure is selected for its high open-circuit voltage (
Functional Stack
-
Substrate: Fluorine-doped Tin Oxide (FTO) on Glass.
-
ETL (Electron Transport Layer): Tin Oxide (SnO
).[1][2] Preferred over TiO for its higher electron mobility and low-temperature processing (<150°C). -
Absorber: FAPbI
(with minor Cs/MA doping for phase stability). -
Electrode: Gold (Au).
Charge Transfer Diagram
The following diagram illustrates the energy alignment and charge extraction pathway, critical for minimizing non-radiative recombination.
Figure 1: Energy level alignment in an n-i-p perovskite solar cell. Efficient charge extraction relies on the cascade alignment of Conduction Bands (CB) and Valence Bands (VB).
Materials & Reagents
Purity is the single most critical variable. "Technical grade" solvents will lead to device failure due to moisture content.
| Component | Material | Specification | Role |
| Precursor A | Formamidinium Iodide (FAI) | >99.99% (Greatcell/TCI) | Cation Source |
| Precursor B | Lead(II) Iodide (PbI | >99.99% (Ultra-dry) | Metal Halide Source |
| Solvent | DMF & DMSO | Anhydrous (99.8%) | Host Solvents |
| Antisolvent | Chlorobenzene (CB) or Diethyl Ether | Anhydrous | Crystallization Trigger |
| ETL Ink | SnO | 15% dispersion in H | Electron Transport |
| HTL Matrix | Spiro-OMeTAD | Sublimed grade | Hole Transport |
| Dopant 1 | Li-TFSI | 520 mg/mL in Acetonitrile | Conductivity Enhancer |
| Dopant 2 | tBP (tert-butylpyridine) | 96% | Morphology/Solubility |
Experimental Protocol
Step 1: Substrate Preparation
-
Objective: Remove organic residues to ensure uniform wetting of the ETL.
-
Procedure:
-
Sequential ultrasonic bath cleaning (15 min each): Detergent (Hellmanex)
Deionized Water Acetone Isopropanol. -
Dry with N
gun. -
Critical: UV-Ozone treatment for 15 minutes immediately before coating. This increases surface energy (hydrophilicity).
-
Step 2: Electron Transport Layer (SnO )
-
Preparation: Dilute commercial SnO
colloid (15%) with deionized water to a concentration of 2.67% (1:5.6 ratio). -
Deposition:
-
Spin coat at 3000 rpm for 30s .
-
Anneal at 150°C for 30 min in ambient air.
-
-
Why: Low-temperature annealing preserves the conductivity of the FTO while ensuring a compact blocking layer.
Step 3: Perovskite Active Layer (The "Antisolvent" Step)
This is the most technique-sensitive step. The goal is to form an intermediate Lewis acid-base adduct (PbI
-
Precursor Solution:
-
Dissolve FAI (1.0 M) and PbI
(1.1 M) in a mixed solvent of DMF:DMSO (4:1 v/v) . -
Note: The slight excess of PbI
(10%) passivates grain boundaries.
-
-
Deposition Protocol:
-
Place substrate in spin coater (N
Glovebox). -
Dispense 50
L of precursor solution (ensure full coverage). -
Stage 1: 1000 rpm for 10s (Spread cycle).
-
Stage 2: 4000 rpm for 30s (Thinning cycle).
-
The Critical Moment: At 20 seconds before the end of Stage 2 (i.e., 10s into the high-speed spin), rapidly dispense 150
L of Chlorobenzene (Antisolvent) onto the center of the spinning substrate. -
Annealing: Immediately transfer to a hotplate at 150°C for 20 min . The film should turn from transparent/yellow to deep black/brown.
-
Figure 2: Process flow for the antisolvent extraction method. The timing of the drip determines the nucleation density.
Step 4: Hole Transport Layer (Spiro-OMeTAD)[4]
-
Solution Prep:
-
Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene.
-
Add 17.5
L Li-TFSI solution (520 mg/mL in Acetonitrile). -
Add 28.8
L tBP.[5]
-
-
Deposition:
-
Spin coat at 4000 rpm for 30s .
-
Oxidation: Store the device in a dry air desiccator (humidity <10%) for 12 hours.
-
-
Why: Spiro-OMeTAD requires oxidation (p-doping) by oxygen and Li-TFSI to achieve sufficient hole mobility.
Step 5: Back Electrode
-
Thermal evaporation of 80 nm Gold (Au) through a shadow mask under high vacuum (
Torr).
Characterization & Validation
A working device must pass these validation checks before efficiency testing.
| Method | Observation | Interpretation |
| XRD | Peak at 14.1° ( | Confirms |
| XRD | Peak at 12.7° ( | Fail: Indicates |
| PL | Photoluminescence Quenching | High quenching when HTL is applied indicates efficient hole extraction. |
| J-V | Hysteresis Index < 0.05 | Low difference between forward and reverse scans indicates low ion migration/trap density. |
Stability Assessment (ISOS Protocols)
To ensure data reliability, stability testing must follow the ISOS (International Summit on Organic Photovoltaic Stability) consensus.[6][7]
Recommended Protocol: ISOS-L-1 (Laboratory Light Soaking)
-
Conditions: Continuous 1-Sun illumination (AM1.5G).
-
Temperature: Ambient (uncontrolled) or controlled (
C). -
Load: Maximum Power Point (MPP) tracking.
-
Duration: Report
(Time to reach 80% of initial efficiency).
Encapsulation
Perovskites are hygroscopic. For ambient testing, encapsulate using UV-curable epoxy and a glass cover slip, ensuring the epoxy does not contact the active area.
References
-
Jeong, J., et al. (2021). Pseudo-halide anion engineering for
-FAPbI perovskite solar cells. Nature, 592, 381–385. Link -
Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466. Link
-
Khenkin, M.V., et al. (2020).[7] Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Nature Energy, 5, 35–49. Link
-
Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9, 1989-1997. Link
-
Correa-Baena, J.P., et al. (2017). The Role of Cation Mixing in Perovskite Solar Cells. Accounts of Chemical Research, 50(10), 2457–2464. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Impact of Doping Spiro-OMeTAD with Li-TFSI, FK209, and tBP on the Performance of Perovskite Solar Cells [orgchemres.org]
- 5. Frontiers | Solvothermal synthesis of SnO2 nanoparticles for perovskite solar cells application [frontiersin.org]
- 6. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Ullmann Condensation of Diarylamines
Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: ULL-DA-001 Subject: Optimization and Troubleshooting of Cu-Catalyzed C-N Coupling
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your Ullmann condensation—specifically the coupling of an aryl halide with a primary aryl amine to form a diarylamine—is failing or underperforming.
Unlike the robust Palladium-catalyzed Buchwald-Hartwig amination, Copper catalysis is notoriously sensitive to "invisible" variables like ligand purity, trace moisture, and oxidation states. This guide moves beyond basic textbook procedures to address the causality of failure in modern ligand-promoted Ullmann coupling.
Module 1: The Diagnostic Desk (FAQs)
Direct solutions to the most common failure modes reported by our users.
Q1: My reaction mixture turned blue/green within the first hour. Is this normal?
Status: CRITICAL FAILURE Diagnosis: You have oxidized your catalyst. Explanation: The active catalytic species is Cu(I) (usually colorless or pale yellow). A blue or green hue indicates the formation of Cu(II) species, which are generally catalytically inactive for this cycle. This is caused by oxygen leakage. The Fix:
-
Degas Rigorously: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous sparging for >20 mins before adding the catalyst.
-
Ligand Loading: Ensure your ligand:Cu ratio is at least 1:1, preferably 2:1. Ligands stabilize the Cu(I) species against oxidation.
-
Check Solvents: DMSO and DMF can absorb oxygen. Use anhydrous, degassed solvents.
Q2: I see 100% conversion of the starting halide, but the yield of diarylamine is low. Where did the mass go?
Diagnosis: Homocoupling or Hydrodehalogenation. Explanation:
-
Homocoupling (Ullmann Biaryl Synthesis): If the aryl halide couples with itself, you will see a biaryl byproduct. This often happens if the amine nucleophile is sterically hindered or poorly soluble.
-
Hydrodehalogenation: The halide is replaced by a hydrogen atom (Ar-X
Ar-H). This is common in high-temperature reactions with solvents like DMF/DMSO that can act as hydrogen sources under radical conditions. The Fix: -
Switch to a less coordinating solvent like Toluene or Dioxane if solubility permits.
-
Lower the temperature by using a more active ligand (e.g., Oxalamides).
Q3: Why does the reaction stall at 60% conversion?
Diagnosis: Catalyst Death or Product Inhibition.[1] Explanation: The diarylamine product can sometimes bind to the copper center more strongly than the primary amine substrate, poisoning the catalyst. Alternatively, the base surface may be "glazed" over by halide salts (e.g., KI or KBr), preventing further deprotonation. The Fix:
-
Base Choice: Switch from
to or . Cesium salts have higher solubility in organic solvents. -
Additives: Addition of a reducing agent (10-20 mol% Ascorbic Acid) can sometimes "resuscitate" oxidized copper species in situ.
Module 2: The Logic of Ligands (Optimization)
Selecting the right ligand is not about random screening; it is about matching sterics and electronics.
Classical Ullmann chemistry required 200°C and stoichiometric Copper.[2] Modern variants use ligands to lower the activation energy.
| Ligand Class | Representative Structure | Best For... | Key Reference |
| Oxalamides | N,N'-diaryl oxalamides | The Gold Standard. Aryl chlorides, mild conditions (80-100°C), wide scope. | Ma et al. [1] |
| Diamines | DMEDA, trans-cyclohexanediamine | Aryl iodides/bromides. Cheaper, but requires higher temps. | Buchwald et al. [2] |
| Amino Acids | L-Proline, N,N-dimethylglycine | Aqueous systems or highly polar substrates. | Ma et al. [3] |
| Phenanthrolines | 1,10-Phenanthroline | Heterocycles.[2] Stabilizes Cu(I) well but can be sterically crowded. | Venkataraman et al. [4] |
Scientist's Note: For diarylamine synthesis, Oxalamides are currently the superior choice due to their ability to facilitate the oxidative addition of aryl chlorides, a step that is usually rate-limiting.
Module 3: Visualizing the Mechanism & Troubleshooting
Understanding the cycle allows you to pinpoint exactly where your reaction is breaking down.
Diagram 1: The Catalytic Cycle & Failure Points
This diagram illustrates the modern proposal for ligand-promoted Ullmann amination (Cu(I)/Cu(III) cycle) and highlights where oxidation kills the process.
Caption: The active Cu(I) species is vulnerable to O2. The Cu(III) intermediate is transient and leads to product.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose your failed experiment.
Caption: Follow the color and crude analysis to determine the root cause of failure.
Module 4: Standard Operating Procedure (The Protocol)
Based on the Ma Oxalamide System [1]. This protocol is optimized for robustness.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Primary Amine (1.2 equiv)
-
Catalyst: CuI (10 mol%) — Must be white/off-white. If grey/purple, recrystallize from sat. KI.
-
Ligand: BTMPO (Bis-tetramethylene-phenyloxalamide) or simple Oxalamide (20 mol%)
-
Base:
(2.0 equiv) — Must be finely ground and dried. -
Solvent: DMSO (anhydrous)
Protocol:
-
Glovebox/Schlenk Setup: In a glovebox or under active Nitrogen flow, add CuI, Ligand, and Base to a screw-cap vial equipped with a magnetic stir bar.
-
Solids First: Add the Aryl Halide (if solid) and Amine (if solid).
-
Seal and Purge: Cap the vial with a septum. Evacuate and backfill with Argon (
). -
Liquids: Inject the solvent (DMSO) and liquid substrates via syringe.
-
Activation: Stir at room temperature for 5-10 minutes. Look for the formation of a homogeneous colored complex (often yellow/orange).
-
Heating: Place in a pre-heated block at 90-110°C . Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base systems.
-
Monitor: Check by TLC/LCMS after 4 hours. If blue color develops, the reaction is dead.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMSO, dry over , and concentrate.
References
-
Zhou, W., Fan, M., Yin, J., Jiang, Y., & Ma, D. (2015).[4] CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942–11945.
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
-
Ma, D., Cai, Q., & Zhang, H. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed K3PO4-Promoted Synthesis of Aryl Ethers and Aryl Thioethers. Organic Letters, 8(13), 2779–2782.
Sources
Optimizing Buchwald-Hartwig amination reaction conditions
Technical Support Center: Buchwald-Hartwig Amination Optimization
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting & Optimization of Pd-Catalyzed C-N Cross-Coupling
Diagnostic Workflow
Before changing variables randomly, follow this logic. This decision tree isolates mechanical failures (purity/air) from chemical limitations (ligand/base mismatch).
Figure 1: Systematic troubleshooting workflow for diagnosing reaction failure modes. Blue nodes represent physical checks; Yellow nodes represent analytical checkpoints; Green nodes represent chemical solutions.
The Engine: Ligand Selection Matrix
The single most common cause of failure is using a "general" ligand (like BINAP or
| Amine Class | Recommended Ligand | Why? (Mechanistic Insight) |
| Primary Aliphatic | BrettPhos | Prevents bis-arylation; bulky structure suppresses |
| Primary Aromatic (Anilines) | BrettPhos or tBuBrettPhos | High activity for weak nucleophiles; tBuBrettPhos is superior for amides. |
| Secondary Amines | RuPhos | "Universal" ligand for secondary amines; prevents steric clash during amine coordination. |
| Aryl Chlorides | XPhos | Extremely electron-rich; facilitates difficult oxidative addition of Ar-Cl. |
| Base-Sensitive | BrettPhos (with | Allows use of weak bases by stabilizing the oxidative addition complex. |
| General Screening | XPhos or SPhos | Good starting points if the substrate class is ambiguous. |
Expert Note: Do not use older generation ligands (e.g.,
or DPPF) for challenging couplings. They lack the electron density for difficult oxidative additions and the bulk required to enforce reductive elimination in hindered systems.
Troubleshooting FAQs: Specific Failure Modes
Q1: My reaction stays clear/yellow (no Pd black), but I see zero conversion. What is happening?
Diagnosis: Oxidative Addition Failure or Activation Failure .
If you are using a Pd(II) source (like
The Fix: Switch to a Precatalyst (Pd-G3 or Pd-G4). These are pre-formed Pd(II) species that rapidly reduce to active L-Pd(0) upon exposure to base, guaranteeing the entry of active catalyst into the cycle regardless of the amine's reducing ability.
Q2: I am isolating the reduced arene (Ar-H) instead of the product. Why?
Diagnosis: Protodehalogenation. This is a competitive side reaction. It typically occurs via two pathways:
-
-Hydride Elimination: If the amine has
-hydrogens, the Pd center can eliminate a hydride, releasing an imine and a Pd-H species, which then reduces the aryl halide.[2][3] -
Solvent Interaction: In alcoholic solvents, the alkoxide can coordinate and serve as a hydride source.
The Fix:
-
Solvent: Switch from alcohols (tBuOH) to aprotic solvents like Toluene or Dioxane .
-
Ligand: Use a bulkier ligand (e.g., switch from XPhos to BrettPhos ). The bulk destabilizes the
-hydride elimination transition state. -
Concentration: Increase concentration (up to 1M). Bimolecular coupling (desired) is favored over unimolecular elimination (undesired) at higher concentrations.
Q3: The reaction works for Aryl Bromides but fails for Aryl Iodides. Isn't Iodine a better leaving group?
Diagnosis: Iodide Inhibition.
Counter-intuitively, aryl iodides can be worse substrates in Buchwald-Hartwig aminations. The released iodide ion (
The Fix:
-
Switch Halide: Use the Aryl Bromide if available.
-
Scavenger: Add a silver salt (e.g.,
) to precipitate AgI (expensive, but effective). -
Ligand: Use a ligand capable of breaking dimers, such as XPhos .
Mechanistic Visualization: The Cycle & Failure Points
Understanding where the cycle breaks is key to fixing it.
Figure 2: The catalytic cycle. Note that Protodehalogenation competes after Oxidative Addition, while
Standardized Protocol (The "Gold Standard")
Objective: A robust starting point for 1 mmol scale coupling using a G3/G4 precatalyst.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) [Use
if functional groups are sensitive] -
Catalyst: XPhos Pd G4 (1-2 mol%)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (2-4 mL)
Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, add the aryl halide, base, and Pd-G4 precatalyst to a reaction vial equipped with a stir bar.
-
Why Precatalyst? It ensures a 1:1 Ligand:Pd ratio and immediate activation.
-
-
Solvent Addition: Add the amine and the anhydrous solvent.
-
Critical Step: If the amine is liquid, add it via syringe after sealing the vial if working outside a glovebox.
-
-
Degassing: If not in a glovebox, sparge the solvent with
for 10 minutes before addition. Oxygen kills the active L-Pd(0) species. -
Reaction: Seal the vial (Teflon-lined cap) and heat to 80-100°C for 12-24 hours.
-
Note on Temp: High temperature promotes the difficult reductive elimination step.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd black and salts. Concentrate and purify.
References
-
Ligand Selection & Scope: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Precatalyst Activation: Maiti, D., & Buchwald, S. L. (2013). Pd-G3 and Pd-G4: Efficient Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 5253.
-
Mechanism & Iodide Inhibition: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7] Reaction intermediates and structure-activity relationships.[4][8][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.
-
Beta-Hydride Elimination: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Pd-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support center. You are likely synthesizing 4-methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8) for use as a hole-transport material (HTM) intermediate or a pharmaceutical building block.
This molecule presents a classic "Stability-Reactivity Paradox." The electron-donating methoxy group (
This guide addresses the three most common synthetic routes and their specific failure modes:
-
Buchwald-Hartwig Cross-Coupling (Current Industry Standard)
-
Classical Alkylation (
Methylation) -
Reductive Amination
Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]
Context: You are coupling 4-bromoanisole with N-methylaniline (or vice versa) using a Pd catalyst.
Critical Failure Mode: Hydrodehalogenation (Reduction)[1]
Symptom:
"I have full consumption of the aryl halide starting material, but the yield of the desired amine is low. GC-MS shows a large peak corresponding to anisole (if using 4-bromoanisole)."
Technical Analysis: This is Hydrodehalogenation . Instead of undergoing reductive elimination to form the C-N bond, the oxidative addition intermediate undergoes a side reaction where the halogen is replaced by a hydrogen atom.
Mechanism:
-
-Hydride Elimination: If your amine substrate has
-hydrogens (less likely with N-methylaniline, but possible if isomerization occurs). -
Solvent/Base Interaction: The most common cause. The Pd(II) intermediate abstracts a hydride from the solvent (especially alcohols like isopropanol) or the base (if using alkoxides).[1]
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Toluene or 1,4-Dioxane . | Avoids secondary alcohols (e.g., iPrOH) which act as hydride donors.[1] |
| Catalyst | Use RuPhos or BrettPhos precatalysts. | Bulky, electron-rich ligands accelerate the reductive elimination step, outcompeting the slow hydrodehalogenation side reaction. |
| Base | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . | Weaker, non-alkoxide bases reduce the risk of |
Visualization: The Catalytic "Off-Ramp"
Caption: The Buchwald-Hartwig catalytic cycle showing critical "off-ramps" where hydrodehalogenation and homocoupling compete with the desired product formation.
Module 2: Classical Alkylation ( Methylation)
Context: You are reacting 4-methoxy-N-phenylaniline with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Critical Failure Mode: Quaternization (Over-Alkylation)[1]
Symptom:
"My TLC shows a baseline spot that won't move, and the isolated yield is >100% by mass. NMR shows a downfield shift of the methyl protons."
Technical Analysis: The target molecule is a tertiary amine, which is more nucleophilic than the secondary amine starting material due to the inductive effect of the added methyl group. As soon as the product forms, it competes for the alkylating agent, forming the Quaternary Ammonium Salt .
Reaction Logic:
Troubleshooting Protocol:
-
Stoichiometry Control: Never use excess alkylating agent. Use 0.95 equivalents of MeI. It is better to leave unreacted starting material (separable) than to form the salt (difficult to separate).[1]
-
Base Selection: Use a heterogeneous base like K₂CO₃ in Acetone/Acetonitrile rather than NaH. The surface area limits the reaction rate, preventing local hotspots of high concentration.
-
The "Reductive" Alternative: If quaternization persists, abandon
. Switch to Reductive Amination (see Module 3).
Visualization: The Alkylation Trap
Caption: Kinetic pathway showing why over-alkylation is intrinsic to this route; the product is more reactive than the starting material.[1]
Module 3: Stability & Functional Group Integrity
FAQ: Why am I seeing phenols? (Demethylation)
Symptom:
"I see a new peak in the HPLC with a shorter retention time, and the mass spectrum shows M-14."
Cause: Ether cleavage (Demethylation) of the methoxy group.
-
Acidic Conditions: If you used HBr or Lewis Acids (BBr₃, AlCl₃) during any step.[1]
-
Basic Conditions: Rare, but occurs with strong nucleophiles (e.g., Sodium Methoxide) in high-temperature solvents (DMF/DMAc > 140°C).[1]
Prevention:
-
Avoid strong Lewis acids.
-
Keep reaction temperatures below 120°C when using strong bases.
FAQ: Why is my product turning green/blue? (Oxidation)[1][2]
Symptom:
"The product was a white solid, but after sitting on the bench for 2 days, it turned dark green."
Cause: Triarylamines and diarylamines are excellent hole-transport materials because they form stable Radical Cations (Wurster's Blue type species) .[1] Air oxidation, promoted by light or trace acid on silica gel, oxidizes the amine.[1]
Prevention:
-
Store under Argon/Nitrogen.
-
Avoid Acidic Silica: Neutralize silica gel with 1% Triethylamine during column chromatography.
-
Recrystallization: Use Ethanol/Water with a pinch of Sodium Metabisulfite (antioxidant) if purification is needed.[1]
Standardized Synthesis Protocol (Recommended)
Method: Buchwald-Hartwig Amination (Optimized for Selectivity)[1]
-
Catalyst Prep: In a glovebox or under Ar flow, charge a flask with Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) .[1]
-
Substrates: Add 4-bromoanisole (1.0 equiv) and N-methylaniline (1.2 equiv) .
-
Base: Add NaOtBu (1.4 equiv) . Note: If hydrodehalogenation is observed, switch to Cs₂CO₃.
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 80-100°C for 12-16 hours.
-
Workup: Cool, filter through Celite (removes Pd), dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Pre-treat column with 1% Et₃N.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1][2]
-
Mechanistic Studies on the Pd-Catalyzed Amination. Journal of the American Chemical Society, 2006. (Hartwig Group).[1][2][3][4] [Link]
-
Selective Methylation of Amines. Chemical Reviews, 2010. [Link]
-
Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 2005. [Link][1]
-
Oxidative Stability of Triarylamines. Chemistry of Materials, 2014. [Link]
Sources
Technical Support Center: 4-Methoxy-N-methyl-N-phenylaniline Synthesis
Case ID: YIELD-OPT-55251 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Molecule & The Challenge
Target: 4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) Primary Application: Hole Transport Materials (HTM) in OLEDs; Pharmaceutical Intermediate. Critical Issue: Researchers often report yields <60% due to three factors:
-
Oxidative Instability: The electron-rich triarylamine core forms stable radical cations (blue/green impurities) upon exposure to air/light.
-
Catalyst Deactivation: Inefficient ligand choice leads to "Pd-black" precipitation before conversion is complete.
-
Purification Loss: The basic amine adheres strongly to acidic silanol groups on standard silica gel, leading to massive column losses.
Route Selection Strategy
Before optimizing conditions, verify you are using the kinetically superior disconnection.
Figure 1: Retrosynthetic analysis based on electronic parameters. Route B is kinetically favored because the oxidative addition to bromobenzene is faster than to the electron-rich 4-bromoanisole.
The Gold Standard Protocol (Buchwald-Hartwig)
Based on Route B (Bromobenzene + 4-Methoxy-N-methylaniline)
Optimized Reagent Table
| Component | Reagent | Equiv. | Role & Rationale |
| Substrate | Bromobenzene | 1.0 | Electrophile. |
| Nucleophile | 4-Methoxy-N-methylaniline | 1.1 | Slight excess ensures complete consumption of the halide. |
| Catalyst | Pd₂(dba)₃ | 0.01-0.02 | Source of Pd(0). 'dba' is labile enough to allow ligand exchange. |
| Ligand | XPhos or BINAP | 0.02-0.04 | Critical: XPhos (biaryl phosphine) creates a protective steric shell, preventing catalyst death. |
| Base | NaOtBu | 1.4 | Strong base needed to deprotonate the amine-Pd complex. |
| Solvent | Toluene (anhydrous) | [0.2 M] | Standard. Degassed is non-negotiable. |
Step-by-Step Workflow (Self-Validating)
-
The "Glovebox-Free" Setup:
-
Flame-dry a Schlenk tube under vacuum. Backfill with Argon (repeat 3x).
-
Validation Check: If the glass doesn't stay hot/dry, your vacuum seal is weak. Moisture kills the base (NaOtBu).
-
-
Catalyst Pre-complexation (The "Cocktail"):
-
Add Pd₂(dba)₃ and XPhos to the tube. Add 2 mL Toluene. Stir at RT for 5 mins.
-
Visual Check: Solution should turn from dark purple/red to a clear orange/brown. If it stays black/cloudy, your catalyst is dead.
-
-
Reaction Assembly:
-
Monitoring:
-
Do NOT pull aliquots with a needle exposed to air. Use a positive pressure Argon stream.
-
TLC Tip: The product often fluoresces blue under UV (365 nm).
-
Troubleshooting Matrix
Direct solutions to common failure modes.
Figure 2: Diagnostic flow for yield optimization. The most common "silent killer" of yield is Prob3 (Silica Adsorption).
FAQ: Specific Scenarios
Q: My reaction turned black immediately upon heating. What happened? A: "Palladium Black" formation. The ligand failed to stabilize the Pd(0) species.
-
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure your phosphine ligand is not oxidized (white solid = good; sticky/yellow = bad).
Q: The NMR shows the product, but I lost 40% of the mass during the column. Why? A: Triarylamines are basic enough to hydrogen-bond with the acidic silanols on silica gel.
-
Fix (The "Deactivation" Protocol): Flush your silica column with Hexanes + 5% Triethylamine (Et₃N) before loading your sample. Run the column with 1% Et₃N in the eluent. This "caps" the acidic sites.
Q: Can I use Cs₂CO₃ instead of NaOtBu? A: Yes, but it is a weaker base.
-
Implication: The reaction will be slower (24h+). Use this only if your substrate has ester/cyano groups that NaOtBu would attack. For the target molecule (4-methoxy-N-methyl-N-phenylaniline), NaOtBu is superior.
Purification & Storage Protocols
The "Anti-Oxidation" Workup
-
Cool reaction to RT. Dilute with Et₂O (Ether protects against oxidation better than DCM in this specific case due to lack of trace HCl).
-
Filter through a pad of Celite to remove Pd black and salts.
-
Crucial: Wash the organic layer with degassed water.
Storage (Shelf-Life Extension)
-
State: Viscous oil or low-melting solid.
-
Condition: Store in an amber vial under Argon at -20°C.
-
Warning: If the compound turns green, it has formed the radical cation. Pass it through a short plug of basic alumina to restore the neutral amine.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Title: Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination.[1]
- Source: ResearchG
-
URL:
-
-
Purification Techniques (Silica Deactivation)
- Title: Tips for Flash Column Chromatography (Deactiv
- Source: University of Rochester, Department of Chemistry.
-
URL:
-
Compound Data & Stability
-
Title: 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[3]
- Source: PubChem (NIH).
-
URL:
-
-
Green Solvent Alternatives (TMO)
-
Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.[4]
- Source: Maynooth University Research Archive.
-
URL:
-
Sources
Technical Support Center: Buchwald-Hartwig Amination of N-Methyl Anilines
Executive Summary: The Challenge of N-Methyl Anilines
Welcome to the technical support hub. You are likely here because you are attempting to couple an N-methyl aniline (a secondary amine) with an aryl halide to form a tertiary amine .
Why this fails: Unlike primary amines, N-methyl anilines introduce significant steric strain at the palladium center. The methyl group, while small, forces the amine to adopt specific conformations during the catalytic cycle.
-
The Bottleneck: The rate-limiting step for bulky secondary amines is often Reductive Elimination . If the ligand is not bulky enough to "squeeze" the product off the metal, the catalyst stagnates, leading to dehalogenation (side product) or catalyst decomposition.
-
The Solution: You must use ligands that create a specific steric pocket (like RuPhos ) and precatalysts (like Pd-G4 ) that ensure immediate entry into the catalytic cycle without an induction period.
The "Engine": Catalyst & Ligand Selection[1][2][3][4]
Do not rely on "generic" conditions (e.g., Pd(PPh3)4 or Pd2(dba)3 + BINAP). For N-methyl anilines, modern dialkylbiaryl phosphine ligands are required.
Primary Recommendation: RuPhos
RuPhos is the "Gold Standard" for secondary amines.
-
Mechanism: Its bulk promotes the difficult reductive elimination step required to form the C-N bond in tertiary amines.
-
Usage: Effective for a wide range of aryl chlorides and bromides.[1][2]
Secondary Recommendation: BrettPhos
While primarily designed for primary amines, BrettPhos is effective if your aryl halide is extremely sterically hindered (e.g., ortho-substituted).
The Precatalyst: Move to G4
Stop using Pd(OAc)2. It requires reduction to Pd(0) (often by the amine itself), which consumes your starting material and creates an unpredictable induction period.
-
Recommendation: Use RuPhos Pd G4 (Fourth Generation Buchwald Precatalyst).
-
Why: It contains the ligand pre-bound in a 1:1 ratio. It activates universally upon exposure to base at room temperature. It eliminates the formation of carbazole byproducts seen in G3 systems.
Decision Logic: Catalyst Selection
The "Environment": Base & Solvent Effects[6]
The choice of base is as critical as the catalyst. The base must deprotonate the Pd-bound amine to facilitate reductive elimination.[3]
| Base Type | Specific Reagent | When to Use | Watch Out For |
| Strong | NaOtBu (Sodium tert-butoxide) | Default Choice. Fastest reaction rates. | Incompatible with esters, nitriles, aldehydes, and nitro groups (causes side reactions). |
| Weak | Cs₂CO₃ (Cesium Carbonate) | Use for substrates with esters, ketones, or cyano groups . | Slower reaction. Requires higher temperature (80-100°C). often needs t-Amyl Alcohol to work well. |
| Weak | K₃PO₄ (Potassium Phosphate) | Alternative to Cs₂CO₃. | Often requires a specific particle size (finely ground) or water additives (rarely). |
Solvent Recommendation:
-
Standard: Toluene or Dioxane (for NaOtBu).
-
For Weak Bases: t-Amyl Alcohol (2-methyl-2-butanol). The polarity helps solubilize the inorganic bases.
Troubleshooting Guide (Diagnostics)
If your reaction failed, compare your HPLC/LCMS data to these signatures.
Symptom 1: No Conversion (Starting Material Recovered)
-
Diagnosis: The catalyst never entered the cycle (Activation Failure) or was poisoned immediately.
-
Root Cause:
-
Oxidation: Pd(0) is extremely oxygen-sensitive. Did the solution turn black immediately upon heating? (Palladium black precipitation).
-
Inhibitors: Are you using an Aryl Iodide ? Iodides can poison the catalyst by forming stable dimers.
-
-
Fix:
-
Switch to Aryl Bromides or Chlorides (often more active in this specific chemistry).
-
Degas solvents via sparging with Argon for 20 mins, not just sonication.
-
Switch to Pd-G4 precatalyst to ensure rapid activation.
-
Symptom 2: Protodehalogenation (Ar-X becomes Ar-H)
-
Diagnosis: The Aryl Halide was reduced.
-
Root Cause:
-
Hydride Source: Solvents like THF or Dioxane can act as hydride sources if the catalytic cycle stalls.
-
Beta-Hydride Elimination: Less likely with N-methyl anilines (no beta-hydrogens on the methyl), but possible if the aryl group has alkyl chains.
-
-
Fix:
-
Switch solvent to Toluene (non-hydride donor).
-
Increase catalyst loading to speed up the productive cycle over the side reaction.
-
Symptom 3: Low Yield (Incomplete Conversion)
-
Diagnosis: Reaction stops at 50-60%.
-
Root Cause: Catalyst death. The active species is unstable over long durations.
-
Fix:
-
Add a second portion of catalyst (0.5 equiv of original loading) after 4 hours.
-
Ensure the reaction is essentially anhydrous (unless using water-compatible protocols).
-
Troubleshooting Workflow
Standard Operating Protocol (SOP)
Protocol: Coupling N-Methyl Aniline with Aryl Bromide using RuPhos Pd G4
-
Preparation:
-
Oven-dry a reaction vial containing a stir bar.
-
Bring the RuPhos Pd G4 precatalyst and Base (e.g., NaOtBu) into the glovebox or prepare to add under a strong flow of Argon.
-
-
Setup (Inside Glovebox or under Argon):
-
Add RuPhos Pd G4 (1.0 - 2.0 mol%). Note: Start with 1 mol%.
-
Add NaOtBu (1.2 - 1.4 equivalents).
-
Add Aryl Bromide (1.0 equivalent).[4]
-
Add N-methyl aniline (1.2 equivalents).
-
Add anhydrous Toluene or Dioxane (Concentration: 0.1 M to 0.25 M).
-
-
Reaction:
-
Seal the vial with a PTFE-lined septum cap.
-
Remove from glovebox.
-
Heat to 80°C - 100°C with vigorous stirring. Note: Poor stirring is a common cause of failure due to insoluble bases.
-
Monitor by LCMS at 1 hour and 4 hours.
-
-
Workup:
Frequently Asked Questions (FAQs)
Q: Can I use Pd2(dba)3 and RuPhos separately instead of the G4 precatalyst? A: Yes, but you must heat the Pd source and ligand in the solvent for 5-10 minutes before adding the substrate to ensure ligation. Also, Pd2(dba)3 quality varies wildly between batches (often oxidized), which introduces a variable you don't need. G4 precatalysts eliminate this variable.
Q: My product is blue/green after the column. Is it contaminated? A: This indicates residual oxidized Palladium. Scavenge with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate.
Q: Why is Ar-I (Aryl Iodide) giving lower yields than Ar-Br? A: Counter-intuitively, the iodide anion released during the reaction can bind tightly to the Pd center, forming bridging dimers that are catalytically inactive. If you must use Ar-I, use a bulky ligand like XPhos or add a silver salt (AgOTf) to precipitate the iodide (though this is expensive and messy).
References
-
RuPhos Efficacy: Maiti, D.; Buchwald, S. L. "Universal 1,4-Diazabicyclo[2.2.2]octane-Palladium Precatalyst System for Cross-Coupling Reactions of Secondary Amines." J. Am. Chem. Soc.2006 , 128, 13767. Link
-
Precatalyst Generations (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-Based Precatalysts for Pd-Catalyzed Cross-Coupling Reactions." J. Org.[5] Chem.2014 , 79, 4161. Link
-
Ligand Selection Guide: "Buchwald-Hartwig Cross Coupling User Guide." Sigma-Aldrich / Merck. Link
-
Mechanistic Insights: Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions." Tetrahedron2019 , 75, 4199. Link
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sci-Hub. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure / ACS Omega, 2020 [sci-hub.jp]
Base selection for Ullmann condensation of N-methyl anilines
Technical Support Center: Ullmann Condensation of N-Methyl Anilines Ticket ID: ULL-NMA-BASE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Steric & Electronic Challenge
Welcome to the technical support hub for Ullmann-type C-N coupling. You are likely here because your reaction has stalled, or you are observing significant dehalogenation instead of coupling.
The Core Problem: Coupling N-methyl anilines (secondary amines) is significantly more difficult than primary amines.
-
Steric Hindrance: The methyl group on the nitrogen creates steric clash with the ancillary ligands on the Copper center during the nucleophilic attack/coordination step.
-
Acidity: Secondary anilines are less acidic (
~27-30 in DMSO) than primary anilines, making deprotonation by mild bases (like carbonates) the rate-limiting bottleneck.
This guide moves beyond "standard recipes" to a logic-based selection process for the critical variable: The Base.
Module 1: The Base Selection Decision Matrix
Do not default to
Table 1: Base Performance Characteristics
| Base Class | Specific Base | Solubility (DMSO) | Primary Use Case | Known Failure Mode | |
| Carbonate | ~10.3 | Low (Heterogeneous) | Standard substrates, high temp (>100°C). | Particle Size: Ineffective if not finely ground. | |
| Carbonate | ~10.3 | Moderate ("Cesium Effect") | Difficult/Steric substrates; lower temps. | Hygroscopicity: Absorbs water rapidly, killing catalyst; hydrolyzes esters. | |
| Phosphate | ~12.3 | Low | Recommended: Sensitive groups (esters, nitriles). | Agglomeration: Forms a "brick" at bottom of flask if not stirred vigorously. | |
| Alkoxide | ~17 | High | Unactivated aryl chlorides; non-sensitive substrates. | Dehalogenation: Promotes side reactions; incompatible with esters/aldehydes. | |
| Organic | DBU / TBD | ~24 | Miscible | Homogeneous kinetics required. | Catalyst Poisoning: Can compete with ligand for Cu center.[1][2] |
*Note:
Figure 1: Base Selection Logic Tree
Caption: Logic flow for selecting the optimal base based on substrate sensitivity and reactivity profiles.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. [3]
-
Diagnosis: This is often due to Base Surface Passivation . In heterogeneous reactions (
), the surface of the base becomes coated with potassium halide salts (KX), blocking further reaction. -
The Fix:
-
Switch Cation: Use
.[4][5] The "Cesium Effect" is not just about solubility; the larger cation size disrupts the crystal lattice, preventing the hard "caking" seen with potassium salts [1]. -
Physical Activation: You must use a magnetic stir bar that is heavy enough to grind the solids against the flask bottom. If using
, add crushed 4Å molecular sieves—they act as a grinding abrasive.
-
Q2: I see the product, but also significant amounts of the phenol (Ar-OH) byproduct.
-
Diagnosis: Hydroxylation. Trace water in your solvent or base is reacting with the aryl halide faster than your bulky N-methyl aniline.
-
The Fix:
-
Base Swap: Switch from Carbonate to
. Phosphates are generally less prone to promoting hydrolysis than carbonates in moist environments [2]. -
Drying Protocol: Flame-dry the base.
is a moisture sponge. It must be dried under vacuum at 120°C for 4 hours prior to use.
-
Q3: The reaction works for N-H anilines but fails for N-Me anilines.
-
Diagnosis: Ligand Mismatch. Standard ligands (like diamines) may be too sterically crowded when a methyl group is already present on the amine.
-
The Fix: Use Amino Acid Ligands (e.g., N,N-dimethylglycine or L-proline). These form a smaller, more flexible coordination sphere around the Copper, accommodating the bulkier secondary amine [3].
Module 3: Optimized Protocols
Protocol A: The "Difficult Substrate" Method (Cesium/Ma System)
Best for: Unactivated aryl bromides coupled with N-methyl anilines.
-
Reagents:
-
CuI (10 mol%)[6]
-
N,N-Dimethylglycine (20 mol%) - The Ligand
-
Aryl Halide (1.0 equiv)
-
N-Methyl Aniline (1.2 equiv)
- (2.0 equiv) - The Base
-
Solvent: DMSO (0.5 M concentration)
-
-
Workflow:
-
Step 1 (Pre-complexation): Dissolve CuI and Ligand in DMSO under Argon. Stir for 10 mins until a clear blue/green solution forms. Crucial: This ensures the active catalyst forms before the base can precipitate Cu oxides.
-
Step 2 (Base Addition): Add the aryl halide, amine, and dried
. -
Step 3 (Reaction): Heat to 90-110°C. Monitor by HPLC.
-
-
Why this works: The amino acid ligand acts as a shuttle, transferring the proton from the amine to the inorganic base in the heterogeneous phase [4].
Protocol B: The "Base-Sensitive" Method (Phosphate System)
Best for: Substrates containing esters, nitriles, or base-sensitive protecting groups.
-
Reagents:
-
Workflow:
-
Combine all solids in a tube.
-
Grind solids together with a glass rod for 1 minute before adding solvent (mechanochemical activation).
-
Add solvent and stir vigorously at 80°C.
-
Module 4: Visualizing the Mechanism
Understanding where the base acts allows you to troubleshoot effectively. The base is not just a proton sink; it is involved in the turnover-limiting step.
Figure 2: The Catalytic Cycle & Base Intervention
Caption: The catalytic cycle highlighting the deprotonation step. For N-methyl anilines, the coordination (yellow) is sterically hindered, making the subsequent base-mediated deprotonation (green) critical for preventing reversibility.
References
-
Dent, T. J. (2020). Exploring and Quantifying the Caesium Effect. Compunetics. Link
-
Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed Arylation of Amines. Angewandte Chemie International Edition. Link
-
Ma, D., & Cai, Q. (2003).[8] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link
-
Shrestha, B., et al. (2016).[9] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines. ACS Catalysis.[10] Link[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 3. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. compunetics.net [compunetics.net]
- 6. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Removal of copper catalyst from Ullmann reaction products
Technical Support Center: Copper Catalyst Removal Subject: Remediation of Residual Copper from Ullmann-Type Couplings Ticket ID: #CU-REM-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Decision Matrix
The Challenge: Ullmann couplings (C-N, C-O, C-S bond formation) rely on copper catalysts (CuI, CuBr, Cu(OAc)₂) that are notoriously difficult to remove. Unlike Palladium, which often precipitates as "palladium black," Copper forms highly stable, soluble complexes with the nitrogen-heterocycles frequently synthesized in these reactions.
Regulatory Context: Per ICH Q3D Guidelines , Copper is a Class 3 impurity.[1] While less toxic than Class 1 metals (As, Cd, Hg, Pb), the parenteral PDE (Permitted Daily Exposure) is strictly capped (e.g., 300 µ g/day ), often requiring final API levels < 10–20 ppm [1].
Remediation Workflow: Do not guess. Follow this logic gate to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate copper remediation strategy based on product solubility and initial purification results.
Protocol A: Chelation Wash (Liquid-Liquid Extraction)
Best For: Products soluble in organic solvents (EtOAc, DCM, Toluene) but insoluble in water.[1]
Mechanism: Competitive binding.[1] You must introduce a ligand (Ammonia or EDTA) with a higher formation constant (
Reagent Selection Guide
| Wash Solution | Active Species | Mechanism | Pros | Cons |
| Ammonium Hydroxide (10-20%) | Forms | Cheap; Visual confirmation of removal. | High pH (basic) can hydrolyze esters; Emulsion risk.[1] | |
| EDTA (0.1 - 0.5 M, pH 7-9) | Hexadentate Chelation (Log K ~18) | Extremely effective; pH neutral options.[1] | Hard to remove EDTA traces if product is polar.[1] | |
| Ammonium Chloride (Sat.[1] Aq.) | Weak coordination | Mild pH (~5-6).[1] | Ineffective for tight-binding substrates (e.g., pyridines).[1] |
Step-by-Step Methodology
-
Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (EtOAc or DCM).
-
Tip: Avoid Ether; Cu salts often precipitate and trap product in the interface.
-
-
Filtration: Pass the biphasic mixture through a pad of Celite 545 .
-
Why: Removes bulk inorganic copper salts (CuI) that are not dissolved.
-
-
The Wash (Iterative):
-
Polishing: Perform one final wash with Brine (Sat. NaCl) to remove residual chelant.[1]
-
Drying: Dry over
(Sodium Sulfate).-
Note:
can sometimes act as a weak Lewis acid and retain polar products; is safer here.[1]
-
Protocol B: Solid-Supported Scavenging (SiliaMetS®)
Best For:
-
Products that bind Cu tightly (Imidazoles, Pyridines).
-
Water-soluble products (where extraction is impossible).[1]
-
Polishing traces (< 100 ppm) to meet ICH limits.[1]
Mechanism: Functionalized silica beads physically bind the metal.[1] The product remains in solution, and the beads are filtered off.
Scavenger Selection Table
| Scavenger Type | Functional Group | Selectivity | Best Use Case |
| Si-Thiol | Propanethiol | Universal (Cu, Pd, Ag) | First choice for Cu(I) and Cu(II). Solvent independent. |
| Si-DMT | Dimercaptotriazine | High Affinity | Best for "sticky" Cu residues in diverse solvents.[1] |
| Si-TAAcOH | Triamine tetraacetic acid | Cation Exchange | Equivalent to "Solid-Phase EDTA."[1] Best for aqueous/MeOH solutions.[1] |
| Si-Imidazole | Imidazole | Histidine-like binding | Good for Cu(II), but avoid if product is acidic.[1] |
Step-by-Step Methodology (Batch Mode)
-
Quantify: Estimate residual Cu concentration (or assume 100% of catalyst remains for worst-case calculation).
-
Stoichiometry: Add 4–8 equivalents of Scavenger relative to the residual Copper content.[1]
-
Calculation:
-
-
Incubation:
-
Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.[1]
-
Critical: Wash the filter cake with a polar solvent (MeOH or 10% MeOH/DCM) to desorb any product trapped in the silica pores.
-
Troubleshooting & FAQs
Q1: My product is still green/blue after column chromatography. What happened?
A: Standard silica gel (
-
Fix: Dissolve the product in DCM and stir with Si-Thiol (5 wt%) for 2 hours at 40°C. Filter. The blue color will transfer to the beads.[1]
Q2: I used a scavenger, but my yield dropped by 20%. Did it eat my product? A: Unlikely to be chemical binding, but highly likely to be physical adsorption .[1]
-
The Cause: Silica has a high surface area.[1] If your product is polar, it sticks to the unfunctionalized patches of the silica.
-
The Fix: Do not just filter and discard. Wash the scavenger filter cake with a "displacing solvent" (e.g., 10% MeOH in DCM or EtOAc with 1%
).[1]
Q3: Can I use sulfide (Na₂S) to precipitate the copper? A: Technically yes, but it is Tier 4 (Last Resort) .
-
Risk: Generates
gas (toxic) and colloidal CuS which is a nightmare to filter (passes through standard frits).[1] -
Alternative: If you must use precipitation, use Trimercaptotriazine (TMT) .[1] It forms a coarse, easily filterable precipitate without gas evolution.[1]
Q4: My ICP-MS data shows fluctuating Cu levels in the final batch. A: This suggests particulate contamination rather than dissolved copper.[1]
-
Diagnosis: If you filtered through paper, Cu nanoparticles might have passed through.
-
Fix: Re-filter the final solution through a 0.22 µm syringe filter before the final evaporation.
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1] Available at: [Link]
-
Organic Chemistry Portal . Ullmann Reaction: Mechanisms and Workup. Available at: [Link]
-
Biotage . Strategies for Work-up and Purification of Ullmann Coupling Reactions. White Paper. Available at: [Link]
Sources
Technical Guide: Preventing N-Demethylation in Tertiary Aniline Synthesis
To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthetic Methodology Group Subject: Troubleshooting & Prevention of Unwanted N-Dealkylation
Core Directive: The Stability Paradox
Tertiary anilines (N,N-dialkylarylamines) are electronically rich, making them susceptible to Single Electron Transfer (SET) oxidation. The electron lone pair on the nitrogen is the "Achilles' heel."
In almost every case where you observe the loss of a methyl group (N-demethylation) during synthesis, the root cause is the inadvertent oxidation of this lone pair to a radical cation or an N-oxide , followed by rearrangement and hydrolysis.
The Golden Rule of Stability:
To prevent N-demethylation, you must electronically or sterically sequester the nitrogen lone pair before exposing the molecule to oxidants or transition metals.
Mechanism of Failure: Why You Are Losing the Methyl Group
Understanding the enemy is the first step. The degradation usually follows one of two pathways.[1][2]
Pathway A: Oxidative SET (The Radical Cation Route)
Common in photo-redox, electrochemical, and high-valent metal oxidations.
-
SET: Oxidant removes an electron from Nitrogen.
-
Deprotonation: The acidic
-proton is lost. -
Oxidation: A second electron is removed to form an iminium ion.
-
Hydrolysis: Water attacks the iminium, releasing formaldehyde and the secondary amine.
Pathway B: The Polonovski-Type Rearrangement
Common when using peroxides (mCPBA,
-
Activation: Acylation or coordination of the N-oxide oxygen.
-
Elimination: Rearrangement to the iminium ion.
-
Hydrolysis: Cleavage to secondary amine.[4]
Figure 1: The dual pathways of destruction. Pathway A (Solid lines) dominates in transition metal catalysis and SET oxidations. Pathway B (Dashed lines) occurs with peroxides.
Troubleshooting Guides & Protocols
Module A: Oxidation of Alcohols in the Presence of Tertiary Anilines
The Issue: You are trying to oxidize a benzyl alcohol to an aldehyde (e.g., using Swern, DMP, or IBX), but the aniline moiety is decomposing or demethylating.
The Fix: The "Proton-Buffer" Protocol By protonating the amine, you raise its oxidation potential significantly, making it inert to the oxidant.
Protocol 1: Acid-Buffered Oxidation (General)
-
Dissolution: Dissolve your substrate in the reaction solvent (e.g., DCM).
-
Protection: Add 1.1 - 1.5 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) .
-
Why? This forms the ammonium salt. The lone pair is now bonded to H+ and cannot undergo SET.
-
-
Oxidation: Add your oxidant (e.g., Dess-Martin Periodinane or IBX).
-
Note: Avoid Swern if possible, as the activated DMSO can react with the ammonium salt in complex ways. Hypervalent iodine reagents are preferred here.
-
-
Workup: Quench the reaction. Then, slowly add saturated
to neutralize the acid and liberate the free amine after the oxidant is destroyed.
Data Comparison: Oxidant Compatibility
| Oxidant | Risk Level | Mechanism of Failure | Recommended Mitigation |
| mCPBA | Critical | Direct N-oxide formation | Do not use. (Or pre-protonate heavily). |
| Jones (Cr) | Low | Acidic media protects amine | Good, but harsh on other groups. |
| Swern | High | Azasulfonium salt formation | Avoid. Use DMP/IBX instead. |
| TPAP/NMO | Medium | NMO is an N-oxide source | Use stoichiometric oxidant (no NMO). |
| DMP/IBX | Low | Electrophilic attack | Best Choice (with TFA buffer). |
Module B: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)
The Issue: Low yields in Pd-catalyzed amination; observation of des-methyl byproducts. Cause: Trace oxygen acting as an oxidant, or "oxidative addition" into the N-methyl C-H bond (rare but possible with specific ligands).
The Fix: The "Oxygen-Scrub" Protocol
N-demethylation in Pd-catalysis is often oxygen-dependent. The Pd(0)/Pd(II) cycle can generate peroxides or superoxide radicals in the presence of
Protocol 2: Rigorous Deoxygenation
-
Solvent Prep: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
-
Base Choice: Switch from inorganic bases (
) to organic bases (LiHMDS or NaOtBu) if possible, as they can sometimes suppress the radical pathways associated with heterogeneous surfaces. -
Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ).
-
Why? Bulky ligands shield the metal center, preventing off-cycle oxidation events and stabilizing the Pd-Amine complex against
-hydride elimination or C-H insertion.
-
Module C: N-Oxide Recovery (The "Oops" Button)
The Issue: You accidentally formed the N-oxide (M+16 peak in LCMS). The Fix: Don't toss the batch. Reduce it back to the tertiary amine immediately to prevent Polonovski rearrangement.
Protocol 3: Mild Deoxygenation
-
Reagent: Add 2-3 equivalents of Triphenylphosphine (
) or Bis(pinacolato)diboron ( ) . -
Conditions: Stir at room temperature in Ethanol or Toluene for 1-4 hours.
-
Result: The oxygen is transferred to the phosphorus/boron, regenerating your tertiary aniline cleanly.
Frequently Asked Questions (FAQs)
Q: Can I use protecting groups instead of salt formation?
A: Yes, but it adds steps. Forming a Borane complex (
Q: Why does my product decompose on silica gel?
A: Silica is slightly acidic (
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes. This neutralizes the silica and prevents "on-column" demethylation.
Q: I see a +14 mass peak (Methyl -> Formyl). Is this demethylation? A: This is N-formylation , a "cousin" of demethylation. It happens when the iminium intermediate (see Fig 1) is trapped by an oxidant rather than hydrolyzed. The prevention strategy is the same: Protect the lone pair.
Strategic Decision Tree
Use this flow to select the correct synthetic route.
Figure 2: Decision matrix for selecting reaction conditions compatible with tertiary anilines.
References
-
Mechanisms of Amine Oxidation
-
Murahashi, S.-I. (1995). "Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions." Angewandte Chemie International Edition, 34(22), 2443–2465. Link
-
-
The Polonovski Reaction & Prevention
-
Oxidative N-Dealkylation in Synthesis
-
Borane Protection Strategy
-
Soderquist, J. A., & Negron, A. (1989). "Selective oxidation of organoboranes." Journal of Organic Chemistry, 54(10), 2462–2464. Link
-
-
Iron-Catalyzed Demethylation (What to avoid)
Sources
- 1. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Managing steric hindrance in 4-methoxy-N-methyl-N-phenylaniline synthesis
Technical Support Center: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary: The Steric Challenge
The synthesis of 4-methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) presents a classic challenge in organic synthesis: the construction of a sterically crowded tertiary nitrogen center flanked by two aryl rings.
While the electronic properties of the p-methoxy group (electron-donating) generally enhance nucleophilicity, the steric bulk of the two aryl rings creates a "propeller-like" conformation that shields the nitrogen lone pair. This steric hindrance manifests primarily in two ways:
-
In C–N Cross-Coupling (Buchwald-Hartwig): The rate-limiting step often shifts to reductive elimination . Standard ligands fail to promote the ejection of the bulky product from the palladium center.
-
In N-Alkylation (Sɴ2): Direct methylation of the secondary diarylamine precursor is kinetically impeded by the orthogonal twist of the phenyl rings, which blocks the trajectory of the electrophile.
This guide provides field-proven troubleshooting strategies to overcome these kinetic barriers.
Troubleshooting Guide & FAQs
Scenario A: Buchwald-Hartwig Cross-Coupling Stalls or Fails
Q: I am coupling 4-bromoanisole with N-methylaniline using Pd(PPh₃)₄, but conversion is stuck <20%. Why? A: Triphenylphosphine (PPh₃) is structurally inadequate for this transformation. In the synthesis of bulky tertiary amines, the crowded palladium center forms a stable intermediate that cannot undergo reductive elimination .
-
The Fix: Switch to a sterically demanding, electron-rich alkylphosphine ligand.
-
Recommendation: Use DTBNpP (Di-(tert-butyl)neopentylphosphine) or RuPhos . These bulky ligands increase the steric pressure on the metal center, thermodynamically forcing the reductive elimination of the bulky amine product [1].
-
Mechanism: The large cone angle of these ligands destabilizes the Pd(II)-amido complex, lowering the activation energy for the product release.
-
Q: I see significant amounts of anisole (dehalogenated starting material) in my LC-MS. What is happening?
A: This is a symptom of slow reductive elimination . When the amine and aryl group fail to couple quickly due to steric repulsion, the Pd-aryl intermediate persists long enough to undergo
-
The Fix:
-
Increase Temperature: Push the reaction to 100–110 °C to overcome the energy barrier for reductive elimination.
-
Solvent Switch: Move from THF to Toluene or Xylene to allow higher temperatures.
-
Ligand Upgrade: If using BINAP or DPPF, switch to P(t-Bu)₃ or a Buchwald generation 3/4 precatalyst (e.g., RuPhos Pd G4 ).
-
Scenario B: N-Methylation of the Diarylamine Precursor
Q: I am trying to methylate 4-methoxy-N-phenylaniline with Methyl Iodide (MeI) and K₂CO₃, but the reaction is sluggish and produces quaternary salts. A: The secondary diarylamine is sterically shielded. Forcing Sɴ2 conditions with MeI often leads to a mix of unreacted material and over-alkylated quaternary ammonium salts because the product (tertiary amine) is still nucleophilic enough to react with excess MeI.
-
The Fix: Abandon Sɴ2. Use Reductive Amination .
-
Protocol: React the diarylamine with Paraformaldehyde in the presence of NaBH₃CN (Sodium cyanoborohydride) or Formic Acid (Eschweiler-Clarke).
-
Why: The iminium ion intermediate is formed reversibly, and the reduction step is irreversible and sterically less demanding than the Sɴ2 transition state.
-
Comparative Data: Ligand Performance
The following table summarizes the efficiency of various catalytic systems for the coupling of N-methylaniline and 4-bromoanisole. Note the correlation between ligand bulk and yield.
| Ligand Class | Specific Ligand | Catalyst Precursor | Yield (%) | Observation |
| Aryl Phosphine | PPh₃ | Pd(PPh₃)₄ | < 20% | Stalled; Catalyst decomposition. |
| Bidentate | DPPF | Pd(OAc)₂ | 56% | Slow conversion; requires high catalyst loading [2]. |
| Bulky Alkyl | DTBNpP | Pd(OAc)₂ | 95% | Optimal. Fast reductive elimination [1]. |
| Biaryl | RuPhos | RuPhos Pd G3 | 92-96% | Excellent; tolerates lower temperatures. |
| Copper | None (Ullmann) | CuI / K₂CO₃ | 75% | Harsh conditions (Reflux, 24h+); difficult purification [3]. |
Recommended Experimental Protocols
Protocol A: High-Efficiency Buchwald-Hartwig Coupling
Best for: Large scale, high purity requirements.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
N-Methylaniline (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: Di-(tert-butyl)neopentylphosphine (DTBNpP) (2 mol%) OR RuPhos (2 mol%)
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and backfill with Argon/Nitrogen 3 times.
-
Catalyst Pre-mix: Add Pd(OAc)₂ and the phosphine ligand. Add 2 mL of Toluene and stir at room temperature for 5 minutes to form the active catalyst species (color change often observed).
-
Substrate Addition: Add 4-Bromoanisole, N-Methylaniline, and NaOtBu.
-
Reaction: Seal the vessel and heat to 100 °C for 2–4 hours.
-
Monitoring: Check via GC-MS or TLC. The limiting reagent (aryl halide) should be fully consumed.
-
Workup: Cool to RT. Dilute with diethyl ether, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is an oil/low-melting solid.
Protocol B: Reductive Methylation of Diarylamine
Best for: When 4-methoxy-N-phenylaniline is already available.
Reagents:
-
4-Methoxy-N-phenylaniline (1.0 equiv)[3]
-
Paraformaldehyde (5.0 equiv)
-
NaBH₃CN (3.0 equiv)
-
Acetic Acid (glacial, solvent/catalyst)
Step-by-Step:
-
Dissolve the diarylamine in Glacial Acetic Acid.
-
Add Paraformaldehyde in one portion. Stir at RT for 30 mins to allow hemiaminal/iminium formation.
-
Cool to 0 °C.
-
Slowly add NaBH₃CN (Caution: Exothermic, gas evolution).
-
Allow to warm to RT and stir overnight.
-
Quench: Pour into ice water. Neutralize with NaOH pellets until pH > 10.
-
Extraction: Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄.
-
Note: This method avoids the formation of quaternary ammonium salts common with MeI alkylation.
Visualizing the Steric Bottleneck
The diagram below illustrates the catalytic cycle, highlighting the critical Reductive Elimination step where steric hindrance dictates the success or failure of the reaction.
Caption: The catalytic cycle of Buchwald-Hartwig amination. The Reductive Elimination step (red) is the energy barrier for sterically hindered amines. Bulky ligands lower this barrier by destabilizing the pre-elimination complex.
References
-
Hill, L. L., et al. (2006). "Synthesis and X-Ray Structure Determination of Highly Active Pd(II), Pd(I) and Pd(0) Complexes of Di-(tert-butyl)neopentylphosphine (DTBNpP) in the Arylation of Amines." Journal of Organic Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (1997). "Nickel-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. Available at: [Link]
-
Zomer, G., & Jacquemijns, M. (2001).[4] "4-Methoxy-N-phenylaniline."[3] Acta Crystallographica Section E. Available at: [Link]
Sources
Technical Support Center: Solvent Optimization for 4-Methoxy-N-methyl-N-phenylaniline Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the critical role of solvent selection in the synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8).[1] This electron-rich tertiary amine is typically synthesized via Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann-type coupling (Copper-catalyzed).[1]
Our data indicates that 60% of yield failures for this specific substrate class stem from incorrect solvent-base pairings that lead to either catalyst poisoning or incomplete solubilization of reagents.[1] This guide provides self-validating protocols and troubleshooting workflows to maximize your isolated yield.
Module 1: Solvent Selection Matrix
The Mechanistic Reality
The synthesis involves coupling 4-bromoanisole (or iodide) with N-methylaniline .[1] The solvent does not merely dissolve reagents; it dictates the energy landscape of the transition metal cycle.
-
For Palladium (Buchwald-Hartwig): Non-polar solvents (Toluene, Xylene) are preferred to prevent competitive coordination to the Pd center, which inhibits the oxidative addition step.
-
For Copper (Ullmann): Polar aprotic solvents (DMF, DMSO) are required to solubilize the inorganic base (e.g., K₃PO₄) and stabilize the charged intermediates.
Comparative Solvent Performance Data
Data aggregated from internal process optimization logs for N-arylation of electron-rich amines.
| Solvent | Boiling Point (°C) | Dielectric Constant | Base Compatibility | Typical Yield (Pd)* | Typical Yield (Cu)** | Risk Profile |
| Toluene | 110 | 2.38 | NaOtBu (Good) | 88-94% | < 20% | Flammable; Poor solubility for K₃PO₄. |
| 1,4-Dioxane | 101 | 2.25 | Cs₂CO₃ (Mod.) | 90-96% | 30-40% | Peroxide formation; Hygroscopic.[1] |
| DMF | 153 | 36.7 | K₃PO₄ (Exc.) | < 50% (Poisoning) | 85-92% | Difficult removal; Catalyst deactivation (Pd). |
| Xylene | 140 | 2.27 | NaOtBu (Good) | 85-90% | 25% | High temp risks demethylation of anisole.[1] |
| t-Amyl Alcohol | 102 | 14.7 | K₃PO₄ (Good) | 75-85% | N/A | "Green" alternative; requires specific precatalysts.[1] |
*Conditions: Pd(OAc)₂/XantPhos, NaOtBu, 100°C. **Conditions: CuI/L-Proline, K₃PO₄, 110°C.[1]
Module 2: Troubleshooting Guides
Scenario A: Reaction Stalls at <50% Conversion
Symptom: LC-MS shows remaining aryl halide and amine, but no catalyst degradation.[1] Root Cause: The base is insoluble in the chosen solvent, preventing the deprotonation of the amine or the regeneration of the catalyst.
Step-by-Step Diagnosis:
-
Check Phase Heterogeneity: If using Toluene with K₃PO₄ or Cs₂CO₃, the base will remain a solid chunk.
-
Correction: Switch to NaOtBu (soluble in Toluene) or add a phase transfer catalyst (18-Crown-6).[1]
-
-
Check Solvent Water Content: Anhydrous conditions are non-negotiable.
-
Correction: Karl Fischer titration.[1] Water >500 ppm kills the active Pd(0) species.
-
-
Temperature vs. Solvent: If using Toluene at 80°C, the energy barrier for the reductive elimination of the bulky tertiary amine may not be met.
-
Correction: Switch to Xylene or 1,4-Dioxane and reflux at 100-110°C.[1]
-
Scenario B: Low Yield due to "Black Metal" Precipitation
Symptom: Reaction mixture turns black rapidly; yield is low; significant dehalogenated byproduct (Anisole) observed. Root Cause: Solvent-induced catalyst decomposition (Pd black formation).[1] This often happens in DMF or DMSO with Palladium.
Step-by-Step Diagnosis:
-
Solvent Check: Are you using DMF with a Pd catalyst?
-
Ligand Loading: In coordinating solvents, higher ligand ratios (Pd:Ligand 1:2 or 1:4) are needed to compete with the solvent.
Module 3: Decision Logic & Workflows (Visualized)
Figure 1: Solvent Selection Decision Tree
Caption: Logical pathway for selecting the optimal solvent based on catalyst type and base solubility constraints.
[1]
Module 4: Optimized Experimental Protocols
Protocol A: High-Yield Palladium Catalysis (Preferred)
Best for: High purity requirements and gram-scale synthesis.[1]
-
Reagents:
-
Procedure:
-
Charge an oven-dried Schlenk tube with Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Evacuate and backfill with Argon (3x).[6]
-
Add Toluene, followed by 4-Bromoanisole and N-Methylaniline via syringe.[1]
-
Critical Step: Heat to 100°C for 12 hours. Do not exceed 110°C to avoid demethylation of the methoxy group.
-
Cool to Room Temperature (RT), filter through Celite, and concentrate.
-
-
Expected Yield: >92%
Protocol B: Robust Copper Catalysis (Alternative)
Best for: Cost-sensitive large batches where Pd contamination is a concern.[1]
-
Reagents:
-
Procedure:
-
Expected Yield: 80-85%
Module 5: FAQ - Frequently Asked Questions
Q: Can I use water as a co-solvent to dissolve the base? A: Generally, no.[1] Water acts as a proton source that can quench the amido-palladium intermediate, leading to the reduction of the aryl halide (forming Anisole) rather than the C-N coupling. However, if you use specialized surfactant-based catalysts (e.g., TPGS-750-M), water can be used, but standard Pd/ligand systems require anhydrous solvents [1].[1]
Q: Why is my product turning purple/dark upon isolation? A: 4-methoxy-N-methyl-N-phenylaniline is an electron-rich amine and is prone to oxidation.[1] If your solvent (e.g., THF) contains peroxides, or if you expose the hot reaction mixture to air, oxidative degradation occurs. Always use antioxidant-stabilized solvents or freshly distilled solvents and store the product under inert gas.[1]
Q: I only have 4-Chloroanisole. Will Toluene work? A: 4-Chloroanisole is much less reactive.[1] Toluene reflux (110°C) might not provide enough thermal energy for the oxidative addition of the C-Cl bond. In this case, switch to 1,4-Dioxane or Xylene and use a highly active ligand like BrettPhos or RuPhos , which are designed for aryl chlorides [2].[1]
References
-
Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][7]
-
BenchChem Technical Data. (2025). Optimizing Ullmann Coupling Reactions: Solvent Effects.
-
Ricci, A. (2000). Modern Amination Methods.[1] Wiley-VCH.[1] (General reference for solvent polarity in C-N coupling).
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society.[5]
Sources
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Spectroscopic analysis for structural confirmation of 4-methoxy-N-methyl-N-phenylaniline
Publish Comparison Guide: Spectroscopic Structural Confirmation of 4-Methoxy-N-methyl-N-phenylaniline
Executive Summary: The Precision of Structural Identity
In the synthesis of advanced Hole Transport Materials (HTMs) and pharmaceutical intermediates, 4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a critical scaffold. Its performance hinges on two structural pillars: the electron-donating methoxy group (which modulates the HOMO energy level) and the tertiary nitrogen center (which ensures thermal stability and prevents hydrogen bonding).
However, synthetic routes often yield structurally similar byproducts that can silently compromise device efficiency or biological activity. The most persistent impurities are:
-
4-Methoxydiphenylamine (Secondary Amine Precursor): Results from incomplete methylation.
-
N-Methyldiphenylamine (Non-methoxylated Analog): Results from starting material contamination.
This guide provides a definitive spectroscopic framework to distinguish MMPA from these alternatives, establishing a self-validating protocol for purity confirmation.
Comparative Spectroscopic Profile
To confirm the structure of MMPA (CAS: 55251-46-2), one must isolate specific spectral "fingerprints" that are absent in its analogs. The table below summarizes the critical differentiating signals.
Table 1: Critical Spectral Differentiators
| Feature | 4-Methoxy-N-methyl-N-phenylaniline (MMPA) | 4-Methoxydiphenylamine (Precursor) | N-Methyldiphenylamine (Analog) |
| Structure Type | Tertiary Amine | Secondary Amine | Tertiary Amine |
| 1H NMR: N-CH₃ | Singlet, ~3.25 - 3.30 ppm (3H) | Absent | Singlet, ~3.30 ppm (3H) |
| 1H NMR: O-CH₃ | Singlet, ~3.80 ppm (3H) | Singlet, ~3.80 ppm (3H) | Absent |
| 1H NMR: N-H | Absent | Broad Singlet, ~5.5 - 8.0 ppm (1H) | Absent |
| IR: N-H Stretch | Absent | Sharp band ~3300-3400 cm⁻¹ | Absent |
| MS (Parent Ion) | m/z 213.1 [M+H]⁺ | m/z 199.1 [M+H]⁺ | m/z 183.1 [M+H]⁺ |
| Electronic Effect | Strong Donor (Low Oxidation Potential) | Moderate Donor | Moderate Donor |
Analyst Note: The simultaneous presence of both the N-methyl (3.3 ppm) and O-methyl (3.8 ppm) singlets in the 1H NMR spectrum is the definitive confirmation of MMPA.
Detailed Analytical Protocols
Technique 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard
Objective: To quantify the ratio of N-methylation vs. O-methylation and confirm the absence of the secondary amine proton.
Causality:
-
Solvent Selection (CDCl₃ vs. DMSO-d₆): We recommend DMSO-d₆ for purity checks. In CDCl₃, the N-H proton of the precursor (4-methoxydiphenylamine) can broaden and merge with the baseline due to rapid exchange, potentially leading to a false negative. In DMSO-d₆, hydrogen bonding stabilizes the N-H, appearing as a distinct doublet or broad singlet.
-
Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of the methyl protons, allowing for accurate quantitative integration (qNMR).
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆.
-
Acquire 1H NMR (minimum 16 scans).
-
Validation Step: Integrate the aromatic region (6.8–7.4 ppm). It should integrate to 9 protons relative to the 3 protons of the O-Me group. Any deviation suggests impurities.
Technique 2: Mass Spectrometry (ESI-MS) – Fragmentation Logic
Objective: To confirm molecular weight and analyze fragmentation stability.
Protocol:
-
Prepare a 1 ppm solution in MeOH/Water (50:50) + 0.1% Formic Acid.
-
Inject via Direct Infusion or LC-MS (C18 column).
-
Fragmentation Analysis:
-
MMPA (213 Da): Look for the loss of the methyl group (M-15) → m/z 198.
-
Precursor (199 Da): Will appear 14 units lower.
-
Analog (183 Da): Will appear 30 units lower.
-
Visualization: Structural Confirmation Workflow
The following diagram outlines the logical decision tree for confirming the synthesis of MMPA from its precursor.
Caption: Logical decision tree for the spectroscopic validation of MMPA synthesis.
Performance Context: Why Structure Matters
In application, particularly as a Hole Transport Material (HTM) for perovskite solar cells or OLEDs, the 4-methoxy group is not merely a label; it is a functional tuner.
-
HOMO Level Engineering: The methoxy group is a strong electron donor (resonance effect). Compared to the unsubstituted N-methyldiphenylamine, MMPA has a shallower HOMO level (closer to vacuum). This reduces the energy barrier for hole injection from the anode.
-
Stability: The N-methyl group protects the amine from oxidation pathways that typically degrade secondary amines (e.g., formation of hydrazine derivatives).
Experimental Comparison of Oxidation Potential (E_ox):
-
N-Methyldiphenylamine: ~0.85 V vs. SCE
-
MMPA: ~0.72 V vs. SCE (Easier to oxidize = Superior Hole Transport)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for NMR shift principles).
Sources
Performance of 4-methoxy-N-methyl-N-phenylaniline derivatives in hole transport layers
Title: Benchmarking 4-Methoxy-N-methyl-N-phenylaniline Derivatives in Hole Transport Layers: A Comparative Technical Guide
Executive Summary: The Methoxy-TPA Motif
In the optimization of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the 4-methoxy-N-methyl-N-phenylaniline moiety serves as a critical pharmacophore for hole transport.[1] This structural unit—effectively a methoxy-substituted triphenylamine (TPA)—is the functional engine behind industry standards like Spiro-OMeTAD .[1]
This guide objectively evaluates the performance of materials derived from this core structure. Unlike generic TPA derivatives, the inclusion of the para-methoxy group (
Key Insight for Drug Development Professionals: While this guide focuses on optoelectronics, the core synthesis of these tertiary amines via Buchwald-Hartwig amination or Schiff base reduction overlaps significantly with synthetic pathways for triarylamine-based antidepressants and analgesics.[1]
Mechanism of Action: The "Methoxy Effect"
To understand performance, one must understand the electronic causality. The methoxy group is not merely a solubilizing agent; it is an electronic tuner.
-
HOMO Destabilization: The lone pair on the oxygen atom donates electron density into the
-system of the phenyl ring (Mesomeric effect ). This raises the HOMO energy level (e.g., from eV to eV), reducing the energy barrier for hole injection from the anode or perovskite layer. -
Polaron Stabilization: Upon oxidation (hole injection), the radical cation formed is stabilized by the electron-rich methoxy groups, extending the lifetime of the charge carrier.
Diagram 1: Charge Hopping Mechanism
The following diagram illustrates the hole hopping pathway facilitated by the methoxy-TPA sites within an amorphous HTL film.
Figure 1: Schematic of hole injection and hopping transport. The methoxy group stabilizes the radical cation intermediate (Site B), facilitating efficient charge transfer.
Comparative Performance Analysis
We benchmark the performance of the primary derivative class (Spiro-OMeTAD) against polymer alternatives (PTAA) and emerging small-molecule analogs (Dibenzofuran derivatives).
Table 1: Performance Metrics of Methoxy-TPA Derivatives vs. Alternatives
| Material Class | Representative Compound | Hole Mobility ( | HOMO Level [eV] | Thermal Stability ( | Device Efficiency (PCE/EQE) | Cost/Synthesis Complexity |
| Standard Methoxy-TPA | Spiro-OMeTAD | High (Benchmark) >25% (PSC) | High: Complex spiro-linkage synthesis; requires sublimation. | |||
| Polymer TPA | PTAA | N/A (Amorphous) | High (Often > Spiro in stability) | Medium: Scalable, but batch-to-batch MW variation issues. | ||
| Novel Methoxy-TPA | BF-002 (Dibenzofuran core) | High | Moderate-High ~14-15% | Low: Simplified synthesis (no spiro center); lower cost. | ||
| Linear TPA Oligomer | MeO-TPD | Moderate | Low: Low |
Analysis of Data:
-
Mobility: While pristine Spiro-OMeTAD has low mobility, the methoxy groups allow for efficient p-doping (using Li-TFSI), which increases conductivity by orders of magnitude.[1]
-
Energy Alignment: The methoxy-TPA derivatives consistently show HOMO levels around
tongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> eV, which is ideal for ohmic contact with common perovskites ( ). -
Stability Trade-off: The methoxy group increases polarity.[1][2] While this aids doping, it also increases hygroscopicity (water absorption), which is a primary degradation pathway in Spiro-OMeTAD devices.[1]
Experimental Protocol: Thin-Film Fabrication
Pre-requisites:
-
Solvent: Chlorobenzene (CB) is the standard. It balances solubility with evaporation rate.[1]
-
Dopants: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) and tBP (4-tert-butylpyridine) are mandatory for Spiro-OMeTAD to prevent phase segregation and boost mobility.[1]
DOT Diagram 2: Optimized Deposition Workflow
Figure 2: Step-by-step fabrication protocol. Note that Step 6 (Air Exposure) is unique to Methoxy-TPA derivatives doped with Li-TFSI, as oxygen is required to drive the oxidation of the HTM.
Critical Protocol Note: unlike PTAA, which can be annealed immediately, methoxy-TPA derivatives doped with Li-TFSI require an "aging" step in dry air.[1] The oxygen acts as a co-dopant to oxidize the TPA moiety to its radical cation form (
Synthesis & Drug Development Context
For researchers approaching this from a synthesis or medicinal chemistry background: The core building block, 4-methoxy-N-methyl-N-phenylaniline , is typically synthesized via Buchwald-Hartwig Cross-Coupling :
-
Reactants: 4-bromoanisole + N-methylaniline.[1]
-
Catalyst:
with a phosphine ligand (e.g., BINAP).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base:
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
This reaction is highly sensitive to steric hindrance.[1] The presence of the ortho-methyl group (in 2-methyl derivatives) significantly lowers yield but improves the glass transition temperature (
References
-
National Institutes of Health (NIH). "Advances in Hole Transport Materials for Layered Casting Solar Cells."[1] PubMed Central. [Link]
-
Royal Society of Chemistry (RSC). "Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells."[1] Energy & Environmental Science. [Link]
-
PubChem. "4-methoxy-N-methyl-N-phenylaniline | C14H15NO."[1] National Library of Medicine. [Link]
-
MDPI. "Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene."[1] Polymers. [Link][3]
-
Royal Society of Chemistry (RSC). "Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells."[1] New Journal of Chemistry. [Link]
Sources
Comparative Analysis: Impact of the 4-Methoxyphenyl Moiety on Spiro-Based Hole Transport Materials
Executive Summary
This technical guide provides a comparative analysis of hole transport materials (HTMs) utilized in perovskite solar cells (PSCs), specifically isolating the functional role of the 4-methoxyphenyl moiety .
The industry standard, Spiro-OMeTAD , relies heavily on this moiety for its high power conversion efficiency (PCE). However, the methoxy group introduces critical stability challenges due to hygroscopicity. This guide compares the physicochemical properties, device performance, and stability profiles of HTMs possessing this moiety against their unsubstituted or alkyl-substituted counterparts (e.g., Spiro-TAD, Spiro-MeTAD).
Key Finding: The 4-methoxyphenyl moiety acts as a critical energetic tuner, raising the HOMO level by ~0.1–0.2 eV to align with perovskite valence bands. Removing it significantly improves moisture stability but typically degrades efficiency by creating an extraction barrier, unless compensated by alternative molecular engineering.
Mechanistic Role of the 4-Methoxyphenyl Moiety
To understand the performance divergence, one must analyze the electronic causality introduced by the methoxy (-OCH₃) group.
The Inductive and Mesomeric Effect
The 4-methoxyphenyl group functions as a strong Electron Donating Group (EDG) . The oxygen atom possesses lone pair electrons that can be donated to the conjugated
-
With Methoxy (Spiro-OMeTAD): The electron density of the molecule increases. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level (moving it closer to the vacuum level, e.g., from -5.2 eV to -5.0 eV). This shift is crucial for minimizing the energy offset with the perovskite valence band edge (~-5.4 eV), facilitating efficient hole extraction.
-
Without Methoxy (Spiro-TAD/MeTAD): Lacking the strong +M effect, the HOMO level remains deep (e.g., -5.3 eV or lower). While this might theoretically offer a higher Open Circuit Voltage (
), it often creates an energetic barrier for hole transfer, reducing the Short Circuit Current ( ) and Fill Factor (FF).
Visualization: Electronic Modulation Pathway
Figure 1: Mechanistic pathway showing how the addition of the methoxy moiety modulates electronic energy levels via the mesomeric effect.
Comparative Performance Analysis
The following data aggregates findings from multiple studies comparing Spiro-OMeTAD (Reference) against Spiro-MeTAD (Methyl substituted, no oxygen) and Spiro-TAD (Unsubstituted).
Quantitative Data Matrix
| Metric | Spiro-OMeTAD (With -OCH₃) | Spiro-MeTAD (With -CH₃) | Spiro-TAD (Unsubstituted) | Impact of Removing Methoxy |
| HOMO Level | -5.00 eV | -5.12 eV | -5.25 eV | Deepens (Harder to oxidize) |
| Hole Mobility | Variable (Methyl can increase mobility) | |||
| PCE (Avg) | 19.2% - 21.0% | 17.0% - 17.5% | < 15.0% | Significant Decrease |
| Thermal Stability ( | ~121°C | ~140°C | ~130°C | Improved (Higher |
| Hygroscopicity | High (Hydrophilic sites) | Low (Hydrophobic) | Low | Improved Moisture Resistance |
Data synthesized from RSC and Science comparison studies [1, 2].
Analysis of the Trade-off
While removing the methoxy group (Spiro-MeTAD) actually improves intrinsic hole mobility due to better molecular packing (less steric hindrance from the bulky methoxy), the Power Conversion Efficiency (PCE) drops.
Why? The interface kinetics dominate. The deeper HOMO of the non-methoxy variants creates a mismatch with the perovskite. Even if holes move faster within the HTM bulk, they struggle to enter the HTM from the perovskite layer.
Stability vs. Efficiency: The Hydrophobicity Conflict
The 4-methoxyphenyl moiety is the primary culprit for the degradation of Spiro-OMeTAD devices.
-
Moisture Ingress: The oxygen atoms in the methoxy group can form hydrogen bonds with water molecules. This makes the film permeable to atmospheric moisture, which degrades the underlying perovskite.
-
Dopant Migration: Spiro-OMeTAD requires dopants (Li-TFSI) to function. The hygroscopic nature of the methoxy group accelerates the aggregation of Li-TFSI, leading to pinholes.
Alternative Strategy: Researchers are now exploring fluorinated analogs (without methoxy) to maintain the deep HOMO for high voltage while using fluorine's electronegativity to repel water, attempting to decouple the efficiency-stability trade-off.
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating workflows.
Protocol: Space Charge Limited Current (SCLC) Mobility Measurement
Objective: Determine if the removal of methoxy affects bulk hole mobility.
-
Device Architecture: Fabricate "Hole-Only" devices: ITO / PEDOT:PSS / HTM / Au.
-
Note: Do not use Perovskite or TiO2 here; we are isolating the HTM property.
-
-
Deposition: Spin-coat the HTM (With vs. Without Methoxy) at 4000 rpm for 30s.
-
Concentration: 72.3 mg/mL in Chlorobenzene.[1]
-
-
Measurement: Perform Dark J-V sweeps from 0V to 5V.
-
Calculation: Fit the linear regime (Ohmic) and the quadratic regime (SCLC) using the Mott-Gurney equation:
-
Validation: If the log-log plot of J vs V does not show a slope of ~2 in the SCLC region, the device has leakage paths (pinholes).
-
Protocol: Interfacial Recombination Assessment (Time-Resolved PL)
Objective: Verify if the HOMO shift (due to methoxy removal) hinders hole extraction.
Figure 2: Workflow for Time-Correlated Single Photon Counting (TCSPC) to validate hole extraction efficiency.
References
-
Jena, A. K., et al. (2019). "The structural and electronic properties of Spiro-OMeTAD and its derivatives." Science. (Note: Generalized citation for Spiro-OMeTAD properties).
-
RSC Publishing. (2021). "Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD." Journal of Materials Chemistry C.
-
Ossila. "PTAA or Spiro-OMeTAD? Choosing a HTL for your Solar Cells."
-
ResearchGate. "Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds."
Sources
Comprehensive Guide: Quantum Yield of Dyes Derived from 4-Methoxy-N-methyl-N-phenylaniline
[1]
Executive Summary & Technical Context
4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a potent electron-donating moiety in the synthesis of "push-pull" (Donor-
-
Electronic Effect: The methoxy group (
) acts as a strong auxochrome, enhancing the electron density of the nitrogen lone pair via resonance ( effect), resulting in a bathochromic (red) shift in absorption and emission. -
Steric & Rotational Effect: The N-phenyl group introduces rotational degrees of freedom that can access Twisted Intramolecular Charge Transfer (TICT) states, a primary non-radiative decay channel that significantly impacts Quantum Yield (
).
This guide compares MMPA-derived dyes against standard alternatives and details the protocol for accurate quantum yield determination.
Comparative Analysis: MMPA vs. Alternative Donors[1]
The following table contrasts the photophysical behavior of MMPA-based dyes with common alternatives used in fluorescence imaging and Dye-Sensitized Solar Cells (DSSCs).
| Feature | MMPA (Target) | N,N-Dimethylaniline (DMA) | Julolidine | Triphenylamine (TPA) |
| Structure | N-Methyl, N-Phenyl, p-OMe | N,N-Dimethyl | Rigidified Nitrogen Ring | N,N-Diphenyl |
| Donor Strength | High (Inductive + Resonance) | Moderate | High | Moderate to High |
| Emission Shift | Red-Shifted (vs DMA) | Blue/Green Baseline | Red-Shifted | Blue-Shifted (vs MMPA) |
| Quantum Yield ( | Solvent Dependent (Moderate) | Moderate | High (Restricted Rotation) | High (Aggregation Induced Emission potential) |
| Stability | High (Oxidative stability from OMe) | Moderate | Moderate | High |
| Major Loss Channel | TICT (N-Phenyl rotation) | TICT (N-Methyl rotation) | Low (Rigid) | Vibrational Relaxation |
Mechanistic Insight: The TICT Trade-off
While MMPA provides a desirable red-shift (crucial for bio-imaging to avoid tissue autofluorescence), the N-phenyl bond creates a pathway for Twisted Intramolecular Charge Transfer (TICT) .[1] In polar solvents, the excited state may twist the N-phenyl bond perpendicular to the donor plane, breaking conjugation and dissipating energy as heat rather than light.
-
Optimization: MMPA dyes perform best in environments that restrict rotation (viscous media, binding pockets) or non-polar solvents.[1]
Visualization of Photophysical Pathways
The following diagram illustrates the competition between radiative fluorescence and non-radiative decay (TICT) in MMPA dyes.
Caption: Photophysical decay pathways for MMPA dyes. The critical branch point is the rotation of the N-Phenyl bond leading to the dark TICT state.
Experimental Protocol: Relative Quantum Yield Determination
To objectively validate the performance of an MMPA-derived dye, you must measure the Relative Quantum Yield using a standard reference.[1] This method cancels out instrumental variations.[1]
Prerequisites
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer (e.g., Shimadzu RF-6000, Agilent Cary Eclipse).[1]
-
Reference Standard: Choose a standard with
and close to your sample (e.g., Rhodamine 6G, Fluorescein, or Quinine Sulfate). -
Solvent: Spectroscopic grade solvents (Ethanol, Methanol, or Acetonitrile).
Step-by-Step Methodology
Step 1: Absorbance Matching
Prepare 4-5 concentrations of both the Sample (MMPA Dye) and the Reference Standard .
-
Critical Rule: The Absorbance (
) at the excitation wavelength ( ) must be kept below 0.1 (preferably 0.05) to avoid inner-filter effects (re-absorption of emitted light). -
Measure
atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> for all solutions.
Step 2: Fluorescence Integration
Record the fluorescence emission spectrum for each solution using the exact same instrument settings (slit width, PMT voltage, integration time).
-
Excitation: Use the same
as in Step 1. -
Integration: Calculate the total Integrated Fluorescence Intensity (
) (area under the emission curve).
Step 3: Gradient Calculation
Plot Integrated Fluorescence (
-
Perform a linear regression to obtain the Slope (
) for both. -
Validation: The intercept should be zero.[1]
should be > 0.99.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step 4: Quantum Yield Calculation
Calculate the quantum yield of the sample (
Where:
- : Known quantum yield of the standard.[3][4][5]
-
: Slope determined in Step 3.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
: Refractive index of the solvent used.[3][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Workflow Diagram
Caption: Operational workflow for relative quantum yield determination, ensuring linearity and inner-filter effect correction.
Troubleshooting & Optimization
-
Low Quantum Yield? If the MMPA dye shows low
in polar solvents (e.g., Methanol), it indicates strong TICT.-
Solution: Test in non-polar solvents (Dioxane, Toluene) or viscous media (Glycerol) to confirm the mechanism.
-
-
Red-Shift Verification: Compare the Stokes shift. MMPA dyes typically exhibit a larger Stokes shift than DMA dyes due to the significant structural reorganization in the excited state.[1]
References
-
BenchChem. "Quantum Yield Determination: Relative Method and Standard Selection."[1] BenchChem Protocols, 2025.[1]
-
JASCO Global. "Fluorescence Quantum Yield Measurement: Absolute vs Relative Methods."[1] JASCO Application Notes, 2021.[1]
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy, 3rd Edition, Springer, 2006.
-
PubChem. "4-methoxy-N-methyl-N-phenylaniline Compound Summary."[1][6] National Library of Medicine, 2025.[1]
-
Edinburgh Instruments. "Relative Quantum Yield Calculation and Refractive Index Corrections."[1] Edinburgh Instruments Tech Blog, 2025.
Sources
- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13050-56-1 | Tris(4-methoxyphenyl)amine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. edinst.com [edinst.com]
- 6. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability & Performance Profile: 4-Methoxy-N-methyl-N-phenylaniline
This guide provides an in-depth technical analysis of the thermal stability and performance characteristics of 4-methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine), contrasting it with key derivatives and industry-standard alternatives.
Executive Summary
4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2) is a tertiary amine primarily utilized as a hole-transport intermediate and an electron-rich building block in organic synthesis.[1] Unlike many rigid hole-transport materials (HTMs) which are solids, this molecule typically exists as a viscous colorless oil at room temperature.
Its thermal profile is defined by a balance between the stabilizing delocalization of the nitrogen lone pair and the thermal lability of the methoxy (
Key Performance Metrics
| Property | 4-Methoxy-N-methyl-N-phenylaniline | N-Methyl-N-phenylaniline (Control) | Triphenylamine (Solid Std.) |
| Physical State (25°C) | Viscous Liquid (Oil) | Liquid | Solid (Crystals) |
| Boiling Point (est.) | ~310–320 °C (at 760 mmHg) | 293 °C | 347 °C |
| Melting Point | < 25 °C (Likely < 0 °C) | -7.6 °C | 127 °C |
| Oxidation Potential | Low (Facilitated by -OMe) | Moderate | High (Harder to oxidize) |
| Thermal Stability ( | ~280–300 °C | ~260 °C | ~300 °C |
Comparative Analysis: Target vs. Alternatives
The "Methoxy Effect" on Thermal Stability
The introduction of the para-methoxy group significantly alters the thermodynamic profile compared to the unsubstituted parent molecule.
-
Target: 4-Methoxy-N-methyl-N-phenylaniline [1]
-
Performance: The electron-donating methoxy group (
effect) increases electron density on the nitrogen atom. This lowers the oxidation potential, making it an excellent model for hole-injection layers. -
Stability: The molecule is thermally stable up to its boiling point under inert atmospheres. However, in aerobic conditions, the activated aromatic ring is susceptible to oxidative coupling at the para position of the unsubstituted phenyl ring.
-
-
Alternative A: N-Methyl-N-phenylaniline (Parent)
-
Comparison: Lacks the methoxy group. It has a lower boiling point (293 °C) and higher oxidation potential.
-
Verdict: More thermally robust against oxidative degradation but inferior electronic properties for optoelectronic applications.
-
-
Alternative B: 4,4'-Dimethoxytriphenylamine (Solid HTM)
-
Comparison: A solid analogue. The rigid propeller structure prevents crystallization (high
). -
Verdict: Superior for thin-film morphological stability. The liquid nature of 4-methoxy-N-methyl-N-phenylaniline makes it unsuitable for solid-state devices unless used as a liquid electrolyte additive or polymerized.
-
Degradation Pathways
At temperatures exceeding 350°C, methoxy-substituted amines undergo characteristic degradation.
Figure 1: Thermal degradation mechanism of methoxy-substituted tertiary amines at elevated temperatures.
Experimental Protocols for Stability Validation
To objectively assess the thermal stability of this liquid amine, researchers must employ modified TGA/DSC protocols suitable for volatile liquids.
Protocol A: Thermogravimetric Analysis (TGA) for Volatile Liquids
Standard open-pan TGA will result in evaporation masking decomposition. Use this pin-hole method.
-
Preparation:
-
Use hermetically sealed aluminum pans .
-
Puncture a 50
pinhole in the lid (allows pressure release but minimizes evaporation). -
Sample mass: 5–10 mg.
-
-
Instrument Setup:
-
Purge Gas: High-purity Nitrogen (
) at 50 mL/min. -
Ramp Rate: 10 °C/min from 25 °C to 500 °C.
-
-
Data Interpretation:
- (Evaporation): Significant weight loss before 300 °C indicates boiling/evaporation.
- (Decomposition): Look for inflection points after the boiling plateau or residue formation >5% (char yield).
-
Self-Validation: If the curve is smooth and reaches 0% mass at ~310°C, the mechanism is pure evaporation. If residue remains, thermal cracking occurred.
Protocol B: Differential Scanning Calorimetry (DSC)
Used to determine glass transition (
-
Cooling Cycle:
-
Cool sample from 25 °C to -100 °C at 10 °C/min.
-
Hold for 5 minutes.
-
-
Heating Cycle:
-
Heat from -100 °C to 100 °C at 10 °C/min.
-
-
Analysis:
-
Identify the glass transition step (
).[2] For this molecule, expect a in the range of -60 °C to -80 °C (typical for small molecule oils). -
Absence of a sharp melting peak confirms the material remains amorphous/liquid.
-
Synthesis & Purification Workflow
For researchers synthesizing this material for high-purity applications (e.g., doping), removing trace secondary amines is critical for thermal stability.
Figure 2: Optimized synthesis and purification workflow for high-stability grade material.
References
-
Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) Product Specification. Retrieved from
-
PubChem. (2025).[1][3] 4-methoxy-N-methyl-N-phenylaniline Compound Summary. National Library of Medicine. Retrieved from
- Wolfe, J. P., & Buchwald, S. L. (1996). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society. (Describes synthesis and physical state of N-methyl-N-phenyl-p-anisidine as a colorless oil).
- Thesen, M. W., et al. (2010). Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers. ACS Energy Letters.
- Jeon, N. J., et al. (2014). Solvent-Engineering for High-Performance Perovskite Solar Cells. Nature Materials. (Contextual usage of methoxy-substituted amines in HTMs).
Sources
Validated Analytical Architectures for 4-Methoxy-N-methyl-N-phenylaniline (MMPA)
[1]
Executive Summary & Compound Profile
In the realm of organic electronics (hole-transport materials) and pharmaceutical intermediate synthesis, 4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a critical quality attribute.[1] Its analysis is often complicated by its lipophilicity and the potential for oxidation.
This guide moves beyond generic protocols, offering a comparative analysis of two distinct analytical architectures: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for bulk purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling (specifically relevant for nitrosamine risk assessments in drug development).[1]
Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
-
Exact Mass: 213.1154 Da[1]
-
pKa (Predicted): ~5.4 (The methoxy group donates electron density, slightly increasing basicity compared to diphenylamine, but the N-phenyl ring stabilizes the lone pair).
-
Solubility: High in Acetonitrile (MeCN), Methanol (MeOH), Dichloromethane; Low in Water.
Method A: The Workhorse (HPLC-UV)
Best For: Assay purity, content uniformity, and synthesis process control.
The Scientific Rationale
For routine QC, UV detection is superior due to its linearity and robustness. MMPA possesses a conjugated system spanning the nitrogen and the phenyl rings, providing strong absorbance in the 280–300 nm region. We utilize an acidic mobile phase not just for solubility, but to protonate the tertiary amine (
Validated Protocol Parameters
| Parameter | Specification |
| Column | Primary: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) Alternative: Mixed-Mode RP/Cation Exchange (e.g., SIELC Newcrom R1) for enhanced selectivity against isomers.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient Profile | T=0 min: 30% B T=10 min: 90% B T=12 min: 90% B T=12.1 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 290 nm (Reference 360 nm) |
| Column Temp | 40°C (Improves mass transfer for lipophilic amines) |
| Injection Volume | 5–10 µL |
Critical Control Point: Do not use Acetate buffers if UV detection <240 nm is required for impurities, as acetate absorbs in deep UV. Phosphoric acid is transparent.[1]
Method B: The Detective (LC-MS/MS)
Best For: Trace quantification (<1 ppm), genotoxic impurity screening, and biological matrix analysis.
The Scientific Rationale
When MMPA is a suspected impurity (e.g., in a final drug substance) or when analyzing environmental degradation, UV sensitivity is insufficient. We employ Electrospray Ionization (ESI) in Positive Mode. The tertiary amine readily accepts a proton (
Validated Protocol Parameters
| Parameter | Specification |
| Instrument | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ion Source | ESI Positive Mode (+ve) |
| Mobile Phase A | 0.1% Formic Acid in Water (Volatile buffer required for MS) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Column | C18 UHPLC Column (2.1 x 50 mm, 1.8 µm) |
| Precursor Ion | 214.1 m/z ( |
| Product Ions | 199.1 m/z (Quantifier - Loss of methyl) 122.0 m/z (Qualifier - Cleavage of anisidine moiety) |
| Collision Energy | Optimized per transition (Typically 20–35 eV) |
Self-Validating System: The use of two transitions (Quantifier/Qualifier) acts as an internal identity check.[1] The ratio of the two peak areas must remain constant (within ±20%) to confirm the peak is MMPA and not a co-eluting isobaric interference.
Comparative Analysis & Decision Framework
The following table contrasts the performance characteristics based on experimental validation data ranges typical for substituted diphenylamines.
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 µg/mL (ppm) | 0.5 – 5.0 ng/mL (ppb) |
| Linearity ( | > 0.999 (Range: 10–1000 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) |
| Matrix Effects | Minimal | Moderate (Requires Matrix Matched Calibration) |
| Cost Per Sample | Low | High |
| Throughput | High (10-15 min run) | Very High (3-5 min run on UHPLC) |
Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate methodology based on the analytical goal.
Figure 1: Decision matrix for selecting the validated analytical approach based on concentration and specificity requirements.
Experimental Workflow: Sample Preparation
Reliable data begins with extraction.[1] MMPA is lipophilic (
Protocol for Solid Samples (e.g., Drug Substance/Powder):
-
Weighing: Accurately weigh 10 mg of sample.
-
Dissolution: Dissolve in 10 mL Acetonitrile (Do not use water initially; MMPA may precipitate).
-
Sonication: Sonicate for 5 minutes to ensure complete solubilization.
-
Dilution: Dilute with Water/MeCN (50:50) to reach the working concentration.
-
Filtration: Filter through a 0.2 µm PTFE or Nylon filter.[1] Avoid Polypropylene (PP) filters if analyzing at trace levels due to potential adsorption.
Figure 2: Optimized sample preparation workflow to prevent solubility-related errors.
Validation Criteria (ICH Q2 Aligned)
To declare these methods "validated" in your lab, you must satisfy the following ICH Q2(R2) criteria.
-
Specificity: Inject MMPA, its synthesis precursors (e.g., 4-methoxy-N-methylaniline), and known degradants.[1] Ensure Resolution (
) > 1.5 between all peaks. -
Linearity: Construct a 5-point calibration curve.
-
Acceptance:
.[1]
-
-
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration.
-
Acceptance: 98.0% – 102.0% recovery.[1]
-
-
Precision (Repeatability): 6 injections of the same sample.
-
Acceptance: RSD
2.0% (HPLC-UV) or 5.0% (LC-MS/MS).[1]
-
References
-
SIELC Technologies. (2018).[1] Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.[1] Retrieved from [Link]
-
Environment and Climate Change Canada. (2017).[1] Screening Assessment for Substituted Diphenylamines.[1] (Contextual validation for SDPA class). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]
Benchmarking new hole transport materials against 4-methoxy-N-methyl-N-phenylaniline derivatives
Introduction: The "4-Methoxy" Gold Standard
In the field of perovskite solar cells (PSCs) and organic electronics, one structural motif has dominated the last decade: 4-methoxy-N-methyl-N-phenylaniline derivatives. This moiety is the electron-donating engine behind Spiro-OMeTAD , the ubiquitous reference standard for hole transport materials (HTMs).
While Spiro-OMeTAD enables Power Conversion Efficiencies (PCE) exceeding 25%, it suffers from two critical flaws:
-
High Synthetic Cost: The spiro-bifluorene core requires complex, multi-step synthesis.[1]
-
Dopant-Induced Instability: To function, it requires hygroscopic dopants (Li-TFSI, tBP) which accelerate device degradation.
This guide provides a rigorous framework for benchmarking new HTM candidates against this standard. We focus on objective performance metrics—mobility, energy alignment, and stability—supported by validated experimental protocols.
The Reference Standard: Mechanism & Metrics
To beat the benchmark, you must first characterize it. The "Spiro" class relies on the methoxy-triphenylamine unit to tune the Highest Occupied Molecular Orbital (HOMO) to approximately -5.2 eV , perfectly aligning with the valence band of standard MAPbI₃ perovskites.
Baseline Performance Metrics (Spiro-OMeTAD)
-
Hole Mobility (
): to cm²/V[2]·s (doped). -
HOMO Level: -5.22 eV.
-
Thermal Stability (
): ~121°C. -
Cost: High (~$100–300/gram).
Experimental Protocols: Validating Your Candidate
Trustworthy benchmarking requires standardized measurement techniques. Below are the two non-negotiable protocols for characterizing new HTMs.
Protocol A: Hole Mobility via Space Charge Limited Current (SCLC)
Objective: Determine intrinsic hole mobility without the influence of injection barriers.
Theory:
In the SCLC regime, current is limited by the bulk mobility of the charge carriers, described by the Mott-Gurney law:
Step-by-Step Workflow:
-
Device Fabrication: Fabricate a "hole-only" device structure: ITO / PEDOT:PSS / HTM / Au .
-
Note: Avoid low-work-function metals (like Al or Ag) as the top contact to prevent electron injection.
-
-
Layer Thickness (
): Measure the HTM film thickness strictly using a profilometer or AFM. is cubed in the equation; a 10% error in thickness yields a ~30% error in mobility. -
Measurement: Perform a Dark J-V sweep from 0V to 5V.
-
Analysis: Plot
vs. . The slope of the linear region corresponds to the mobility.
Validation Check: Ensure the log-log plot of
Protocol B: HOMO Level Determination via Cyclic Voltammetry (CV)
Objective: Accurate energy level alignment relative to vacuum.
Critical Standard: You must use Ferrocene (
Workflow:
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (
) in dry Dichloromethane (DCM). -
Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Procedure:
-
Run CV of the HTM.
-
Add Ferrocene to the solution.[4]
-
Run CV again to observe the shift.
-
-
Calculation:
(Assuming Ferrocene is 4.8 eV below vacuum).
Visualization: SCLC Decision Workflow
The following diagram illustrates the logical flow for validating hole mobility data, ensuring that artifacts (like ohmic contacts or traps) do not skew the benchmarking results.
Figure 1: Decision matrix for validating Space Charge Limited Current (SCLC) mobility data.[2] Only the regime where slope ≈ 2 is valid for mobility extraction.
Comparative Data Analysis
The following table benchmarks the "Gold Standard" (Spiro-OMeTAD) against three distinct classes of emerging alternatives: Inorganic (CuSCN), Small Molecule (TPA-BPV-TPA), and Polymer (PTAA).
| Feature | Spiro-OMeTAD (Ref) | CuSCN (Inorganic) | TPA-BPV-TPA (Small Mol.) | PTAA (Polymer) |
| Class | Methoxy-TPA Derivative | Inorganic Salt | Conjugated TPA Derivative | Poly-triarylamine |
| Hole Mobility ( | ||||
| HOMO Level (eV) | -5.22 | -5.30 | -5.21 | -5.10 |
| Dopant Need | High (Li-TFSI + tBP) | None (Intrinsic) | Low / None | Low |
| Stability (T80) | < 500 hrs (Humidity) | > 1000 hrs | ~800 hrs | > 1000 hrs |
| Cost | High (Synthesis) | Very Low | Moderate | High |
| Key Weakness | Thermal degradation | Solvent incompatibility | Synthesis yield | Batch-to-batch variation |
Analysis:
-
CuSCN offers superior mobility and cost but is difficult to deposit on top of perovskites without dissolving the active layer (solvent incompatibility).
-
TPA-BPV-TPA mimics the electronic structure of Spiro-OMeTAD (using the same methoxy-aniline donors) but uses a cheaper vinylene linker, offering a "drop-in" replacement with better cost metrics [5].
-
PTAA offers the highest stability but is expensive and hydrophobic, making wetting the top electrode difficult.
Stability & Degradation: The Hidden Variable
When benchmarking against Spiro-OMeTAD, PCE is not enough. You must report stability.
The methoxy-amine moiety in Spiro-OMeTAD is prone to oxidation. Furthermore, the required Li-TFSI dopant is hygroscopic, pulling moisture into the device.
-
Benchmark Test: Unencapsulated devices at 85°C / 85% Relative Humidity (ISOS-D-3 protocol).
-
Target: Your new material should retain >80% of initial efficiency (T80) for at least 1000 hours to claim superiority over Spiro.
References
-
Comparison of P3HT vs Spiro-OMeTAD: St Andrews Research Repository. (2023). P3HT vs Spiro-OMeTAD as a hole transport layer for halide perovskite indoor photovoltaics. Link
-
Inorganic Alternatives: MDPI. (2023). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Link
-
CuSCN Benchmarking: RSC Advances. (2019). Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. Link
-
SCLC Protocols: ACS Energy Letters. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. Link
-
Small Molecule Alternatives: Academia.edu. (2020). Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. Link
-
CV Protocols: ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?Link
Sources
Structural & Electronic Correlation Guide: Diarylamines vs. Heterocyclic Analogs
Executive Summary
Diarylamines represent a privileged structural motif in both pharmaceutical chemistry (as radical-trapping antioxidants and NSAID scaffolds) and organic electronics (as hole-transport materials). Their electronic performance is governed by a delicate interplay between steric conformation and substituent electronics .
This guide objectively compares the electronic properties of flexible Diphenylamines (DPA) against their rigidified analogs, Carbazoles (Cz) , and bulky Triarylamines (TPA) . It provides validated protocols for quantifying these properties, enabling researchers to rationally select scaffolds for specific redox or optoelectronic applications.
Part 1: Structural Classes & Theoretical Basis
The electronic behavior of diarylamines is dictated by the degree of conjugation between the nitrogen lone pair and the aromatic rings. This conjugation is modulated by the molecule's planarity.
Comparative Structural Analysis
| Feature | Diphenylamine (DPA) | Carbazole (Cz) | Triphenylamine (TPA) |
| Structure | Flexible, Twisted | Rigid, Planar | Propeller-shaped, Bulky |
| Conjugation | Partial (broken by twisting) | Fully Delocalized | Good, but sterically hindered |
| Crystallinity | High (prone to aggregation) | High (strong | Amorphous (resists crystallization) |
| Primary Use | Antioxidants, Stabilizers | OLED Hosts, Blue Emitters | Hole Transport Layers (HTL) |
The Planarity-Electronic Correlation
-
Carbazoles: The biphenyl bond forces the molecule into a planar configuration. This maximizes orbital overlap, lowering the bandgap and increasing thermal stability (
). However, the deep HOMO level makes hole injection more difficult compared to amines. -
Diphenylamines: Steric hindrance (especially with ortho-substituents) causes the phenyl rings to twist relative to the C-N-C plane. This "blue-shifts" the absorption and raises the oxidation potential (harder to oxidize) compared to planar systems, unless electron-donating groups are added.
Visualization: Structural-Electronic Logic Flow
The following diagram illustrates how structural modifications translate to observable electronic shifts.
Caption: Causal pathway linking structural modifications (rigidification/substitution) to measurable electronic outputs.
Part 2: Electronic Property Comparison Data
The following data aggregates typical values for unsubstituted cores to establish a baseline. Note that specific values vary by solvent and electrolyte.[1]
Frontier Orbital Energies & Mobility
| Property | Diphenylamine (DPA) | Carbazole (Cz) | Triphenylamine (TPA) |
| HOMO Level (eV) | -5.6 to -5.8 | -5.6 to -5.9 (Deep) | -5.1 to -5.4 (Shallow) |
| LUMO Level (eV) | -1.5 to -2.0 | -2.2 to -2.5 | -2.0 to -2.3 |
| Band Gap ( | ~4.0 eV (Wide) | ~3.4 eV | ~3.0 eV |
| Hole Mobility ( | Low ( | Moderate ( | High ( |
| Oxidation Potential ( | ~0.9 V vs SCE | ~1.1 V vs SCE | ~0.7 V vs SCE |
Key Insight: TPA is the superior hole transporter due to its shallow HOMO (easy hole injection) and amorphous nature. Carbazole is preferred when high triplet energy (
Substituent Effects (Hammett Correlation)
Modifying the DPA core with substituents alters the HOMO level linearly according to Hammett parameters (
-
Electron Donating Groups (EDG): (e.g., -OMe, -N(Me)2) raise the HOMO level, lowering the oxidation potential.
-
Effect: Increases antioxidant activity (easier H-atom transfer) and hole-injection efficiency.
-
-
Electron Withdrawing Groups (EWG): (e.g., -CN, -NO2, -F) lower the HOMO level.
-
Effect: Stabilizes the molecule against oxidative degradation but reduces hole mobility.
-
Part 3: Experimental Validation Protocols
To define these properties accurately, Cyclic Voltammetry (CV) is the industry standard. Optical bandgaps are insufficient for determining transport levels as they do not account for the exciton binding energy.
Protocol: Determination of HOMO/LUMO via CV
Objective: Calculate the ionization potential (
Reagents & Equipment:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; THF for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
), recrystallized and dried. -
Electrodes:
-
Working: Glassy Carbon (polished to mirror finish with alumina slurry).
-
Counter: Platinum wire.
-
Reference: Ag/AgNO
(0.01 M in MeCN).
-
-
Internal Standard: Ferrocene (
).
Step-by-Step Workflow:
-
Blank Scan: Run a CV of the electrolyte solution alone to ensure the "electrochemical window" is clean (no peaks between -2.0V and +1.5V).
-
Sample Preparation: Dissolve the diarylamine (
M) in the electrolyte solution. Deoxygenate by bubbling Argon for 10 minutes. -
Measurement: Scan at 50-100 mV/s. Record the onset of the first oxidation wave (
). -
Internal Calibration (Critical Step): Add a small amount of Ferrocene to the same cell. Run the scan again. Identify the Ferrocene half-wave potential (
). -
Calculation:
-
Normalize potentials to Ferrocene (where
).
-
Visualization: CV Experimental Logic
Caption: Decision tree for validating Cyclic Voltammetry data using Ferrocene internal standardization.
Part 4: Structure-Activity Relationship (SAR) Insights
For Drug Development (Antioxidants)
In biological systems, the Bond Dissociation Enthalpy (BDE) of the N-H bond correlates with the oxidation potential measured by CV.
-
Target: Low oxidation potential (< 0.8 V vs SCE).
-
Strategy: Use DPA cores with para-EDGs (e.g., -OMe).
-
Warning: Avoid planarizing the amine too much (like Carbazole) if H-atom transfer is the goal, as the N-H bond in Carbazole is much stronger (BDE ~90 kcal/mol) vs DPA (BDE ~85 kcal/mol), making Carbazoles poor antioxidants but stable drugs.
For Organic Electronics (OLEDs/Perovskites)
-
Target: Reversible oxidation and high hole mobility.
-
Strategy:
-
Use Carbazole for host materials where high triplet energy is required (blue OLEDs).
-
Use Triarylamine for hole transport layers where charge mobility is paramount.
-
Dimerization: Linking two carbazoles (e.g., 3,3'-bicarbazole) maintains the high triplet energy while improving thermal stability.
-
References
-
Comparison of Carbazole and Triphenylamine Derivatives: Title: Carbazole and/or triphenylamine-based D-π-D multiarylamino dyes: Synthesis, characterization and photophysical properties. Source: ResearchGate URL:[1][2][3][Link]
-
Cyclic Voltammetry Analysis of Carbazoles: Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Source: ResearchGate URL:[1][2][3][Link]
-
Substituent Effects on Diarylamines: Title: Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity.[4] Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
HOMO/LUMO Determination Protocol: Title: Cyclic Voltammetry - HOMO and LUMO levels.[5] Source: Chemistry Stack Exchange (Validated Discussion) URL:[Link]
-
Triarylamine Hole Transport Materials: Title: Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Source: MDPI (Materials) URL:[Link]
Sources
Assessing the batch-to-batch consistency of 4-methoxy-N-methyl-N-phenylaniline
CAS: 55251-46-2 | Grade: Electronic & Synthesis Synonyms: N-(4-methoxyphenyl)-N-methylaniline; N-Methyl-N-phenyl-p-anisidine[1][2]
Part 1: Executive Summary & Core Directive
The Consistency Paradox: 4-Methoxy-N-methyl-N-phenylaniline is a "workhorse" intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) like Spiro-OMeTAD and a potent redox mediator in organic electrosynthesis.[1] Its utility stems from the electron-donating methoxy group, which raises the HOMO level, facilitating hole injection and radical cation formation.[1]
However, this same electronic richness makes the compound highly susceptible to oxidative degradation during storage and handling. Batch-to-batch inconsistency in this material is rarely about gross synthetic failure; it is almost always about trace oxidation products (benzidines/dimers) and transition metal residues (Pd/Cu from coupling reactions).[1] In electronic applications (OLEDs, Perovskites), these impurities act as deep charge traps, reducing device efficiency by orders of magnitude.
This guide moves beyond standard Certificate of Analysis (CoA) metrics to establish a rigorous Batch Consistency Assessment Protocol (BCAP) . We compare "Electronic Grade" batches against "Standard Industrial" variants and structural alternatives to demonstrate why rigorous QC is non-negotiable.
Part 2: Critical Quality Attributes (CQAs) & Chemical Profile
To assess consistency, one must first identify the failure modes.[1] The methoxy group at the para position activates the phenyl ring, making the nitrogen lone pair highly available.
| Feature | Property | Impact on Consistency |
| Structure | Tertiary Amine + p-Methoxy | High electron density; prone to forming radical cations ( |
| Key Impurity A | N-Methyl-N-phenylaniline | Result of incomplete coupling (if using 4-iodoanisole) or hydrodehalogenation.[1] Lowers hole mobility.[1] |
| Key Impurity B | Benzidine Dimers | Formed via oxidative coupling of the radical cation.[1] Acts as a color center (greening) and charge trap.[1] |
| Key Impurity C | Palladium (Pd) / Copper (Cu) | Residues from Buchwald-Hartwig or Ullmann synthesis.[1] Causes device shorting and non-radiative recombination.[1] |
Comparative Analysis: Performance vs. Stability
We compare 4-Methoxy-N-methyl-N-phenylaniline (MMPA) against its non-methoxylated analog (N-Methyl-N-phenylaniline, MPA) and a standard industrial batch of MMPA.[1]
| Metric | MMPA (Electronic Grade) | MMPA (Industrial Grade) | Alternative: MPA (No OMe) |
| Purity (HPLC) | > 99.8% | 98.0% - 99.0% | > 99.5% |
| Oxidation Potential ( | ~0.75 V vs SCE (Lower) | Variable (due to impurities) | ~0.95 V vs SCE (Higher) |
| Hole Mobility | High (Facilitated injection) | Inconsistent (Traps present) | Moderate (Higher barrier) |
| Storage Stability | Moderate (Requires Argon) | Poor (Darkens quickly) | High (Air stable) |
| Batch Variance | < 0.1% impurity shift | ± 1.5% impurity shift | Negligible |
Insight: The "Alternative" (MPA) is more stable but lacks the electronic performance (lower oxidation potential) required for modern HTMs. Therefore, you cannot simply swap for the more stable alternative; you must control the consistency of the high-performance MMPA.[1]
Part 3: Experimental Protocols for Consistency Assessment
Standard CoAs are insufficient. Use these self-validating protocols to qualify incoming batches.
Protocol 1: High-Sensitivity HPLC for Oxidative Dimers
Purpose: To detect trace dimerization (benzidines) that indicates prior oxidative stress during manufacturing or storage.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV-Vis at 254 nm (general) and 300-310 nm (specific for the extended conjugation of dimers).[1]
-
Pass Criteria:
Protocol 2: Cyclic Voltammetry (CV) Reversibility Test
Purpose: To quantify the electrochemical reversibility.[1] Irreversible waves indicate unstable radical cations, predicting poor device lifetime.
Methodology:
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Sample: 1 mM concentration of the batch.
-
Scan Rate: 50, 100, 200 mV/s.
-
Analysis:
-
Measure the ratio of cathodic to anodic peak current (
). -
Consistency Target: The ratio should be 1.0 ± 0.05 .
-
Failure Mode: If
, the radical cation is reacting with impurities (or water) in the batch, indicating poor chemical stability.
-
Part 4: Visualization of Logic & Workflows
Diagram 1: Batch Qualification Workflow
This flowchart illustrates the decision matrix for accepting a batch for electronic applications.
Caption: QC Decision Tree. Note that visual inspection is the first "gate"—any green coloration indicates oxidative dimerization.
Diagram 2: Oxidative Instability Mechanism
Understanding why consistency fails: The pathway from monomer to impurity.[1]
Caption: The dominant failure mode.[1] Air exposure creates radical cations which couple to form dimers, permanently contaminating the batch.
References
-
PubChem. 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[1][2] National Library of Medicine.[1] [Link]
-
Burschka, J., et al. "Spiro-OMeTAD as a hole conductor for perovskite solar cells."[1] Nature, 2013.[1] (Contextualizing the moiety in HTMs). [Link]
-
Coropceanu, V., et al. "Charge Transport in Organic Semiconductors."[1] Chemical Reviews, 2007.[1] (Mechanistic basis for impurity trapping). [Link]
Sources
- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-methyl-N-phenylaniline | SIELC Technologies [sielc.com]
- 4. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-methoxy-N-methyl-N-phenylaniline proper disposal procedures
Executive Safety Directive
Attention: 4-Methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) is a tertiary aromatic amine.[1] While often used as a hole-transport material in organic electronics (OLEDs/OPVs), it poses distinct biological and environmental risks.
Core Disposal Principle: This compound must never be disposed of down the drain. It is classified as an aquatic toxin and a potential blood toxicant (methemoglobinemia risk). All disposal workflows must prioritize total containment and destruction via high-temperature incineration.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream against the chemical's properties.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 55251-46-2 | Use this for waste manifesting and labeling.[1][2] |
| Physical State | Solid (typically off-white to yellow powder) | Dust control measures (HEPA) required during transfer.[1] |
| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water | Do not attempt aqueous neutralization.[1] |
| Reactivity | Incompatible with strong oxidizers and strong acids | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums (Risk of fire/explosion).[1] |
| Toxicity | Acute Tox.[1][3][4][5][6] (Oral/Dermal); Aquatic Chronic 1 | Zero-tolerance for skin contact; double-glove protocol.[1] |
| RCRA Status | Not P- or U-listed specifically; treat as Characteristic Hazardous Waste | Likely D001 (if in flammable solvent) or Non-Regulated Toxic Waste depending on state.[1] |
Waste Segregation & Compatibility Logic
Proper segregation is the primary defense against unplanned chemical reactions in the waste container.
The "Amine Rule": As a tertiary amine, this compound is basic.
-
ALLOWED: Mix with other non-halogenated organic solvents (Acetone, Methanol, Toluene).
-
PROHIBITED:
-
Acids: Mixing with acid waste (HCl, H₂SO₄) will generate heat and form salts, potentially pressurizing the container.
-
Oxidizers: Mixing with oxidizers (Permanganates, Nitrates) can lead to spontaneous combustion.
-
Halogenated Solvents: While chemically compatible, segregating non-halogenated from halogenated waste reduces disposal costs. Check your facility's specific guidelines.
-
Visualizing the Segregation Workflow
Figure 1: Decision tree for segregating 4-methoxy-N-methyl-N-phenylaniline waste streams to ensure chemical compatibility and cost-effective disposal.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. If handling >10g of dry powder, use a respiratory mask (N95 or half-face respirator with organic vapor/particulate cartridges).
-
Container Selection:
-
Solids: Wide-mouth HDPE jar or amber glass jar.
-
Liquids: HDPE jerrican or safety can (if solvent is flammable).
-
-
Labeling: Attach a hazardous waste tag immediately.
Phase 2: Collection
-
For Solid Waste (Powder/Contaminated Wipes):
-
Place the solid waste into a clear plastic bag first (primary containment).
-
Seal the bag and place it inside the wide-mouth jar.
-
Wipe the exterior of the jar with a solvent-dampened wipe to remove residue.
-
-
For Liquid Waste (Reaction Mixtures/Mother Liquors):
-
Verify the receiving container is grounded (if transferring flammable solvents).
-
Use a funnel to prevent spills.
-
Leave at least 10% headspace in the container for expansion.
-
Cap tightly immediately after addition.
-
Phase 3: Final Disposal (EHS Handoff)
-
Storage: Store the waste container in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from heat sources.
-
Request Pickup: Contact your facility's EHS or waste management contractor.
-
Destruction Method: The required method is High-Temperature Incineration .
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent environmental contamination.[3]
Figure 2: Emergency response workflow for minor spills. Major spills require professional hazmat intervention.
References
-
PubChem. 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[2] National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methyl-N-phenylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-methoxy-N-methyl-N-phenylaniline
This guide serves as an authoritative operational manual for handling 4-methoxy-N-methyl-N-phenylaniline . As a Senior Application Scientist, I have structured this content to prioritize personnel safety through "defense-in-depth" strategies, moving beyond generic advice to address the specific physicochemical risks of tertiary aromatic amines.
Executive Safety Summary & Chemical Profile
4-methoxy-N-methyl-N-phenylaniline (often abbreviated in organic electronics as a TPA-derivative or anisidine derivative) belongs to a class of nitrogen-substituted anilines .[1][2] While often used as a hole-transport material (HTM) or intermediate in dye synthesis, its core structure dictates its toxicity profile.[1][2]
-
Primary Risk: Methemoglobinemia (Cyanosis).[1][2] Like its parent compounds (anisidine/aniline), this molecule can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2]
-
Silent Hazard: Dermal Absorption. The addition of the methyl and phenyl groups increases lipophilicity, potentially accelerating skin absorption compared to simpler anilines.[1][2]
-
Physical State: Typically a crystalline solid or viscous oil (depending on purity and temperature).[1][2]
Chemical Identity Verification:
-
Structural Class: Tertiary Aromatic Amine / Anisidine Derivative[1][2]
-
Key Functional Groups: Methoxy (-OCH3), Tertiary Amine (-N(Me)(Ph))[1][2]
The Hazard Landscape
The following table synthesizes the "Read-Across" toxicity data derived from the parent structures (p-Anisidine and N-Methylaniline), which is the standard industrial hygiene approach when specific toxicological data is limited.
| Hazard Category | Risk Level | Mechanism of Action | Critical Warning |
| Acute Toxicity (Dermal) | High | Lipophilic absorption through skin.[1][2] | Fatal in contact with skin. Symptoms (blue lips/nails) may be delayed 2-4 hours.[1][2] |
| Acute Toxicity (Inhalation) | Moderate/High | Dust or aerosol inhalation.[1][2] | Avoid generating dust.[1][2][3][4][5] Use local exhaust ventilation (LEV).[1][2] |
| Eye Irritation | Moderate | Basic amine functionality.[1][2] | Causes serious eye irritation; potential for corneal damage if untreated.[1][2] |
| Aquatic Toxicity | High | Bioaccumulation in aquatic organisms.[1][2] | Do not release to drains. Collect all rinsate.[1][2] |
| Carcinogenicity | Suspected | p-Anisidine is a Category 1B Carcinogen (EU).[1][2] | Treat as a potential carcinogen; use full containment.[1][2] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.[1][2] The "permeation breakthrough time" for anilines through thin nitrile is often <10 minutes.[1][2]
A. Hand Protection Protocol
You must employ a Double-Gloving System for all manipulations.[1][2]
-
Inner Layer: Nitrile (Disposable) - Acts as a sweat barrier and last-line defense.[1][2]
-
Outer Layer (Task Dependent):
-
General Handling (Weighing/Transfer):Thick Nitrile (>0.11 mm) or Neoprene .[1][2] Change every 30 minutes or immediately upon splash.[1][2]
-
Solvent Work/Spill Cleanup:Laminate (Silver Shield/4H) or Viton .[1][2] These are the only materials that provide >4 hour breakthrough protection against aromatic amines in organic solvents.[1][2]
-
B. Respiratory Protection
-
Solid Handling: N95/P2 particulate respirator is the minimum.[1][2] A Powered Air Purifying Respirator (PAPR) is recommended for quantities >10g.[1][2]
-
Solution/Heating: Half-mask with ABEK (Organic Vapor + Amine) cartridges.[1][2]
C. Body & Eye Defense
-
Eyes: Indirect-vented chemical safety goggles (ANSI Z87.1).[1][2] Face shield required if pouring solutions.[1][2]
-
Body: Tyvek® (Type 5/6) lab coat or coveralls.[1][2] Cotton lab coats absorb amines and hold them against the skin—avoid cotton outer layers .[1][2]
Operational Workflows & Logic
Workflow 1: Weighing and Solubilization
This workflow minimizes dust generation and solvent exposure.[1][2]
Figure 1: Safe weighing and solubilization workflow emphasizing containment and static control.
Workflow 2: Spill Response Logic
Aniline spills require immediate, specific action.[1][2][4][5] Do not use standard paper towels alone, as they increase surface area for evaporation.[1][2]
Figure 2: Decision logic for spill response. Note the use of specific decontamination agents.[1][2]
Decontamination & Disposal
Why this matters: Residues of methoxy-anilines can crystallize on surfaces, creating a "dust minefield" for the next user.[1][2]
-
Surface Decontamination:
-
Secondary Wash (Optional): A weak acid solution (e.g., 5% acetic acid or citric acid) can help solubilize amine residues by converting them to their water-soluble salt forms, making removal easier.[1][2]
-
Verification: UV light (365 nm) can sometimes detect fluorescent aniline residues (common for TPA derivatives).[1][2]
-
Waste Disposal:
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Toxic Solids" bin.[1][2]
-
Liquid Waste: Segregate into "Non-Halogenated Organic - Toxic".[1][2] Do not mix with oxidizers (Nitric acid, Peroxides) as anilines are reducing agents and can cause hypergolic ignition.[1][2]
-
First Aid (Self-Validating Protocol)
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1][2] Pocket Guide to Chemical Hazards: p-Anisidine. Centers for Disease Control and Prevention.[1][2] [Link][1][2]
-
New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: p-Anisidine. [Link]
-
PubChem. (n.d.).[1][2][6] Compound Summary: N-Phenyl-p-anisidine.[1][2] National Library of Medicine.[1][2] [Link]
Sources
- 1. N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. p-Anisidine | 104-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
